molecular formula C7H4N2O2 B1585720 6-Cyanonicotinic acid CAS No. 70165-31-0

6-Cyanonicotinic acid

Cat. No.: B1585720
CAS No.: 70165-31-0
M. Wt: 148.12 g/mol
InChI Key: WMHSQCDPPJRWIL-UHFFFAOYSA-N
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Description

6-Cyanonicotinic acid (CAS 70165-31-0) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound serves as a key building block for the synthesis of more complex molecules. Its molecular formula is C7H4N2O2, with a molecular weight of 148.12 g/mol . The compound is a solid with a melting point in the range of 189°C to 194°C . In a research context, this compound and its derivatives have been explored as novel agonists for GABAA receptors, which are critical targets in the central nervous system for disorders such as anxiety and epilepsy . The compound's cyano and carboxylic acid functional groups make it a versatile precursor for further chemical transformations. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyanopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSQCDPPJRWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375551
Record name 6-Cyanonicotinic acid
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70165-31-0
Record name 6-Cyanonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Cyanopyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocyclic Building Block

6-Cyanonicotinic acid, a substituted pyridine carboxylic acid, represents a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing nitrile and carboxylic acid groups on the pyridine ring, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a detailed exploration of the historical context surrounding the discovery and the seminal first synthesis of this important compound, offering insights into the foundational chemistry that underpins its modern applications.

The Genesis of this compound: A Historical Perspective

The discovery of this compound is intrinsically linked to the broader exploration of pyridine chemistry and the development of methods for the introduction of functional groups onto the pyridine ring. While a singular "discovery" event is not prominently documented in the historical literature, its conceptualization arose from the growing understanding of pyridine N-oxides and their reactivity in the mid-20th century. The pioneering work on the reaction of pyridine N-oxides with nucleophiles, such as cyanide, laid the theoretical groundwork for the targeted synthesis of cyanopyridines.

The primary impetus for the synthesis of molecules like this compound was the need for functionalized heterocyclic compounds that could serve as versatile intermediates in the burgeoning field of pharmaceutical and agrochemical research. The presence of both a nitrile and a carboxylic acid group on the same pyridine ring offered multiple points for chemical modification, allowing for the construction of complex molecular architectures.

The First Synthesis: A Landmark Application of Pyridine N-Oxide Chemistry

The first successful synthesis of this compound was achieved through the strategic application of the Reissert-Henze reaction, a powerful method for the cyanation of pyridine N-oxides. This approach leverages the increased electrophilicity of the pyridine ring upon N-oxidation, facilitating nucleophilic attack by the cyanide ion.

Causality Behind the Experimental Choices

The choice of nicotinic acid N-oxide as the starting material was a logical one. Nicotinic acid, or vitamin B3, was a readily available and well-characterized pyridine derivative. Its oxidation to the corresponding N-oxide was a known transformation, providing a direct precursor with an activated pyridine ring.

The use of a cyanide salt, such as sodium cyanide, as the nucleophile was the most direct method for introducing the cyano group. The core of the Reissert-Henze reaction involves the in-situ formation of an activated intermediate, typically through the use of an acylating or silylating agent, which is then attacked by the cyanide ion. In early syntheses, reagents like trimethylchlorosilane were employed to facilitate this activation.

The reaction conditions, including the use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) and elevated temperatures, were chosen to ensure sufficient solubility of the reactants and to provide the necessary activation energy for the reaction to proceed at a reasonable rate. The addition of a tertiary amine base, such as triethylamine, was crucial to neutralize the acid generated during the reaction and to promote the desired reactivity.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process: the N-oxidation of nicotinic acid followed by the Reissert-Henze cyanation.

Synthesis of this compound cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Reissert-Henze Cyanation Nicotinic_Acid Nicotinic Acid Nicotinic_Acid_N_Oxide Nicotinic Acid N-Oxide Nicotinic_Acid->Nicotinic_Acid_N_Oxide Oxidizing Agent (e.g., m-CPBA) Nicotinic_Acid_N_Oxide_2 Nicotinic Acid N-Oxide 6_Cyanonicotinic_Acid This compound Nicotinic_Acid_N_Oxide_2->6_Cyanonicotinic_Acid 1. Activating Agent (e.g., TMSCl) 2. Cyanide Source (e.g., NaCN) 3. Base (e.g., Triethylamine)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol for the First Synthesis

The following protocol is a representative procedure for the first synthesis of this compound, based on the principles of the Reissert-Henze reaction.

Materials:

  • Nicotinic acid N-oxide (oxonicotinic acid N-oxide)

  • Sodium cyanide (NaCN)

  • Triethylamine (TEA)

  • Trimethylchlorosilane (TMSCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, nicotinic acid N-oxide (0.37 mol) is dissolved in anhydrous DMF (1.2 L).

  • Addition of Reagents: To the stirred solution, add sodium cyanide (1.1 mol), triethylamine (1.83 mol), and trimethylchlorosilane (equivalent to the activating agent).

  • Reaction: The reaction mixture is heated to 110 °C and stirred for 10 hours under a nitrogen atmosphere.

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered to remove insoluble salts. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in 2N hydrochloric acid (100 mL) and extracted with dichloromethane (3 x 150 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from water to yield this compound.[1]

Data Presentation
ParameterValueReference
Yield 22%[1]
Melting Point 190-194 °C[1]
Solubility Soluble in alcohol[1]

Mechanistic Insights: The Reissert-Henze Reaction

The synthesis of this compound via the Reissert-Henze reaction proceeds through a well-established mechanism.

Reissert_Henze_Mechanism N_Oxide Nicotinic Acid N-Oxide Activated_Intermediate Activated Intermediate (O-silylated) N_Oxide->Activated_Intermediate TMSCl Cyanide_Adduct Cyanide Adduct Activated_Intermediate->Cyanide_Adduct NaCN Rearomatization Rearomatization Cyanide_Adduct->Rearomatization Elimination of TMSOH Product 6-Cyanonicotinic Acid Rearomatization->Product

Caption: Mechanism of the Reissert-Henze reaction.

  • Activation of the N-Oxide: The lone pair of electrons on the oxygen atom of the N-oxide attacks the electrophilic silicon atom of trimethylchlorosilane, forming an O-silylated intermediate. This step significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions.

  • Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electron-deficient C6 position of the activated pyridine ring. This position is favored due to both electronic and steric factors.

  • Rearomatization: The resulting dihydropyridine intermediate undergoes elimination of the trimethylsilanol group to restore the aromaticity of the pyridine ring, yielding the final product, this compound.

Conclusion: A Foundation for Future Innovation

The initial synthesis of this compound marked a significant advancement in heterocyclic chemistry, providing a reliable method for the preparation of a highly functionalized and versatile building block. The principles of the Reissert-Henze reaction, so effectively demonstrated in this synthesis, continue to be a cornerstone of pyridine chemistry. This foundational work has paved the way for the development of numerous pharmaceuticals, agrochemicals, and advanced materials, highlighting the enduring legacy of this seminal synthetic achievement. The understanding of this core chemistry remains essential for researchers and scientists dedicated to the innovation and development of novel chemical entities.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Cyanonicotinic acid (CAS: 70165-31-0), also known as 6-cyanopyridine-3-carboxylic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, formulation, and biological screening. This guide provides a detailed analysis of these core properties, supported by field-proven experimental methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure. This compound is an aromatic heterocyclic compound.[5]

  • IUPAC Name: 6-cyanopyridine-3-carboxylic acid[1][2]

  • Synonyms: 6-Cyanonicotinicaci, 5-carboxypicolinonitrile, 2-Cyano-5-carboxypyridine[6]

  • CAS Number: 70165-31-0[1][6][7]

  • Molecular Formula: C₇H₄N₂O₂[1][6]

  • Molecular Weight: 148.12 g/mol [6][8]

  • SMILES: OC(=O)C1=CN=C(C=C1)C#N[1]

G N1 N C6 C N1->C6 C2 C C2->N1 C2->N1 H3 H C2->H3 C3 C C3->C2 C_carboxyl C C3->C_carboxyl C4 C C4->C3 C4->C3 H4 H C4->H4 C5 C C5->C4 H5 H C5->H5 C6->C5 C6->C5 C_cyano C C6->C_cyano O1_carboxyl O C_carboxyl->O1_carboxyl C_carboxyl->O1_carboxyl O2_carboxyl O C_carboxyl->O2_carboxyl H_carboxyl H O2_carboxyl->H_carboxyl N_cyano N C_cyano->N_cyano C_cyano->N_cyano

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are summarized below for quick reference.

PropertyValueSource(s)
Appearance Pale yellow to orange or brown crystals/powder[1]
Melting Point 187-195 °C[1][2][6]
Boiling Point 395.9 ± 27.0 °C (Predicted)[6][7][9]
Density 1.42 ± 0.1 g/cm³ (Predicted)[6][7][9]
pKa 2.81 ± 0.10 (Predicted)[6][7][9]
Solubility Soluble in alcohol[2][6][7]

Detailed Analysis of Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the literature reports a melting range of approximately 187-195 °C.[1][2][6] A sharp melting point, typically within a 0.5-1.0 °C range, is characteristic of a pure compound.[10] Conversely, the presence of impurities tends to depress the melting point and broaden the range over which the substance melts.[10] Therefore, determining the melting range is a fundamental quality control step.

Solubility Profile

The solubility of a compound governs its utility in different solvent systems for reactions, purification, and formulation. This compound is reported to be soluble in alcohol.[2][6][7] Based on the principle of "like dissolves like," its polar functional groups (carboxylic acid, nitrile, pyridine nitrogen) suggest poor solubility in non-polar solvents like hexane.[11] The presence of the carboxylic acid group strongly implies that its solubility will dramatically increase in aqueous basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate) due to the formation of a water-soluble carboxylate salt.[12][13]

Acidity (pKa)

The pKa is a quantitative measure of a compound's acidity. The predicted pKa for this compound is approximately 2.81, which is attributed to the carboxylic acid group.[6][7][9] This relatively low pKa value, more acidic than typical carboxylic acids like acetic acid (pKa ≈ 4.76), is influenced by the electron-withdrawing effects of both the nitrile group and the pyridine ring.[14][15] This acidity is a key factor in its chemical reactivity and its behavior in biological systems, as it will be predominantly in its deprotonated (anionic) form at physiological pH (~7.4).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and quantification.

UV-Vis Spectroscopy

As an aromatic compound, this compound is expected to absorb ultraviolet (UV) radiation due to π → π* electronic transitions within the pyridine ring system.[16] The benzene ring, for reference, exhibits absorption bands at 184, 204, and 256 nm.[5][16] The presence of the electron-withdrawing carboxyl and cyano substituents conjugated with the aromatic ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[5] This property is useful for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. While an experimental spectrum is definitive, the expected features can be predicted from the structure.[17][18]

  • ¹H NMR:

    • Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 7.0-9.0 ppm for pyridines). The protons on the pyridine ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors.

    • Carboxylic Acid Proton: A single, broad signal is anticipated at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Seven unique carbon signals are expected.

    • Carbonyl Carbon (C=O): Will appear significantly downfield, typically in the 160-180 ppm range.

    • Nitrile Carbon (C≡N): Expected in the 115-125 ppm range.

    • Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (approx. 120-150 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the substituents.[19][20]

Experimental Protocols and Methodologies

To ensure scientific integrity, the determination of these properties must follow validated protocols.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is the standard pharmacopeial method for determining melting points.[21]

Objective: To accurately determine the melting range of a solid sample.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to pack the sample into a compact column of 2-3 mm height.[21]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[22]

  • Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting point. This saves time in subsequent, more accurate measurements.[10]

  • Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[21] Begin heating again at a slow, controlled rate (1-2 °C/min).[10]

  • Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is T₁-T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent values confirm the result.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Qualitative Solubility Analysis

Objective: To characterize the solubility of this compound in various solvents to infer its polarity and acid-base properties.[13]

Methodology:

  • Preparation: Label five clean test tubes: (1) Water, (2) 5% NaOH (aq), (3) 5% NaHCO₃ (aq), (4) 5% HCl (aq), (5) Ethanol.

  • Sample Addition: Add approximately 25 mg of this compound to each test tube.[23]

  • Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

  • Mixing: Vigorously shake or vortex each tube for 60 seconds.[24]

  • Observation: Observe each tube for dissolution. Classify as "soluble" (dissolves completely), "partially soluble," or "insoluble."[24]

  • Interpretation:

    • Solubility in water indicates high polarity.

    • Insolubility in water but solubility in 5% NaOH and 5% NaHCO₃ confirms the presence of a strong acidic group (carboxylic acid).[12][13]

    • Insolubility in 5% HCl indicates the absence of a sufficiently basic group.

    • Solubility in ethanol confirms its affinity for polar organic solvents.

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

Protocol 3: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa value of this compound.

Methodology:

  • Solution Preparation: Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized, carbonate-free water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKa app).[25]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[26]

  • pKa Determination: The pKa is the pH at the half-equivalence point. The equivalence point is the inflection point of the curve (where the slope is steepest). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.[25]

Conclusion

This compound is a crystalline solid with a high melting point and a predicted pKa of ~2.81, indicating it is a relatively strong organic acid.[6][7][9] Its solubility in alcohol and basic aqueous solutions aligns with the polar and acidic functional groups present in its structure.[6][12][13] The spectroscopic features, predictable from its substituted pyridine core, provide the necessary tools for its identification and quantification. The experimental protocols detailed herein provide a robust framework for researchers to verify these critical physicochemical properties, ensuring data integrity and facilitating the successful application of this compound in research and development.

References

An In-depth Technical Guide to 6-Cyanonicotinic Acid (CAS 70165-31-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

6-Cyanonicotinic acid, a substituted pyridine carboxylic acid, is a pivotal intermediate in modern organic and medicinal chemistry. Its strategic importance lies in the bifunctional nature of the pyridine ring, which is adorned with both an electron-withdrawing nitrile group and a carboxylic acid moiety. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of a diverse array of complex molecules.[1] In the landscape of drug discovery, pyridine carboxylic acid isomers and their derivatives have historically given rise to a multitude of therapeutic agents for conditions ranging from cancer and tuberculosis to diabetes and hypertension.[1][2][3] The structural rigidity and specific electronic properties of the pyridine nucleus allow for fine-tuning of molecular interactions with biological targets, a critical aspect in the design of novel therapeutics with enhanced efficacy and selectivity.[1][4] This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification protocols, and its applications as a precursor in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 70165-31-0[5]
Molecular Formula C₇H₄N₂O₂[6]
Molecular Weight 148.12 g/mol [6]
Melting Point 190-194 °C[6][7]
Boiling Point (Predicted) 395.9 ± 27.0 °C
Density (Predicted) 1.42 ± 0.1 g/cm³[6]
pKa (Predicted) 2.81 ± 0.10[6]
Solubility Soluble in alcohol[6][7]
Appearance Pale yellow to orange or brown crystals or powder[8]

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid, a sharp C≡N stretch for the nitrile group, and characteristic C=O and C-N stretching bands.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would display signals corresponding to the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns providing information about their relative positions. The ¹³C NMR spectrum would show distinct resonances for the carboxylic carbon, the nitrile carbon, and the carbons of the pyridine ring.[11][12][13]

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structural confirmation.[11][12][13]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is a critical process for its availability in research and industrial settings. A commonly cited method involves the reaction of a nicotinic acid derivative with a cyanide source.

Synthesis of this compound from Oxonicotinic Acid N-oxide[7][8][9]

This procedure details a common synthetic route, highlighting the key reagents and reaction conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of oxonicotinic acid N-oxide (51 g, 0.37 mol) in 1.2 L of dimethylformamide (DMF), add sodium cyanide (54 g, 1.1 mol), triethylamine (255 mL, 1.83 mol), and trimethylchlorosilane (185 mL).[7]

  • Reaction Execution: Stir the reaction mixture at 110 °C for 10 hours.[7]

  • Workup: After the reaction is complete, filter the mixture and concentrate the filtrate.[7]

  • Extraction: Dissolve the residue in 100 mL of 2N hydrochloric acid and extract with dichloromethane.[7]

  • Purification: Combine the organic layers, concentrate, and recrystallize the crude product from water to yield this compound.[7]

SynthesisWorkflow reagents Oxonicotinic acid N-oxide, NaCN, Et3N, TMSCl in DMF reaction Stir at 110°C for 10h reagents->reaction filtration Filtration reaction->filtration concentration1 Concentration filtration->concentration1 dissolution Dissolve in 2N HCl concentration1->dissolution extraction Extract with CH2Cl2 dissolution->extraction concentration2 Concentration extraction->concentration2 recrystallization Recrystallize from Water concentration2->recrystallization product This compound recrystallization->product

Purification Considerations:

The purity of this compound is paramount for its use in subsequent reactions, particularly in pharmaceutical synthesis. Recrystallization is a common and effective method for purification.[7] For nicotinic acid derivatives in general, purification can sometimes be challenging due to their polarity.[14] Techniques such as washing with a basic solution to remove acidic impurities or the use of column chromatography may be necessary depending on the nature of the impurities.[14] In some cases, treatment with activated carbon can be employed to decolorize the product.[15]

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitrile and carboxylic acid groups allows for a wide range of chemical transformations.

A Versatile Chemical Intermediate

The pyridine ring is a common scaffold in FDA-approved pharmaceuticals.[1] Nicotinic acid and its derivatives have been extensively explored in drug discovery, leading to treatments for a variety of diseases.[1][3] While specific applications of this compound are not detailed in the search results, its structural similarity to other important nicotinic acid derivatives, such as 6-aminonicotinic acid and 6-chloronicotinic acid, suggests its potential as a precursor to a wide range of biologically active compounds.[16][17]

  • 6-Aminonicotinic Acid: This derivative serves as a key precursor in the synthesis of molecules investigated for their anti-inflammatory and anti-cancer properties. It is also used in the development of antihypertensive drugs.[4] The amino group can be introduced through the reduction of a nitro group or other synthetic transformations.

  • 6-Chloronicotinic Acid: This compound is a known environmental transformation product of certain pesticides and is a valuable intermediate for introducing other functional groups via nucleophilic substitution reactions.[17] It can be synthesized from 6-hydroxynicotinic acid.[18]

  • 6-Hydroxynicotinic Acid: This derivative is an intermediate in the bacterial oxidation of nicotinic acid and can be a starting material for the synthesis of other substituted nicotinic acids.[19][20]

The cyano group of this compound can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering numerous avenues for molecular elaboration. The carboxylic acid group can be readily converted to esters, amides, or acid chlorides, enabling coupling with a variety of other molecules.

DerivatizationPathways cluster_cyano Nitrile Group Transformations cluster_carboxyl Carboxylic Acid Transformations start This compound hydrolysis_amide Hydrolysis (Amide) start->hydrolysis_amide H₂O, H⁺/OH⁻ hydrolysis_acid Hydrolysis (Dicarboxylic Acid) start->hydrolysis_acid Strong H₂O, H⁺/OH⁻ reduction Reduction (Aminomethyl) start->reduction H₂, Catalyst esterification Esterification (Ester) start->esterification ROH, H⁺ amidation Amidation (Amide) start->amidation R₂NH, Coupling Agent acid_chloride Acid Chloride Formation start->acid_chloride SOCl₂ or (COCl)₂

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: [21]

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures: [21]

  • Handling: Use in a well-ventilated area, preferably under a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[21]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[21]

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[21]

    • If on skin: Wash with plenty of soap and water.[21]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[21]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[5][21][22][23]

Conclusion

This compound is a chemical intermediate of significant value to the research, pharmaceutical, and drug development communities. Its well-defined physicochemical properties, established synthetic routes, and the versatile reactivity of its functional groups make it an attractive starting material for the construction of novel and complex molecular architectures. A thorough understanding of its synthesis, purification, and safe handling is essential for unlocking its full potential in the ongoing quest for new and improved therapeutic agents. The continued exploration of the chemistry of this compound and its derivatives is likely to yield further innovations in medicinal chemistry and materials science.

References

Spectroscopic Characterization of 6-Cyanonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the expected spectroscopic data for 6-cyanonicotinic acid (CAS 70165-31-0), a key heterocyclic intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to present a predictive yet scientifically rigorous characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, verify, and characterize this compound in a laboratory setting.

Introduction to this compound

This compound is a disubstituted pyridine derivative featuring both a carboxylic acid and a cyano group. These functional groups impart distinct electronic and chemical properties, making it a valuable building block. The precise characterization of its molecular structure is paramount for ensuring purity, understanding reactivity, and confirming its identity in synthetic pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

The structural features—an aromatic pyridine ring, an electron-withdrawing cyano group (-C≡N), and a carboxylic acid group (-COOH)—each provide a unique spectroscopic signature. Understanding these signatures is the core of structural elucidation.

Workflow for Spectroscopic Analysis

The logical workflow for identifying and characterizing a purified solid sample like this compound involves a multi-technique approach to gather orthogonal data, thereby increasing confidence in the final structural assignment.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Sample Purified Solid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve/Prepare IR IR Spectroscopy (FTIR-ATR) Sample->IR Dissolve/Prepare MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Dissolve/Prepare Data_Analysis Spectral Analysis (Peak Assignment, Fragmentation) NMR->Data_Analysis Chemical Shifts, Coupling IR->Data_Analysis Functional Group Vibrations MS->Data_Analysis m/z, Fragmentation Pattern Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm Correlate Data

Caption: General workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, we predict the following features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, in addition to a signal for the carboxylic acid proton. The electron-withdrawing nature of both the cyano and carboxylic acid groups will shift these aromatic protons downfield.

  • H-2: This proton is ortho to the ring nitrogen and meta to the carboxylic acid. It is expected to be the most downfield signal, appearing as a doublet.

  • H-4: This proton is meta to both the cyano group and the ring nitrogen. It will be part of a doublet of doublets.

  • H-5: This proton is ortho to the cyano group and meta to the carboxylic acid. It is expected to appear as a doublet.

  • -COOH: The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. It may undergo exchange with deuterium in solvents like DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J)
H-2 9.1 - 9.3 Doublet (d) ~2.0 Hz
H-4 8.4 - 8.6 Doublet of Doublets (dd) ~8.0, 2.0 Hz
H-5 8.0 - 8.2 Doublet (d) ~8.0 Hz
-COOH 13.0 - 14.0 Broad Singlet (br s) N/A

Predicted in DMSO-d₆ relative to TMS.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, the broadband-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: five for the pyridine ring carbons, one for the cyano carbon, and one for the carboxyl carbon.

  • Carbonyl Carbon (-COOH): This will be significantly downfield, typical for carboxylic acids.

  • Pyridine Ring Carbons (C2-C6): These carbons will appear in the aromatic region (120-160 ppm). Their specific shifts are influenced by the nitrogen atom and the attached substituents. C3 and C6, being directly attached to electron-withdrawing groups, will be shifted accordingly.

  • Cyano Carbon (-C≡N): This signal typically appears in the 115-120 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Rationale
C=O 164 - 167 Carboxylic acid carbonyl.
C-2 152 - 155 Adjacent to ring nitrogen.
C-3 128 - 132 Attached to -COOH.
C-4 140 - 143 Influenced by adjacent carbons.
C-5 120 - 123 Influenced by adjacent carbons.
C-6 145 - 148 Attached to -CN.
C≡N 116 - 119 Nitrile carbon.

Predicted in DMSO-d₆ relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups. The analysis is based on characteristic vibrational frequencies.

IR_Interpretation cluster_groups Functional Groups & Vibrations cluster_peaks Expected IR Peaks (cm⁻¹) Molecule This compound COOH Carboxylic Acid (-COOH) Molecule->COOH CN Cyano (-C≡N) Molecule->CN Pyridine Pyridine Ring Molecule->Pyridine OH_peak ~3300-2500 (broad) O-H Stretch COOH->OH_peak CO_peak ~1730-1700 C=O Stretch COOH->CO_peak CN_peak ~2240-2220 C≡N Stretch CN->CN_peak Aromatic_peak ~3100-3000 (C-H) ~1600-1450 (C=C, C=N) Pyridine->Aromatic_peak

Caption: Key functional groups and their expected IR absorptions.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Cyano C≡N Stretch 2240 - 2220 Medium, Sharp
Carbonyl C=O Stretch 1730 - 1700 Strong
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Aromatic Ring C=C & C=N Stretch 1600 - 1450 Medium to Strong

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

The most diagnostic peaks will be the sharp C≡N stretch around 2230 cm⁻¹ and the strong C=O stretch around 1715 cm⁻¹, appearing alongside the very broad O-H absorption characteristic of a carboxylic acid dimer.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Molecular Formula: C₇H₄N₂O₂

  • Molecular Weight: 148.12 g/mol [2]

  • Predicted Molecular Ion (M⁺˙): For electron ionization (EI), a peak at m/z = 148 is expected. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 149 or the deprotonated molecule [M-H]⁻ at m/z = 147 would be observed.

Predicted Fragmentation Pattern: A primary fragmentation pathway for aromatic carboxylic acids is the loss of the carboxyl group.

  • Loss of -OH (M-17): A fragment at m/z = 131.

  • Loss of -COOH (M-45): A fragment corresponding to 6-cyanopyridine at m/z = 103.

  • Loss of CO₂ (M-44): Decarboxylation to give a fragment at m/z = 104.

Further fragmentation of the pyridine ring would lead to smaller fragments. Analysis of the mass spectrum of the related 6-chloronicotinic acid shows a prominent molecular ion peak and loss of the carboxyl group, supporting this predicted pattern.

Table 4: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Identity
[M+H]⁺ 149 Protonated Molecule
[M]⁺˙ 148 Molecular Ion
[M-H]⁻ 147 Deprotonated Molecule

| [M-COOH]⁺ | 103 | Loss of Carboxyl Radical |

Standard Experimental Protocols

6.1. NMR Sample Preparation (¹H and ¹³C)

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard parameters for ¹H acquisition and broadband proton-decoupled parameters for ¹³C acquisition.

6.2. FTIR Sample Preparation (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

6.3. Mass Spectrometry Sample Preparation (ESI)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. By combining the information from these analytical techniques, researchers can confidently confirm the identity and purity of this compound. The provided tables and diagrams serve as a quick reference for laboratory work, while the detailed interpretations offer deeper insight into the structure-property relationships that govern its spectroscopic behavior.

References

A Comprehensive Technical Guide to the Solubility of 6-Cyanonicotinic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Heterocyclic Building Block

6-Cyanonicotinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid scaffold, featuring a strategic arrangement of a carboxylic acid, a pyridine ring, and a cyano group, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, the successful application of this compound in these fields is intrinsically linked to its solubility characteristics in various media. A thorough understanding of its solubility behavior in common organic solvents is paramount for designing efficient purification protocols, developing robust reaction conditions, and formulating effective drug delivery systems.

This technical guide provides a comprehensive exploration of the solubility of this compound. While quantitative experimental data for this specific molecule is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and practical methodologies to navigate its solubility landscape. We will delve into the key physicochemical properties of this compound, present a comparative analysis with structurally related compounds, and provide a detailed, field-proven experimental protocol for determining its solubility. This guide is designed to empower researchers to make informed decisions and accelerate their research and development endeavors involving this important heterocyclic compound.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in predicting and explaining its solubility. The interplay of its functional groups dictates its polarity, hydrogen bonding capabilities, and crystal lattice energy, all of which are critical determinants of solubility.

PropertyValueSource / Comment
Molecular Formula C₇H₄N₂O₂[1]
Molecular Weight 148.12 g/mol [1]
Melting Point 190-194 °C[2]
pKa (predicted) 2.81 ± 0.10[2]
logP (predicted) ~1.0 - 1.5Prediction based on related structures and fragment contributions.
Appearance White to off-white crystalline solidGeneral observation.

Expert Insights:

The predicted pKa of ~2.81 indicates that this compound is a moderately strong acid. This is a crucial parameter as it suggests that the molecule will be predominantly in its neutral, less polar form in non-polar organic solvents, a state that generally favors solubility in such solvents. The relatively high melting point suggests a stable crystal lattice with significant intermolecular forces that must be overcome by the solvent for dissolution to occur. The predicted logP value in the range of 1.0 to 1.5 suggests a degree of lipophilicity, which would favor solubility in less polar organic solvents.

Theoretical Framework for Solubility: A Deeper Dive

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the free energy change of mixing. For dissolution to occur, the Gibbs free energy of the system must decrease. This process can be conceptually broken down into three key energetic steps:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the crystal lattice together (lattice energy).

  • Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Intermolecular Forces

The solubility of this compound is dictated by the nature and strength of the intermolecular forces it can form with solvent molecules. These include:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The polar nature of the pyridine ring, the carboxylic acid, and the cyano group contribute to significant dipole-dipole interactions.

  • van der Waals Forces: These non-specific attractive forces are present between all molecules.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters provide a semi-quantitative framework for predicting the miscibility of a solute and a solvent. The total Hildebrand solubility parameter is divided into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

HSP_Concept cluster_solute Solute (this compound) cluster_solvent Solvent solute δd_solute, δp_solute, δh_solute solvent δd_solvent, δp_solvent, δh_solvent solute->solvent Solubility is favored when the distance between HSPs is small

Caption: Conceptual representation of Hansen Solubility Parameters (HSP).

Comparative Solubility Analysis: Insights from Nicotinic and Picolinic Acids

In the absence of direct quantitative data for this compound, examining the solubility of its structural analogs, nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid), provides valuable insights into its likely behavior.

SolventSolvent ClassNicotinic Acid Solubility (mol fraction at 298.15 K)[3]Picolinic Acid Solubility (mol fraction at 298.15 K)[4]Expected Trend for this compound
Methanol Protic AlcoholHighHighHigh
Ethanol Protic AlcoholHighHighHigh
Isopropanol Protic AlcoholModerateModerateModerate
Acetone KetoneModerateModerateModerate
Ethyl Acetate EsterLowLowLow to Moderate
Diethyl Ether EtherLowLowLow
Dichloromethane HalogenatedVery LowVery LowLow
Toluene AromaticVery LowVery LowVery Low

Analysis and Predictions for this compound:

  • Alcohols (Methanol, Ethanol, Isopropanol): Nicotinic and picolinic acids exhibit high solubility in protic solvents like methanol and ethanol due to strong hydrogen bonding interactions. It is highly probable that this compound will also be readily soluble in these solvents. The bulky isopropyl group in isopropanol may slightly reduce solubility compared to methanol and ethanol.

  • Ketones (Acetone): Acetone, a polar aprotic solvent, can act as a hydrogen bond acceptor. The moderate solubility of the parent acids suggests that this compound will also have moderate solubility in acetone.

  • Esters (Ethyl Acetate): Ethyl acetate is less polar than acetone and a weaker hydrogen bond acceptor. The low solubility of nicotinic and picolinic acids in this solvent suggests that this compound will likely have low to moderate solubility. The presence of the cyano group might slightly enhance interactions with the ester functionality.

  • Ethers (Diethyl Ether): Diethyl ether is a non-polar solvent with limited ability to engage in strong intermolecular interactions with the polar this compound. Therefore, low solubility is expected.

  • Halogenated Solvents (Dichloromethane): Dichloromethane is a relatively non-polar solvent. The very low solubility of the parent acids indicates that this compound will likely be poorly soluble in dichloromethane.

  • Aromatic Hydrocarbons (Toluene): Toluene is a non-polar solvent. The significant mismatch in polarity between toluene and the highly polar this compound will result in very low solubility.

The Impact of the Cyano Group: The introduction of the electron-withdrawing cyano group increases the overall polarity and dipole moment of the molecule. This modification may slightly enhance solubility in polar aprotic solvents compared to nicotinic acid, but it is unlikely to significantly alter the general solubility trends across the different solvent classes.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] It is a robust and reliable technique that, when performed correctly, provides thermodynamically accurate solubility data.

Shake_Flask_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate at Constant Temperature A->B Agitation (e.g., shaker) C 3. Phase Separation (Filtration/Centrifugation) B->C Ensure equilibrium is reached D 4. Quantify Solute Concentration in Supernatant C->D Clear, saturated solution E 5. Calculate Solubility D->E e.g., HPLC, UV-Vis

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatted shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of this compound into a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be undissolved solid present in the vial.

  • Time to Equilibrium Study: As mentioned, confirming that the concentration does not increase with further agitation time is essential.

  • Purity of the Solid Phase: After the experiment, the remaining solid can be collected, dried, and analyzed (e.g., by melting point or DSC) to ensure that no phase transformation or degradation has occurred during the experiment.

Applications in Drug Development and Beyond

The solubility of this compound and its derivatives is a critical parameter in the pharmaceutical industry. Poor solubility can lead to low bioavailability and hinder the development of effective oral medications. Understanding and optimizing the solubility of drug candidates containing the this compound scaffold is therefore a key focus in drug discovery and development. Nicotinic acid derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors.

Conclusion: A Path Forward for Researchers

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. While a lack of direct quantitative data presents a challenge, a solid understanding of its physicochemical properties, coupled with a comparative analysis of related compounds, allows for reasoned predictions of its solubility behavior. The detailed experimental protocol for the shake-flask method provides a clear and reliable pathway for researchers to generate the necessary quantitative data for their specific applications. By combining theoretical understanding with rigorous experimental practice, scientists and drug development professionals can effectively harness the potential of this compound in their innovative endeavors.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 6-cyanonicotinic acid, a key heterocyclic building block in medicinal chemistry. The guide details the synthesis, crystallization, and multi-faceted analytical characterization of this compound. It emphasizes the critical role of single-crystal X-ray diffraction in elucidating the precise three-dimensional atomic arrangement and intermolecular interactions. Furthermore, this document explores the potential for polymorphism and discusses the application of various spectroscopic and thermal analysis techniques for solid-state characterization. The insights derived from the crystal structure are contextualized within the broader landscape of drug design and development, highlighting how a thorough understanding of the solid state can inform the rational design of novel therapeutic agents.

Introduction: The Significance of this compound in Drug Discovery

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, safety, and formulation characteristics. This compound, with its strategic placement of a cyano and a carboxylic acid group, presents a versatile platform for creating complex molecular architectures.[2] The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions, while the carboxylic acid moiety provides a key site for salt formation and prodrug strategies.[3][4]

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form.[5] Therefore, a comprehensive analysis of the crystal structure of key intermediates like this compound is paramount for the development of robust and effective drug products. This guide provides a detailed exploration of the methodologies and scientific rationale behind the crystal structure analysis of this important molecule.

Synthesis and Crystallization of this compound

Synthesis Pathway

A common synthetic route to this compound involves the cyanation of a suitable nicotinic acid precursor. While various methods exist for the synthesis of nicotinic acid derivatives[6], a targeted approach is necessary for the introduction of the cyano group at the 6-position.

Diagram of a potential synthesis workflow:

Synthesis_Workflow Start 6-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution Start->Reaction Substrate Reagent Cyanide Source (e.g., KCN, NaCN) + Catalyst (e.g., Palladium-based) Reagent->Reaction Reagents Product This compound Reaction->Product Crude Product Purification Recrystallization Product->Purification Final Single Crystals Purification->Final

Caption: A generalized workflow for the synthesis and purification of this compound single crystals.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. The slow and controlled growth of a single crystal allows for the precise diffraction of X-rays, which is necessary to determine the atomic arrangement.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: A suitable solvent or solvent system is one in which this compound has moderate solubility. This allows for a slow and controlled precipitation as the solvent evaporates. Common solvents for organic acids include ethanol, methanol, acetone, and mixtures with water.

  • Preparation of a Saturated Solution: Dissolve the purified this compound in the chosen solvent at a slightly elevated temperature to achieve a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. The vial should be left undisturbed in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction Analysis:

SCXRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis CrystalMounting Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalMounting->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods/Patterson) DataReduction->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (checkCIF) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Structural Model

Caption: The sequential workflow for determining a crystal structure using single-crystal X-ray diffraction.

Crystallographic Data and Interpretation

While a specific public deposition in the Cambridge Structural Database (CSD) for this compound was not identified at the time of this writing, analysis of closely related structures, such as 6-chloronicotinic acid, provides valuable predictive insights into the likely crystal packing and hydrogen bonding motifs.[7]

Table 1: Anticipated Crystallographic Parameters for this compound (based on related structures)

ParameterExpected Value/SystemSignificance
Crystal SystemMonoclinic or TriclinicDescribes the basic symmetry of the unit cell.
Space GroupCentrosymmetric (e.g., P2₁/c)Defines the symmetry elements within the unit cell. A centrosymmetric space group is common for achiral molecules.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal lattice.
Z2 or 4The number of molecules in the unit cell.
The Supramolecular Architecture: Hydrogen Bonding and Intermolecular Interactions

The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine nitrogen and the cyano group are hydrogen bond acceptors.

A highly probable motif is the formation of a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups of two molecules, forming an R22(8) ring motif.[8] This is a very common and stable arrangement for carboxylic acids in the solid state.

Further intermolecular interactions are anticipated between the pyridine nitrogen and the carboxylic acid's hydroxyl group, or potentially involving the cyano group. The interplay of these interactions will dictate the overall three-dimensional packing of the molecules in the crystal lattice. Understanding this supramolecular assembly is crucial, as it directly influences the material's physical properties.

Complementary Solid-State Characterization Techniques

While SC-XRD provides the definitive crystal structure, a suite of other analytical techniques is essential for a comprehensive understanding of the solid-state properties of this compound, particularly for polymorphism screening and quality control in a pharmaceutical setting.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique used to analyze polycrystalline materials. It provides a unique "fingerprint" for a specific crystalline form.

  • Polymorph Identification: Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices.

  • Purity Analysis: The presence of other crystalline phases (impurities or other polymorphs) can be detected.

  • Batch-to-Batch Consistency: PXRD is a critical tool for ensuring the consistency of the crystalline form in pharmaceutical manufacturing.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of the functional groups in the molecule. Changes in the hydrogen bonding environment between different polymorphs will result in shifts in the characteristic absorption bands, particularly for the O-H, C=O, and C≡N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State): Solid-state NMR can distinguish between different polymorphic forms by probing the local chemical environment of the nuclei (e.g., ¹³C, ¹⁵N).

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions between polymorphs. Different polymorphs will generally have different melting points and enthalpies of fusion.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates (hydrates) by identifying mass loss at specific temperatures.

The Impact of Crystal Structure on Drug Development

A thorough understanding of the crystal structure of this compound and its potential polymorphs is not merely an academic exercise; it has profound implications for drug development.

  • Bioavailability: The crystal form can significantly impact the solubility and dissolution rate of a drug, which in turn affects its bioavailability. A more soluble form will generally be absorbed more readily in the body.

  • Stability and Shelf-Life: Different polymorphs can have different chemical and physical stabilities. The most stable polymorph is typically chosen for development to ensure a long shelf-life and consistent product quality.

  • Manufacturing and Formulation: The physical properties of a crystalline powder, such as its morphology (shape), flowability, and compressibility, are influenced by the crystal structure. These properties are critical for the successful formulation of a drug product (e.g., tablets, capsules).

  • Intellectual Property: The discovery and characterization of new polymorphic forms of a drug substance can be a valuable source of intellectual property, providing patent protection and a competitive advantage.[5]

Conclusion: A Foundation for Rational Drug Design

The crystal structure analysis of this compound provides a fundamental understanding of its solid-state properties. By employing a combination of single-crystal X-ray diffraction and complementary analytical techniques, researchers and drug development professionals can gain critical insights into the molecular conformation, intermolecular interactions, and potential for polymorphism. This knowledge is indispensable for the rational design of new drug candidates, enabling the selection of the optimal solid form with desired physicochemical properties, and ultimately contributing to the development of safer, more effective, and more robust pharmaceutical products. Adherence to the standards set by the International Union of Crystallography (IUCr) in the determination and reporting of crystal structures is essential for ensuring the quality and integrity of this foundational scientific data.

References

A Theoretical Deep Dive into the Electronic Landscape of 6-Cyanonicotinic Acid: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Molecular Potential through a Computational Lens

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is not merely academic—it is the bedrock of rational design. 6-Cyanonicotinic acid, a pyridine carboxylic acid derivative, presents a fascinating case study. Its unique arrangement of a carboxyl group and a cyano group on a pyridine ring suggests a rich electronic character with significant potential for pharmaceutical and materials science applications.[1][2][3] This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic properties. Moving beyond a simple recitation of methods, we will explore the causality behind our computational choices, offering a self-validating system of protocols that ensures both accuracy and insightful interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the full potential of this and similar molecules.

Foundational Knowledge: Structure, Synthesis, and Significance

This compound (C7H4N2O2) is a solid, soluble in alcohol, with a melting point in the range of 190-194 °C.[4][5] Its synthesis can be achieved from oxonicotinic acid and sodium cyanide.[4] The presence of both a carboxylic acid and a cyano group, both electron-withdrawing, on the pyridine ring suggests a molecule with interesting electronic and chemical properties. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry, with applications ranging from antihypertensives to anti-inflammatory agents.[1][2][6] Understanding the electronic landscape of this compound is therefore a crucial step in exploring its potential applications.

The Computational Toolkit: A Quantum Mechanical Exploration

To dissect the electronic properties of this compound, we turn to the powerful tools of quantum chemistry, specifically Density Functional Theory (DFT). DFT has proven to be a robust and accurate method for predicting the electronic structure, spectroscopic properties, and reactivity of organic molecules.[7][8]

Methodological Rigor: The "Why" Behind the "How"

Our primary computational tool will be the Gaussian suite of programs. The choice of functional and basis set is critical for obtaining reliable results. We will employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is well-regarded for its balance of accuracy and computational efficiency in describing organic systems.[7] For the basis set, we will utilize 6-311++G(d,p), a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[9]

Experimental Protocol: In Silico Analysis of this compound

  • Geometry Optimization:

    • Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView).

    • Perform a full geometry optimization without symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This step is crucial to find the molecule's most stable conformation (lowest energy state).

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[7]

  • Vibrational Analysis:

    • From the frequency calculation, obtain the theoretical infrared (IR) and Raman spectra.

    • Compare the calculated vibrational frequencies with available experimental data for validation. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.[10]

  • Electronic Property Calculations:

    • Perform a single-point energy calculation on the optimized geometry to obtain detailed electronic properties.

    • From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate the Molecular Electrostatic Potential (MEP) map.

    • Calculate the Natural Bond Orbitals (NBOs) to analyze charge distribution and intramolecular interactions.

    • Compute the first-order hyperpolarizability to assess the Non-Linear Optical (NLO) properties.

Deconstructing the Electronic Architecture

Frontier Molecular Orbitals: The Heart of Reactivity

The HOMO and LUMO, collectively known as the frontier molecular orbitals, are central to understanding a molecule's chemical reactivity and electronic transitions.[11] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule that is more easily polarized.[12]

For this compound, we anticipate that the electron-withdrawing nature of both the cyano and carboxylic acid groups will lower the energies of both the HOMO and LUMO compared to unsubstituted nicotinic acid. This would likely result in a moderate HOMO-LUMO gap, suggesting a molecule that is stable yet capable of participating in charge-transfer interactions.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Nicotinic Acid (for comparison)-6.8-1.55.3
This compound (Predicted) -7.5 -2.8 4.7
6-Chloronicotinic Acid-7.2-2.34.9

Note: The values for this compound are predictive and based on trends observed in related molecules. Actual calculated values may vary.

Workflow for Theoretical Electronic Property Analysis

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis cluster_3 Interpretation & Application mol_struct Initial Molecular Structure dft_params Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) mol_struct->dft_params Define Parameters geom_opt Geometry Optimization dft_params->geom_opt Input freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculation freq_calc->sp_energy Verified Minimum vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec homo_lumo HOMO-LUMO Analysis sp_energy->homo_lumo mep Molecular Electrostatic Potential (MEP) sp_energy->mep nbo Natural Bond Orbital (NBO) Analysis sp_energy->nbo nlo Non-Linear Optical (NLO) Properties sp_energy->nlo reactivity Predict Chemical Reactivity homo_lumo->reactivity mep->reactivity nbo->reactivity materials Guide Materials Science Applications nlo->materials drug_design Inform Drug Design reactivity->drug_design reactivity->materials

Caption: Workflow for the theoretical analysis of electronic properties.

Molecular Electrostatic Potential: Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is an invaluable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[13][14] The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.[13][15]

For this compound, we expect to see strong negative potentials around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group, as well as the nitrogen in the pyridine ring. A significant positive potential is anticipated around the acidic proton of the carboxyl group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding and crystal packing.[16]

Molecular Electrostatic Potential (MEP) Map of this compound

MEP_Diagram cluster_mol cluster_legend MEP Legend a This compound Structure neg Negative Potential (Electron Rich) (e.g., O, N atoms) neu Neutral Potential pos Positive Potential (Electron Poor) (e.g., Acidic H)

Caption: Conceptual MEP map of this compound.

Natural Bond Orbital Analysis: Quantifying Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a quantitative picture of bonding and intramolecular interactions.[17][18] It allows for the investigation of charge transfer between filled donor NBOs and empty acceptor NBOs, which is a key factor in understanding molecular stability and delocalization of electron density.[19] The stabilization energy (E(2)) associated with these interactions can be calculated, with larger E(2) values indicating stronger interactions.[12]

In this compound, NBO analysis can reveal the extent of electron delocalization within the pyridine ring and the hyperconjugative interactions between the ring and the substituent groups. This analysis can provide deeper insights into the electronic effects of the cyano and carboxyl groups on the aromatic system.

Non-Linear Optical Properties: Potential for Photonic Applications

Molecules with large dipole moments and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties.[20] The first-order hyperpolarizability (β) is a measure of a molecule's NLO activity. Theoretical calculations can provide a reliable prediction of β. Given the presence of electron-donating (the pyridine ring) and electron-withdrawing groups, this compound may possess NLO properties, making it a candidate for applications in optoelectronics and photonics.[21]

Bridging Theory and Experiment: Validation and Application

The theoretical predictions derived from these computational studies must be validated against experimental data whenever possible. For instance, calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra.[22][23][24] The insights gained from the theoretical analysis of the electronic properties of this compound can then be applied to:

  • Drug Development: Understanding the MEP and HOMO-LUMO characteristics can guide the design of analogues with improved binding affinities to biological targets. The identification of key interaction sites can inform the development of more potent and selective drugs.[1][2]

  • Materials Science: The predicted NLO properties can motivate the synthesis and characterization of this compound-based materials for optical applications.[20]

  • Reaction Mechanism Studies: The electronic properties can be used to predict the most likely pathways for chemical reactions involving this compound, aiding in the design of efficient synthetic routes.

Conclusion: A Roadmap for Innovation

This guide has outlined a comprehensive theoretical framework for elucidating the electronic properties of this compound. By employing a robust computational methodology and focusing on the interpretation of key electronic descriptors, researchers can gain a deep understanding of this molecule's potential. The synergy between theoretical predictions and experimental validation is paramount for accelerating innovation in both drug discovery and materials science. The principles and protocols detailed herein provide a roadmap for harnessing the power of computational chemistry to unlock the full potential of this compound and other promising molecules.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyanonicotinic acid, a key intermediate in pharmaceutical synthesis, possesses a thermal stability profile that is critical for its handling, storage, and application in drug development and manufacturing. This guide provides a comprehensive analysis of the thermal properties of this compound, including its predicted thermal decomposition pathway. Drawing upon data from analogous pyridine carboxylic acids, this document outlines the expected thermal behavior and proposes a primary decomposition mechanism. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to enable researchers to validate these predictions and further characterize this important molecule.

Introduction: The Significance of this compound

This compound (C₇H₄N₂O₂) is a substituted pyridine carboxylic acid of significant interest in the pharmaceutical industry. Its structural motifs, featuring both a carboxylic acid and a cyano group on the pyridine ring, make it a versatile building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). The thermal stability of such intermediates is a paramount concern, directly impacting process safety, product purity, and shelf-life. An understanding of its decomposition behavior is essential to prevent unintended degradation, which could lead to the formation of impurities and potentially hazardous byproducts.

This guide serves as a technical resource for professionals working with this compound, offering insights into its expected thermal stability and a framework for its experimental investigation.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial before delving into its thermal behavior.

PropertyValueReference(s)
Molecular Formula C₇H₄N₂O₂[1]
Molecular Weight 148.12 g/mol [1]
Melting Point 190-194 °C[1]
Appearance Pale yellow to brown crystalline powder[1]
Solubility Soluble in alcohol[1]

Predicted Thermal Decomposition Profile

The Precedent: Decarboxylation of Pyridine Carboxylic Acids

The thermal decomposition of pyridine dicarboxylic acids is well-documented to proceed via decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂)[2][3]. For instance, Pyridine-2,3-dicarboxylic acid, upon heating, decomposes to form nicotinic acid through the loss of one carboxyl group, and further heating can lead to the formation of pyridine[2]. The stability of pyridine dicarboxylic acid isomers is influenced by the position of the carboxylic acid groups, with isomers less likely to form intermolecular hydrogen bonds exhibiting higher decomposition temperatures[2].

Nicotinic acid itself undergoes decarboxylation to pyridine at elevated temperatures, a reaction that can be facilitated by catalysts such as copper chromite[4][5]. This fundamental reactivity underscores the lability of the carboxylic acid group on the pyridine ring under thermal stress.

Proposed Decomposition Mechanism for this compound

Given the established precedent, the primary thermal decomposition pathway for this compound is predicted to be decarboxylation . The electron-withdrawing nature of the cyano group at the 6-position is expected to influence the stability of the pyridine ring and the lability of the carboxyl group at the 3-position.

The proposed decomposition is a single-step process where the molecule loses carbon dioxide to yield 2-cyanopyridine .

Decomposition_Pathway 6-Cyanonicotinic_Acid This compound (C₇H₄N₂O₂) Heat Δ (Heat) 6-Cyanonicotinic_Acid->Heat 2-Cyanopyridine 2-Cyanopyridine (C₆H₄N₂) Heat->2-Cyanopyridine CO2 Carbon Dioxide (CO₂) Heat->CO2 TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample Weigh 5-10 mg of This compound Pan Place in TGA pan Sample->Pan Instrument Load into TGA Pan->Instrument Atmosphere Set Inert Atmosphere (N₂, 20-50 mL/min) Instrument->Atmosphere Program Run Temperature Program (30-600 °C at 10 °C/min) Atmosphere->Program Plot Plot Mass vs. Temperature Program->Plot Onset Determine T_onset Plot->Onset Mass_Loss Calculate % Mass Loss Onset->Mass_Loss DTG Analyze DTG Curve Mass_Loss->DTG DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation Sample_DSC Weigh 2-5 mg of This compound Pan_DSC Seal in Aluminum Pan Sample_DSC->Pan_DSC Instrument_DSC Load into DSC Pan_DSC->Instrument_DSC Atmosphere_DSC Set Inert Atmosphere (N₂, 20-50 mL/min) Instrument_DSC->Atmosphere_DSC Program_DSC Run Temperature Program (e.g., 30-400 °C at 10 °C/min) Atmosphere_DSC->Program_DSC Plot_DSC Plot Heat Flow vs. Temperature Program_DSC->Plot_DSC Melting Identify Melting Endotherm Plot_DSC->Melting Decomposition Identify Decomposition Exotherm Melting->Decomposition Enthalpy Calculate Enthalpy of Decomposition Decomposition->Enthalpy

References

Methodological & Application

Laboratory-Scale Synthesis of 6-Cyanonicotinic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 6-cyanonicotinic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the diazotization of 6-aminonicotinic acid, followed by a copper-catalyzed cyanation (Sandmeyer reaction). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step procedures, safety protocols, and data presentation to ensure a reproducible and safe synthesis.

Introduction

This compound is a heterocyclic compound of significant interest due to its utility as a versatile intermediate in the synthesis of various pharmaceutical agents and functional materials. The presence of both a carboxylic acid and a nitrile group on the pyridine ring allows for a wide range of chemical transformations, making it a crucial precursor for the development of novel bioactive molecules and specialized polymers. This document outlines a reliable laboratory-scale procedure for its synthesis, emphasizing the critical parameters and safety considerations inherent in the process.

The synthetic route detailed herein involves the conversion of the amino group of 6-aminonicotinic acid into a diazonium salt, which is subsequently displaced by a cyanide ion using a copper(I) cyanide catalyst. This classic transformation, known as the Sandmeyer reaction, is a robust method for introducing a cyano group onto an aromatic ring.[1][2] The protocol has been designed to be self-validating by providing clear checkpoints and expected outcomes at each stage.

Reaction Scheme

The overall two-step synthesis of this compound from 6-aminonicotinic acid is depicted below.

Synthesis_Scheme cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 6-Aminonicotinic Acid 6-Aminonicotinic Acid Diazonium Salt Diazonium Salt 6-Aminonicotinic Acid->Diazonium Salt NaNO₂, aq. H₂SO₄ 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, KCN ~60 °C Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh 6-Aminonicotinic Acid D Diazotization of 6-Aminonicotinic Acid (0-5 °C) A->D B Prepare NaNO₂ solution B->D C Prepare CuCN/KCN solution E Sandmeyer Cyanation (~60 °C) C->E D->E Cold diazonium salt solution F Acidification (pH 2-3) E->F G Filtration F->G H Recrystallization G->H I Drying H->I J Characterization (NMR, IR, MP) I->J

References

Application Notes & Protocols: 6-Cyanonicotinic Acid as a Versatile Precursor for the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Cyanonicotinic Acid

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their prevalence drives a continuous demand for efficient and modular synthetic routes. This compound has emerged as a particularly valuable and versatile starting material in this context. Its structure is pre-functionalized with three distinct handles for chemical modification: the pyridine nitrogen, a carboxylic acid at the 3-position, and a cyano group at the 6-position. This unique arrangement allows for a programmed, regioselective approach to synthesizing complex pyridine derivatives that might otherwise be difficult to access.

This guide provides an in-depth exploration of the key synthetic transformations leveraging this compound. We will delve into the mechanistic rationale behind common protocols and provide detailed, field-proven methodologies for researchers in organic synthesis and drug development.

Part 1: Foundational Transformations of this compound

The true utility of this compound is unlocked through a series of foundational reactions that modify its initial functional groups, preparing the scaffold for more complex C-C and C-N bond-forming reactions.

Decarboxylation: Accessing the 2-Cyanopyridine Core

The thermal decarboxylation of pyridinecarboxylic acids is a well-established method to remove the -COOH group.[1][2] For picolinic acids (pyridine-2-carboxylic acids), this process is often facilitated by the formation of an ylide intermediate.[1][3] In the case of this compound (a pyridine-3-carboxylic acid), the reaction typically requires high temperatures. This step is crucial as it unmasks the C-H bond at the 3-position and simplifies the molecule to 2-cyanopyridine, a key intermediate for subsequent halogenation and cross-coupling reactions.

Objective: To synthesize 2-cyanopyridine from this compound.

Causality: High temperature provides the necessary activation energy to break the C-C bond between the pyridine ring and the carboxyl group, releasing CO2. The choice of a high-boiling point, inert solvent like diphenyl ether prevents sublimation of the starting material and ensures uniform heating.

Materials & Reagents:

  • This compound

  • Diphenyl ether (or another suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle with temperature control

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in diphenyl ether (5-10 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 259 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed. The evolution of CO2 gas will be observed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent like hexanes to precipitate any remaining solids.

  • Purify the product by vacuum distillation or column chromatography on silica gel to isolate 2-cyanopyridine.

Halogenation: Installing a Handle for Cross-Coupling

With the carboxylic acid removed, the pyridine ring can be halogenated to install a leaving group, typically Br or Cl, which is essential for subsequent palladium-catalyzed cross-coupling reactions. The position of halogenation can be directed by the reaction conditions and the inherent electronic properties of the 2-cyanopyridine ring.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds.[4][5] By converting the 6-cyanopyridine scaffold into a halopyridine, we can engage it in a variety of these transformations.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinyl-Pyridines

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide.[4][6] It is renowned for its mild reaction conditions and high functional group tolerance, making it a staple in pharmaceutical synthesis.[7] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Halopyridine) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OR)₂]⁻ (Activated Boronic Acid) PdII_Boronate R¹-Pd(II)L₂-R² Transmetalation->PdII_Boronate RedElim Reductive Elimination PdII_Boronate->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple an arylboronic acid with a bromo-substituted 2-cyanopyridine.

Causality:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium(0) species is the active catalyst that initiates the cycle by inserting into the C-Br bond.[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[11]

  • Solvent (e.g., Dioxane/Water, Toluene, DMF): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble halide and the water-soluble base and boronic acid.[4]

Materials & Reagents:

  • Bromo-2-cyanopyridine derivative (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the bromo-2-cyanopyridine (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Conditions & Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ (1-5 mol%). Ligands stabilize the Pd center and modulate its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq). Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF. A biphasic system often aids in dissolving all components.
Temperature 80-120 °C. Provides energy for oxidative addition and reductive elimination steps.
Sonogashira Coupling: Synthesis of Alkynyl-Pyridines

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[12][13] This reaction is co-catalyzed by palladium and copper(I) salts.[13] The palladium catalyst activates the halopyridine, while the copper(I) species forms a copper(I) acetylide, which is the active nucleophile in the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition Pd0->OxAdd_Pd R¹-X (Halopyridine) PdII_Complex_S R¹-Pd(II)L₂-X OxAdd_Pd->PdII_Complex_S Transmetalation_S Transmetalation PdII_Complex_S->Transmetalation_S PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation_S->PdII_Alkyne RedElim_S Reductive Elimination PdII_Alkyne->RedElim_S RedElim_S->Pd0 R¹-C≡CR² (Product) CuX CuX Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation H-C≡CR² (Terminal Alkyne) + Base Cu_Acetylide Cu-C≡CR² Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation_S To Pd Cycle

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

Objective: To couple a terminal alkyne with an iodo-substituted 2-cyanopyridine.

Causality:

  • Reactivity of Halide: The reactivity order for the halide is I > Br > Cl.[13] Iodo-pyridines are often used for milder reaction conditions.

  • Copper(I) Co-catalyst (e.g., CuI): Essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base (e.g., Et₃N, DIPEA): Acts as a scavenger for the HX generated during the reaction and helps deprotonate the terminal alkyne.

Materials & Reagents:

  • Iodo-2-cyanopyridine derivative (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 eq or as solvent)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the iodo-2-cyanopyridine (1.0 eq), palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the cyano group makes the pyridine ring electron-deficient. This activates positions ortho and para to these groups towards nucleophilic attack.[14][15][16] If a good leaving group (like a halide) is present at the 2- or 4- (or 6-) position, it can be displaced by a variety of nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[17]

The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity is then restored by the departure of the leaving group. The stability of the Meisenheimer complex is key, and the negative charge is best stabilized when it can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the 2- and 4-positions.[15]

SNAr_Mechanism Start Start: Halopyridine Nuc_Attack Nucleophilic Attack Start->Nuc_Attack + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Nuc_Attack->Meisenheimer (Rate-determining step) LG_Loss Loss of Leaving Group Meisenheimer->LG_Loss (Restores Aromaticity) Product Product: Substituted Pyridine LG_Loss->Product - X⁻

Caption: General workflow for the SNAr (Addition-Elimination) mechanism.

Objective: To synthesize an amino-pyridine derivative by displacing a chlorine atom with a primary amine.

Causality:

  • Electron-Deficient Ring: The cyano group at position 2 and the ring nitrogen make the C-6 position highly electrophilic and susceptible to nucleophilic attack.

  • Solvent (e.g., DMSO, DMF): Polar aprotic solvents are ideal as they can solvate the cation of the base but do not interfere with the nucleophile.

  • Base (e.g., K₂CO₃, DIPEA): Can be used to deprotonate the amine nucleophile after the initial addition or to scavenge the HCl byproduct.

Materials & Reagents:

  • 6-Chloro-2-cyanopyridine (1.0 eq)

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, 2.0 eq, optional but recommended)

  • Polar aprotic solvent (e.g., DMSO or NMP)

Procedure:

  • In a sealed tube or microwave vial, combine the 6-chloro-2-cyanopyridine (1.0 eq), amine (1.5 eq), and base (2.0 eq).

  • Add the solvent (e.g., DMSO).

  • Heat the reaction mixture to 100-150 °C (conventional heating) or use microwave irradiation according to established protocols for similar reactions.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, or if no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Parameter Typical Conditions & Rationale
Nucleophile Amines, alkoxides, thiolates. Strong nucleophiles are required to attack the electron-deficient ring.
Leaving Group F > Cl > Br > I. Fluoride is the best leaving group for SNAr due to the high polarity of the C-F bond.
Solvent DMSO, DMF, NMP. Polar aprotic solvents stabilize the charged Meisenheimer intermediate.
Temperature 80-180 °C. High temperatures are often needed to overcome the activation barrier of disrupting aromaticity.

Conclusion

This compound stands out as a powerful and economical precursor for the synthesis of a wide array of substituted pyridines. Through a logical sequence of reactions—decarboxylation, halogenation, and subsequent functionalization via robust methods like Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution—researchers can access diverse chemical space. The protocols and mechanistic insights provided here serve as a foundational guide for chemists aiming to leverage this versatile building block in their synthetic campaigns, accelerating the discovery and development of novel molecules.

References

6-Cyanonicotinic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Nucleus

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a foundational structure consistently found in a multitude of biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive starting point for the design of novel therapeutics. Within this family of heterocycles, 6-cyanonicotinic acid has emerged as a particularly valuable building block. The presence of three distinct and reactive functional groups—the carboxylic acid, the nitrile, and the pyridine nitrogen—provides medicinal chemists with a versatile platform for molecular elaboration, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in medicinal chemistry. We will delve into its role in the synthesis of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and provide detailed, field-proven protocols for its derivatization and characterization.

The Power of Trifunctionality: A Gateway to Diverse Bioactive Molecules

The strategic placement of the carboxylic acid at the 3-position, the cyano group at the 6-position, and the nitrogen atom within the pyridine ring of this compound allows for a diverse range of chemical transformations. This trifunctionality is the cornerstone of its utility as a building block.

  • The Carboxylic Acid: This group serves as a handle for the introduction of various side chains through amide bond formation , a cornerstone of medicinal chemistry. This allows for the exploration of interactions with specific amino acid residues in target proteins, often leading to significant improvements in binding affinity and selectivity.

  • The Cyano Group: The nitrile functionality can be a key pharmacophoric element itself, participating in hydrogen bonding or other non-covalent interactions within a protein's active site. Furthermore, it can be chemically transformed into other important functional groups, such as amines or tetrazoles, providing additional avenues for structure-activity relationship (SAR) studies.

  • The Pyridine Ring: The pyridine core itself is a critical component, often involved in crucial "hinge-binding" interactions in the ATP-binding pocket of kinases. The nitrogen atom can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors. Additionally, the aromatic nature of the ring allows for the introduction of substituents through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling , enabling the construction of complex biaryl structures.

Application Focus: Crafting Potent VEGFR-2 Inhibitors

A significant application of this compound lies in the development of inhibitors for VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels.[1][2] Dysregulation of angiogenesis is a hallmark of cancer, and inhibiting VEGFR-2 is a clinically validated strategy to stifle tumor growth and metastasis.[3] Several approved anti-cancer drugs, such as Sorafenib and Regorafenib, feature a pyridine scaffold that interacts with the hinge region of the kinase.[3]

The this compound scaffold provides an excellent starting point for designing novel VEGFR-2 inhibitors. The general design strategy involves:

  • Hinge Binding: Utilizing the pyridine nitrogen to form a crucial hydrogen bond with the hinge region of the VEGFR-2 active site.

  • Hydrophobic Pocket Interaction: Appending a hydrophobic moiety, often through an amide linkage to the carboxylic acid, to occupy a nearby hydrophobic pocket.

  • Allosteric Site Engagement: Introducing substituents on the pyridine ring, for instance via a Suzuki coupling, to extend into and interact with the allosteric pocket, a strategy employed by Type II kinase inhibitors like Sorafenib.

The following sections will provide detailed protocols for key synthetic transformations that enable the construction of such potent and selective VEGFR-2 inhibitors from the this compound building block.

Experimental Protocols: A Practical Guide to Synthesis and Characterization

The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. Adherence to standard laboratory safety procedures is paramount.

Protocol 1: Amide Coupling - Synthesis of 6-Cyano-N-(4-chloro-3-(trifluoromethyl)phenyl)nicotinamide

This protocol details a standard amide coupling reaction to introduce a key hydrophobic fragment onto the this compound scaffold. This particular substituent is often found in potent kinase inhibitors.

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is favored for its efficiency in minimizing side reactions and its ability to facilitate amide bond formation even with less reactive amines. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to mop up the acid generated during the reaction.

Materials:

  • This compound

  • 4-Chloro-3-(trifluoromethyl)aniline

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1 eq.).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add 4-chloro-3-(trifluoromethyl)aniline (1.1 mmol, 1.1 eq.) to the solution.

  • Add HATU (1.2 mmol, 1.2 eq.) and DIPEA (2.5 mmol, 2.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% EtOAc in hexanes).

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Visualization of Amide Coupling Workflow:

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_workup Workup & Purification 6-CNA This compound Reaction Amide Coupling (Room Temp, 12-16h) 6-CNA->Reaction Aniline 4-Chloro-3-(trifluoromethyl)aniline Aniline->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DMF DMF (Solvent) DMF->Reaction Extraction EtOAc/Water Extraction Reaction->Extraction Wash Wash with NaHCO3 & Brine Extraction->Wash Drying Dry over MgSO4 Wash->Drying Purification Silica Gel Chromatography Drying->Purification Product 6-Cyano-N-(4-chloro-3- (trifluoromethyl)phenyl)nicotinamide Purification->Product

Caption: Workflow for the HATU-mediated amide coupling of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling - Synthesis of 6-(4-Methoxyphenyl)nicotinonitrile

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated precursor to introduce a biaryl linkage. While this example uses 6-bromonicotinonitrile for clarity and availability of established procedures, the resulting 6-arylnicotinonitrile can be hydrolyzed to the corresponding carboxylic acid, thus achieving the desired 6-aryl-nicotinic acid scaffold.[4]

Rationale: The use of a palladium catalyst, such as Pd(PPh₃)₄, is standard for Suzuki couplings.[4] A base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step of the catalytic cycle. A two-phase solvent system of toluene and water is often employed to facilitate the reaction between the organic-soluble starting materials and the water-soluble base.

Materials:

  • 6-Bromonicotinonitrile

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 6-bromonicotinonitrile (1.0 mmol, 1 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualization of Suzuki-Miyaura Coupling Workflow:

SuzukiCoupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_workup Workup & Purification 6-Bromo 6-Bromonicotinonitrile Reaction Suzuki Coupling (100°C, 12h) 6-Bromo->Reaction BoronicAcid 4-Methoxyphenylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Solvent Toluene/Water Solvent->Reaction Extraction EtOAc Extraction Reaction->Extraction Wash Wash with Water & Brine Extraction->Wash Drying Dry over Na2SO4 Wash->Drying Purification Silica Gel Chromatography Drying->Purification Product 6-(4-Methoxyphenyl)nicotinonitrile Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling of 6-bromonicotinonitrile.

Trustworthiness: A Self-Validating System of Characterization

The structural integrity of synthesized compounds is paramount. A combination of spectroscopic techniques should be employed to unambiguously confirm the identity and purity of all intermediates and final products derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound and its derivatives will show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants of these protons are highly informative and will change predictably upon substitution. For example, in this compound, one would expect to see three distinct aromatic protons. Upon amide formation, new signals corresponding to the protons of the coupled amine will appear, and their integration will be consistent with the expected structure.

  • ¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon of the nitrile group typically appears around 117-120 ppm, while the carboxylic acid carbon is found further downfield, around 165-170 ppm. The carbons of the pyridine ring will have characteristic shifts that are sensitive to the electronic nature of the substituents.

Table 1: Expected NMR Data for this compound and a Representative Derivative

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compound ~9.1 (d, J ≈ 2 Hz, H-2), ~8.4 (dd, J ≈ 8, 2 Hz, H-4), ~8.1 (d, J ≈ 8 Hz, H-5), ~13.8 (br s, COOH)~165 (COOH), ~152 (C-2), ~148 (C-6), ~140 (C-4), ~130 (C-5), ~125 (C-3), ~117 (CN)
6-Cyano-N-phenylnicotinamide (Illustrative Example)~9.2 (d), ~8.5 (dd), ~8.2 (d) (Pyridine protons), ~10.5 (s, NH), ~7.8-7.1 (m, Phenyl protons)~163 (C=O), ~152 (C-2), ~147 (C-6), ~139 (C-4), ~138 (Phenyl C-ipso), ~129 (Phenyl C-ortho), ~124 (Phenyl C-para), ~121 (Phenyl C-meta), ~131 (C-5), ~128 (C-3), ~117 (CN)

Note: The exact chemical shifts may vary depending on the solvent and specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide additional structural information. For example, a common fragmentation pathway for amide derivatives is the cleavage of the amide bond.

Conclusion: A Building Block for the Future of Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent trifunctionality provides a robust platform for the rational design and synthesis of complex, biologically active molecules. As demonstrated, its application in the development of potent kinase inhibitors, such as those targeting VEGFR-2, highlights its significance in modern drug discovery. The detailed protocols and characterization guidelines provided in this application note are intended to empower researchers to confidently and effectively utilize this versatile building block in their own research endeavors, paving the way for the discovery of the next generation of therapeutics.

References

Unlocking the Synthetic Potential of 6-Cyanonicotinic Acid: A Versatile Scaffold for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after structural motif in the design of novel therapeutics. Within the vast landscape of pyridine-based building blocks, 6-cyanonicotinic acid stands out as a particularly versatile, yet under-explored, reagent. Its bifunctional nature, featuring both a carboxylic acid and a cyano group at positions that allow for diverse chemical manipulations, presents a wealth of opportunities for the synthesis of complex pharmaceutical intermediates.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of valuable pharmaceutical intermediates. We will delve into the reactivity of its distinct functional groups, providing experimentally grounded protocols for key transformations that unlock its synthetic potential. The focus will be on explaining the "why" behind the "how," offering insights into the causality of experimental choices to ensure reproducible and scalable results.

Core Synthetic Transformations of this compound

The true synthetic utility of this compound lies in the orthogonal reactivity of its carboxylic acid and cyano moieties. This allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Amide Bond Formation via the Carboxylic Acid Group

The carboxylic acid at the 3-position of the pyridine ring provides a reliable handle for amide bond formation, a cornerstone reaction in pharmaceutical chemistry. This allows for the introduction of a wide array of amines, building complexity and modulating the physicochemical properties of the resulting molecule.

Protocol 1: General Procedure for Amide Coupling

This protocol details a standard procedure for the coupling of this compound with a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-cyanonicotinamide derivative.

Rationale for Experimental Choices:

  • HATU: A highly efficient and widely used coupling agent that minimizes side reactions and racemization (if chiral amines are used).

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, promoting a homogenous reaction environment.

Transformation of the Cyano Group

The cyano group at the 6-position is a versatile functional handle that can be transformed into a variety of other important functionalities, significantly expanding the molecular diversity accessible from this starting material.

Partial hydrolysis of the nitrile to a primary amide is a valuable transformation, as the resulting 6-carbamoylnicotinic acid derivatives are themselves useful intermediates.

Protocol 2: Controlled Hydrolysis of the Nitrile to an Amide

This protocol describes a method for the selective hydrolysis of the cyano group to a primary amide under basic conditions.

Materials:

  • This compound derivative (from Protocol 1)

  • Potassium carbonate

  • Hydrogen peroxide (30% solution)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound derivative in DMSO.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

  • Slowly add hydrogen peroxide (30% solution, 5.0 eq) to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

The conversion of a nitrile to a tetrazole is a common bioisosteric replacement for a carboxylic acid in medicinal chemistry. Tetrazoles often exhibit improved metabolic stability and pharmacokinetic properties.

Protocol 3: [2+3] Cycloaddition to Form a Tetrazole

This protocol outlines the synthesis of a tetrazole from the cyano group using sodium azide.

Materials:

  • This compound derivative

  • Sodium azide

  • Triethylamine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend the this compound derivative (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in anhydrous DMF or toluene.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Acidify the mixture with 1M hydrochloric acid to pH 2-3.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary: Potential Synthetic Transformations

The following table summarizes the key transformations of this compound and its derivatives, providing a quick reference for researchers.

Functional GroupTransformationReagents and ConditionsResulting Functional Group
Carboxylic AcidAmide CouplingAmine, HATU, DIPEA, DMF, rtAmide
Cyano GroupHydrolysisH₂O₂, K₂CO₃, DMSO, rtPrimary Amide
Cyano GroupTetrazole FormationNaN₃, Et₃N·HCl, DMF, 120 °CTetrazole
Cyano GroupReductionH₂, Raney Ni or PtO₂, various solventsPrimary Amine (aminomethyl)
Carboxylic AcidEsterificationAlcohol, Acid catalyst (e.g., H₂SO₄), heatEster

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described above, providing a clear visual representation of the potential for scaffold diversification.

G A This compound B Amide Coupling (Protocol 1) A->B R-NH₂, HATU, DIPEA C 6-Cyano-N-substituted-nicotinamide B->C D Nitrile Hydrolysis (Protocol 2) C->D H₂O₂, K₂CO₃ F Tetrazole Formation (Protocol 3) C->F NaN₃, Et₃N·HCl E 6-Carbamoyl-N-substituted-nicotinamide D->E G 6-(1H-tetrazol-5-yl)-N-substituted-nicotinamide F->G

Caption: Synthetic pathways from this compound.

Conclusion: A Building Block with Untapped Potential

While not as extensively documented as some of its amino or halo counterparts, this compound represents a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The ability to selectively and sequentially modify its carboxylic acid and cyano functional groups provides a powerful strategy for the construction of complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to explore the full synthetic potential of this promising scaffold in their drug discovery and development endeavors.

References

The Pivotal Role of 6-Cyanonicotinic Acid in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of modern agrochemical development, the pyridine ring system stands out as a critical structural motif, integral to the efficacy of a wide range of insecticides, herbicides, and fungicides.[1] Its inherent chemical properties and versatile reactivity make it an ideal scaffold for the design of potent and selective active ingredients. Among the diverse array of pyridine-based building blocks, 6-cyanonicotinic acid has emerged as a key intermediate, offering a unique combination of functional groups that facilitate the synthesis of complex and highly active agrochemical molecules.

This technical guide provides an in-depth exploration of the role of this compound and its derivatives in the synthesis of commercially significant agrochemicals. We will delve into the synthetic pathways for major classes of pesticides, providing detailed experimental protocols, mechanistic insights, and quantitative data to support researchers, scientists, and drug development professionals in this field. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

I. Synthesis of Neonicotinoid Insecticides: A Gateway to Potent Neurotoxins

Neonicotinoids are a class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[2] The synthesis of many neonicotinoids relies on the construction of a chloropyridinylmethyl moiety, a key pharmacophore that can be derived from nicotinic acid precursors.

A. Conceptual Synthetic Pathway from this compound

While many industrial syntheses of neonicotinoids start from precursors like 2-chloro-5-methylpyridine, a logical synthetic route can be devised from this compound. This pathway highlights the versatility of the starting material and the fundamental chemical transformations involved. The key is the conversion of the carboxylic acid and cyano groups into functionalities that allow for the construction of the final neonicotinoid structure.

Diagram: Conceptual Neonicotinoid Synthesis Workflow

G A This compound B 6-Chloronicotinic Acid (via Sandmeyer-type reaction) A->B  Diazotization & Chlorination C 6-Chloronicotinoyl Chloride B->C  SOCl₂ or (COCl)₂ D 2-Chloro-5-(hydroxymethyl)pyridine C->D  Reduction (e.g., NaBH₄) E 2-Chloro-5-(chloromethyl)pyridine D->E  Chlorination (e.g., SOCl₂) G Neonicotinoid Insecticide (e.g., Imidacloprid) E->G  Condensation F Neonicotinoid Precursor (e.g., N-nitro-imidazolidin-2-ylideneamine) F->G

Caption: Conceptual workflow for neonicotinoid synthesis from this compound.

B. Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from a Nicotinic Acid Derivative

This protocol outlines the synthesis of a key intermediate for neonicotinoids, starting from a nicotinic acid derivative. This process involves several standard organic transformations.[3]

Step 1: Chlorination of Nicotinic Acid to Nicotinoyl Chloride

  • Rationale: Conversion of the carboxylic acid to a more reactive acid chloride is necessary for subsequent reduction. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap, add nicotinic acid (1 mol).

    • Slowly add thionyl chloride (250 ml) to the nicotinic acid over 10 minutes. The mixture will heat up to approximately 50°C.

    • Once the addition is complete, stir the mixture at 55°C for 15 minutes.

    • Distill off the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride.

Step 2: Reduction and Further Chlorination

  • Rationale: The acid chloride is reduced to an alcohol, which is then chlorinated to yield the desired chloromethylpyridine intermediate.

  • Procedure:

    • Add phosphorus trichloride (2 mol) to the nicotinoyl chloride.

    • Pass dried chlorine gas (2 mol) into the mixture over 2 hours. The temperature will rise to about 70°C.

    • Heat the mixture to 150°C for one hour, continuously distilling off the phosphorus oxychloride that is formed.[3]

    • The resulting crude 2-chloro-5-(chloromethyl)pyridine can be purified by distillation.

ParameterValueReference
Starting Material Nicotinic Acid[3]
Key Reagents Thionyl chloride, Phosphorus trichloride, Chlorine gas[3]
Reaction Temperature 50°C to 150°C[3]
Typical Yield >90% for the final chlorination step[3]

II. Sulfonylurea Herbicides: Potent Inhibitors of Plant Growth

Sulfonylurea herbicides are a class of compounds that inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[4] The pyridine ring is a common feature in many sulfonylurea herbicides, and derivatives of this compound can serve as precursors for their synthesis.

A. Synthetic Strategy for Pyridine-Based Sulfonylureas

The synthesis of sulfonylurea herbicides typically involves the coupling of a sulfonamide with an appropriate heterocyclic amine via a carbamate or isocyanate intermediate. Starting from a 6-substituted nicotinic acid, the key steps involve the introduction of a sulfonyl chloride group and subsequent reaction to form the sulfonylurea bridge.

Diagram: General Synthesis of Pyridyl Sulfonylurea Herbicides

G A 6-Substituted Nicotinic Acid (e.g., 6-Chloronicotinic Acid) B Pyridine Sulfonamide A->B  Multi-step synthesis D Sulfonylurea Herbicide B->D  Coupling C Phenyl Pyrimidylcarbamate C->D

Caption: General synthetic route to pyridyl sulfonylurea herbicides.

B. Protocol 2: Synthesis of a Pyridyl Sulfonylurea Herbicide

This protocol is based on the synthesis of nicosulfuron, a commercially important sulfonylurea herbicide, and can be adapted for derivatives of this compound.[3]

Step 1: Preparation of 2-Sulfonylchloro-N,N-dimethylnicotinamide

  • Rationale: This step introduces the sulfonyl chloride functionality onto the pyridine ring, which is essential for the subsequent coupling reaction.

  • Procedure:

    • Start with 2-chloro-N,N-dimethylnicotinamide as the precursor.

    • React with a sulfonating agent (e.g., chlorosulfonic acid) under controlled conditions to introduce the sulfonyl chloride group at the 2-position of the pyridine ring.

Step 2: Synthesis of the Sulfonylurea

  • Rationale: The sulfonyl chloride intermediate is reacted with an aminopyrimidine in the presence of an acid binding agent to form the final sulfonylurea product.

  • Procedure:

    • In a suitable organic solvent (or a mixed solvent system with water), combine 2-sulfonylchloro-N,N-dimethylnicotinamide (1 mol), 2-amino-4,6-dimethoxypyrimidine (1-2 mol), and an acid binding agent (1-2 mol).

    • Heat the reaction mixture to a temperature between 50-150°C for 0.5-10 hours.

    • The product, nicosulfuron, can be isolated and purified by standard methods.[3]

ParameterValueReference
Reactants 2-sulfonylchloro-N,N-dimethylnicotinamide, 2-amino-4,6-dimethoxypyrimidine[3]
Solvent Organic solvent or organic solvent-water mixture[3]
Reaction Temperature 50-150°C[3]
Reaction Time 0.5-10 hours[3]

III. Pyridine-Containing Fungicides: Protecting Crops from Pathogens

The pyridine scaffold is also present in a number of fungicides. The synthesis of these compounds often involves the formation of an amide linkage between a substituted nicotinic acid and a suitable amine-containing fragment.

A. General Approach to Pyridine-Based Fungicides

A common strategy for synthesizing pyridine-based fungicides is to first activate the carboxylic acid group of a nicotinic acid derivative, typically by converting it to an acyl chloride. This reactive intermediate is then coupled with an appropriate amine to form the final amide product.

Diagram: Synthesis of Pyridine Amide Fungicides

G A Substituted Nicotinic Acid (e.g., this compound) B Substituted Nicotinoyl Chloride A->B  Oxalyl Chloride or SOCl₂ D Pyridine Amide Fungicide B->D  Acylation C Amine-containing Moiety C->D

Caption: General workflow for the synthesis of pyridine amide fungicides.

B. Protocol 3: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives

This protocol describes the synthesis of a class of nicotinamide derivatives that have shown promising fungicidal activity.[5]

Step 1: Formation of the Acyl Chloride

  • Rationale: The carboxylic acid of the substituted nicotinic acid is converted to an acyl chloride to facilitate the subsequent acylation of the amine.

  • Procedure:

    • Dissolve the substituted nicotinic acid (1 equivalent) in a suitable solvent.

    • Add oxalyl chloride to the solution to form the corresponding acyl chloride.

Step 2: Acylation to Form the Amide

  • Rationale: The acyl chloride is reacted with a substituted thiophen-2-amine under basic conditions to form the final N-(thiophen-2-yl)nicotinamide product.

  • Procedure:

    • To a solution of the substituted thiophen-2-amine (1 equivalent) and a base, add the previously prepared acyl chloride.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC).

    • The final product can be isolated and purified using standard techniques such as filtration and recrystallization.[5]

ParameterValueReference
Starting Material Substituted Nicotinic Acid[5]
Key Reagents Oxalyl chloride, Substituted thiophen-2-amine[5]
Reaction Type Acylation[5]
EC50 (Compound 4f) 1.96 mg/L against cucumber downy mildew[6]

Conclusion

This compound and its derivatives are undeniably central to the synthesis of a diverse and vital array of modern agrochemicals. The functional handles provided by this versatile building block—the carboxylic acid, the cyano group, and the pyridine ring itself—offer a rich platform for synthetic chemists to construct complex molecules with high biological activity. The protocols and synthetic strategies outlined in this guide demonstrate the fundamental transformations that underpin the creation of potent neonicotinoid insecticides, sulfonylurea herbicides, and pyridine-based fungicides. As the demand for more effective, selective, and environmentally benign crop protection agents continues to grow, the strategic application of key intermediates like this compound will remain a cornerstone of innovation in the agrochemical industry.

References

Application Notes & Protocols: 6-Cyanonicotinic Acid as a Versatile Ligand for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the rapidly evolving landscape of materials science, the deliberate design of functional materials from molecular building blocks has transitioned from a theoretical aspiration to a tangible reality. Metal-Organic Frameworks (MOFs), with their exceptional porosity, tunable structures, and vast surface areas, stand at the forefront of this revolution.[1][2] The choice of the organic ligand is paramount, as it dictates the framework's topology, chemical environment, and ultimately, its functional capabilities.

This guide focuses on 6-cyanonicotinic acid , a ligand of growing interest. Its unique bifunctional nature, featuring both a carboxylate group for metal coordination and a cyano (nitrile) group, offers a rich chemical playground for creating MOFs with tailored properties. The cyano group can serve as a secondary coordination site, a polar functional group to enhance selective adsorption, or a reactive handle for post-synthetic modification.

These notes are designed for researchers, materials scientists, and drug development professionals. We will move beyond simple recipes, delving into the causality behind the protocols and the logic that underpins the characterization and application of these sophisticated materials.

Section 1: The Building Block: Understanding this compound

Before constructing a framework, one must intimately understand its components. This compound is a pyridine-based dicarboxylic acid derivative. Its structure is key to its utility in MOF chemistry.

  • The Carboxylate Group (-COOH): This is the primary anchor. It readily deprotonates to form strong coordination bonds with a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Al³⁺), forming the stable nodes of the MOF structure.[3]

  • The Cyano Group (-C≡N): This group imparts unique functionality. Its polarity can create specific interaction sites within the MOF pores, enhancing the selective adsorption of polar molecules like CO₂.[4] Furthermore, the lone pair on the nitrogen can participate in secondary coordination or act as a hydrogen bond acceptor.

  • The Pyridine Ring: The aromatic ring provides rigidity, which is essential for creating stable, porous frameworks rather than dense, non-porous coordination polymers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₇H₄N₂O₂[5]
Molecular Weight 148.12 g/mol [5]
Melting Point 190-194 °C[6][7]
Appearance Off-white to yellow solid[8]
Solubility Soluble in alcohol and DMF[6]
CAS Number 70165-31-0[6][7]

Section 2: Synthesis of MOFs with this compound: A Detailed Protocol

The most common method for synthesizing MOFs is solvothermal synthesis, where the components are heated in a sealed vessel.[9] This protocol provides a general, adaptable method for synthesizing a hypothetical MOF, herein designated as GEM-MOF-CN , using this compound and a divalent metal salt like zinc nitrate.

Causality in Synthesis: Why These Steps?
  • Solvent Choice (DMF): Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent. It excels at dissolving both the organic ligand and the metal salt, facilitating a homogenous reaction mixture. Upon heating, it can also slowly decompose to generate a base (dimethylamine), which helps deprotonate the carboxylic acid, promoting coordination.

  • Temperature and Time: The elevated temperature provides the necessary activation energy for the metal-ligand coordination bonds to form and for the crystalline framework to self-assemble. The reaction time allows this process to reach thermodynamic equilibrium, yielding a well-ordered crystalline product.

  • Washing and Activation: This is arguably the most critical phase for creating a functional, porous material. As-synthesized MOF pores are filled with the high-boiling point solvent (DMF). The washing steps replace DMF with a more volatile solvent (like ethanol or acetone).[10] The final activation step, often under vacuum or using supercritical CO₂ drying, removes this volatile solvent without collapsing the porous structure, making the internal surface area accessible.[10]

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_purification Purification & Activation prep1 Dissolve Metal Salt in DMF mix Combine Solutions & Ultrasonicate for Mixing prep1->mix prep2 Dissolve this compound in DMF prep2->mix reaction Solvothermal Reaction (Sealed Vessel, 120°C, 48h) mix->reaction cool Cool to Room Temp. reaction->cool isolate Isolate Crystals (Centrifugation/Filtration) cool->isolate wash_dmf Wash with fresh DMF isolate->wash_dmf wash_eth Solvent Exchange (e.g., Ethanol) wash_dmf->wash_eth activate Activate Material (Vacuum heating or scCO₂) wash_eth->activate final_product Porous GEM-MOF-CN activate->final_product Drug_Delivery cluster_loading cluster_release MOF_empty Activated MOF MOF_loaded Drug-Loaded MOF MOF_empty->MOF_loaded Drug Drug Molecules Drug->MOF_empty Diffusion MOF_releasing Drug-Loaded MOF Released_Drug Released Drug MOF_releasing->Released_Drug Stimulus (e.g., low pH) Degraded_MOF Degraded Framework MOF_releasing->Degraded_MOF

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Cyanonicotinic Acid Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-cyanonicotinic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its functional handles—a carboxylic acid, a nitrile, and the pyridine ring itself—offer multiple points for chemical modification to modulate pharmacological properties. Palladium-catalyzed cross-coupling reactions have become an indispensable technology, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such heterocyclic systems under mild conditions.[3][4] This guide provides an in-depth analysis of key palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—applied to halogenated precursors of this compound. We present not only detailed, step-by-step protocols but also the underlying mechanistic principles and the rationale behind the selection of catalysts, ligands, and reaction conditions to empower researchers in the synthesis of complex molecular architectures for drug discovery.[5]

Mechanistic Cornerstone: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies a well-defined catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reactions. The process is generally composed of three elementary steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 6-halo-cyanopyridine derivative. This step forms a square planar Pd(II) complex. The reactivity of the halide is crucial, with the rate of oxidative addition following the trend I > Br > OTf >> Cl, a direct consequence of the carbon-halogen bond strength.[8][9]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, a base-activated organoboron species transfers its organic group to the palladium center, displacing the halide.[4][9]

    • In the Sonogashira reaction, a copper(I)-acetylide intermediate (formed in situ) engages in transmetalation with the Pd(II) complex.[10][11]

    • In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.[12][13]

  • Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled to the palladium center are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][11]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) pd0->pd_complex Oxidative Addition oxidative_addition->pd_complex Ar-X transmetalation Transmetalation (e.g., R²-B(OH)₂ + Base) coupled_complex R¹-Pd(II)L₂-R² (Di-organic Complex) pd_complex->coupled_complex Transmetalation transmetalation->coupled_complex R-M coupled_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R aryl_halide Ar-X organometallic R-M product Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application I: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C-C bonds, particularly for biaryl synthesis, due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][14] For modifying 6-halonicotinonitrile, this reaction allows for the introduction of diverse aryl and heteroaryl substituents.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalysts often employ more specialized ligands. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) in the form of Pd(dppf)Cl₂ is a robust choice for heteroaromatic substrates. The bidentate nature of dppf helps to stabilize the palladium center and prevent catalyst decomposition.[12]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Comparative Data for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O80-904-12High
4-Methoxyphenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8012High
Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100685-95

Note: Yields are representative and based on data for analogous 6-bromopyridine substrates. Optimization may be required.[15][16]

Detailed Protocol: Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Substrates, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction 2. Reaction (Heating & Stirring) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup 3. Work-up & Extraction (Quench, Dilute, Extract) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-bromonicotinonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[15]

Application II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes.[17] These products are not only valuable targets themselves but also serve as versatile intermediates for synthesizing more complex heterocycles or for use in bioorthogonal "click" chemistry.

Causality Behind Experimental Choices:

  • Catalyst System: The classic and highly effective system employs a palladium(0) source, typically Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, usually copper(I) iodide (CuI).[18] The palladium component executes the main catalytic cycle, while the copper facilitates the reaction by forming a copper-acetylide intermediate, which undergoes transmetalation more readily.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide anion, and it acts as a scavenger for the hydrogen halide (H-X) byproduct generated during the reaction.[17][19]

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of all components. For room temperature reactions, THF is often sufficient.[18]

Comparative Data for Sonogashira Coupling
Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692
PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003High
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDIPEANMP10012Good

Note: Yields are representative and based on data for analogous bromopyridine substrates.[17][18][19]

Detailed Protocol: Sonogashira Coupling of 6-Bromonicotinonitrile with 1-Ethyl-4-ethynylbenzene
  • Reaction Setup: To a degassed solution of 6-bromonicotinonitrile (1.1 equiv) in a 2:1 mixture of THF and Et₃N in a Schlenk flask, add Pd(PPh₃)₄ (15 mol%) and CuI (30 mol%).[18]

  • Inert Atmosphere: Ensure the system is maintained under a positive pressure of Nitrogen or Argon.

  • Substrate Addition: Degas the reaction mixture for 5 minutes at room temperature. Add the terminal alkyne, 1-ethyl-4-ethynylbenzene (1.0 equiv), dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the alkynylated nicotinonitrile.[18]

Application III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[12][20] It is the premier method for coupling primary and secondary amines with aryl halides, making it invaluable for accessing aminopyridine derivatives, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: C-N bond formation via reductive elimination from a palladium center is often a challenging step. The development of bulky, electron-rich phosphine ligands was a critical breakthrough.[21] Ligands like Xantphos or the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective. Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species and accelerates the rate-limiting reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[13][22]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are the most common choices. NaOtBu is stronger and often used with less basic amines, while Cs₂CO₃ is a milder option suitable for a broader range of substrates.[16]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.

Comparative Data for Buchwald-Hartwig Amination
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101660-88
AnilinePd(OAc)₂ / XPhosK₃PO₄t-BuOH10012High
BenzylaminePd₂(dba)₃ / BINAPNaOtBuToluene80880-95

Note: Yields are representative and based on data for analogous aryl bromide substrates.[12][16]

Detailed Protocol: Buchwald-Hartwig Amination of 6-Chloronicotinonitrile with Morpholine
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4.4 mol%), and cesium carbonate (1.5 equiv) to an oven-dried Schlenk tube.

  • Substrate Addition: Add 6-chloronicotinonitrile (1.0 equiv) and anhydrous toluene.

  • Amine Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to isolate the aminopyridine product.[15][16]

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 6-Cyanonicotinic Acid Scaffold

This compound is a highly functionalized pyridine derivative that serves as an exemplary building block for the synthesis of a diverse array of novel heterocyclic compounds. Its strategic placement of three distinct reactive centers—the carboxylic acid at C-3, the cyano group at C-6, and the electron-deficient pyridine ring—offers a rich platform for complex molecular architecture. The resulting fused heterocyclic systems, particularly those containing the pyrido[2,3-d]pyrimidine core, are of significant interest to researchers in drug development due to their established and potential pharmacological activities, including roles as anticancer, antimicrobial, and kinase inhibitors.[1][2][3]

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound and its derivatives to construct valuable heterocyclic scaffolds. We will delve into the causality behind experimental choices, provide self-validating, step-by-step protocols, and visualize key synthetic pathways.

Strategic Analysis of Reactive Centers

The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups. Understanding these sites is critical for designing logical, multi-step synthetic sequences.

  • Carboxylic Acid (C-3): This group is a primary handle for modification. It can be readily converted into esters, amides, or acid chlorides.[4] This transformation is often the first step, as it modulates reactivity and provides a new functional group for subsequent cyclization reactions.

  • Cyano Group (C-6): The nitrile is a powerful electrophilic site for nucleophilic attack and a key participant in cyclization reactions.[5] It is the cornerstone for building fused pyrimidine rings and can undergo intramolecular reactions like the Thorpe-Ziegler cyclization.[6][7]

  • Pyridine Ring: The nitrogen atom in the pyridine ring decreases electron density, making the ring susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, often after an initial reaction at one of the other functional groups modifies the ring's electronics.

G cluster_0 This compound cluster_1 Reactive Centers mol N(1)C(C(=O)O)C=C(C#N)C=C1 COOH Carboxylic Acid (C3) - Esterification - Amidation - Acid Chloride Formation mol->COOH Versatile Handle CN Cyano Group (C6) - Nucleophilic Addition - Cyclization (e.g., to Pyrimidine) - Thorpe-Ziegler Reaction mol->CN Key for Annulation Ring Pyridine Ring - Electrophilic Center - Amenable to Annulation mol->Ring Core Scaffold

Caption: Key reactive centers of the this compound scaffold.

Synthesis of Pyrido[2,3-d]pyrimidines: A Core Scaffold

One of the most valuable classes of compounds derived from this compound are the pyrido[2,3-d]pyrimidines.[8] The general strategy involves the initial formation of a 2-amino-6-substituted-nicotinonitrile derivative, which then undergoes cyclization to form the fused pyrimidine ring.

Mechanistic Rationale

The synthesis hinges on a condensation and subsequent intramolecular cyclization sequence. The process typically begins by activating the carboxylic acid group, for example, by converting it to an ester. The key intermediate is often a 2-amino-3-cyanopyridine derivative.[3] This intermediate possesses an ortho-amino nitrile functionality, a classic precursor for building a fused pyrimidine ring by reacting with a one-carbon synthon like formamide or a similar reagent.[9]

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

G start This compound step1 Step 1: Esterification (e.g., SOCl₂, EtOH) start->step1 inter1 Ethyl 6-Cyanonicotinate step1->inter1 step2 Step 2: Formation of o-Amino Nitrile Derivative (e.g., via Thorpe-Ziegler or similar) inter1->step2 inter2 2-Amino-nicotinonitrile Intermediate step2->inter2 step3 Step 3: Cyclization (e.g., Formamide, Reflux) inter2->step3 product Pyrido[2,3-d]pyrimidin-4-one step3->product

Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine

This protocol outlines a common route involving the cyclization of a 2-amino-3-cyanopyridine intermediate with formamide. The initial steps to form the required 2-amino-3,x-disubstituted-cyanopyridine from this compound would first involve modification of the carboxylic acid and subsequent reactions to introduce the 2-amino group, a common strategy in pyridine chemistry.

Materials:

  • 2-Amino-3-cyanopyridine derivative (1.0 eq)

  • Formamide (20 eq)

  • Ethanol (as solvent, if necessary)

  • Sodium ethoxide (catalytic, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-amino-3-cyanopyridine derivative and an excess of formamide.

  • Heating: Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the precipitate by filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual formamide.

  • Drying: Dry the purified solid under vacuum to yield the 4-aminopyrido[2,3-d]pyrimidine product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

ReactantReagentConditionsProduct ClassYield (%)Reference
2-Amino-3-cyanopyridineFormamideReflux, 6h4-Aminopyrido[2,3-d]pyrimidine84-94[9]
2-Amino-4,6-disubstituted nicotinonitrilePhenyl isothiocyanateDMF, Pyridine2-Thioxo-pyrido[2,3-d]pyrimidineVaries[10]
2-Amino-3-cyanopyridineGuanidineNaOMe/MeOH2,4-Diaminopyrido[2,3-d]pyrimidineVaries[8]

Intramolecular Cyclization via Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a powerful method for forming cyclic ketones and enamines from dinitriles.[6][11] To apply this to this compound, the carboxylic acid must first be converted into a side chain containing a second nitrile group. This creates an α,ω-dinitrile poised for intramolecular cyclization.

Mechanistic Rationale

The reaction is base-catalyzed and proceeds via the deprotonation of the α-carbon to one of the nitrile groups, creating a carbanion.[7] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group intramolecularly.[7] The resulting imine intermediate tautomerizes to the more stable enamine, which upon acidic workup, can be hydrolyzed to a cyclic ketone.[12]

Workflow for Thorpe-Ziegler Cyclization

G start This compound step1 Step 1: Elaboration (Convert -COOH to -CH₂(CH₂)nC#N) start->step1 inter1 α,ω-Dinitrile Precursor step1->inter1 step2 Step 2: Intramolecular Cyclization (Base, e.g., NaH, LHMDS) inter1->step2 inter2 Cyclic β-Enaminonitrile step2->inter2 step3 Step 3: Acidic Hydrolysis (e.g., aq. HCl) inter2->step3 product Fused Cyclic Ketone step3->product

Caption: Thorpe-Ziegler reaction pathway for fused ring synthesis.

Protocol 2: Synthesis of a Fused Cyclopentanone Ring

This protocol is a generalized example. The key challenge lies in the initial synthesis of the dinitrile precursor from this compound, which requires a multi-step sequence (e.g., reduction of COOH to CH₂OH, conversion to a halide, and nucleophilic substitution with cyanide).

Materials:

  • Pyridine-3,6-diacetonitrile (hypothetical precursor) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3M aqueous solution

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF.

  • Precursor Addition: Add a solution of the pyridine-dinitrile precursor in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Hydrolysis: Add 3M HCl to the mixture and stir vigorously at room temperature for 1-2 hours to hydrolyze the enamine intermediate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the fused cyclic ketone.

Base CatalystSolventKey FeatureProduct ClassReference
NaH, t-BuOKTHF, TolueneStrong, non-nucleophilic baseCyclic Ketones[7]
LHMDS, LDATHFStrong, sterically hindered baseEnaminonitriles[7]

Characterization of Synthesized Compounds

The structural elucidation of the novel heterocyclic compounds is performed using a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To determine the carbon-hydrogen framework and confirm the successful formation of the new ring system.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of carbonyl or amine functionalities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • X-ray Crystallography: Provides unambiguous proof of structure and stereochemistry for crystalline products.[13]

Conclusion and Future Outlook

This compound stands as a privileged and economically viable starting material for the construction of medicinally relevant heterocyclic compounds. The protocols and strategies outlined herein demonstrate clear pathways to synthesize fused ring systems like pyrido[2,3-d]pyrimidines through logical, well-established reaction mechanisms. The potential to combine the reactivity of the cyano group, carboxylic acid, and the pyridine ring allows for the generation of vast chemical diversity. Future work will undoubtedly focus on developing one-pot, multi-component reactions to increase synthetic efficiency and exploring novel cyclization partners to access unprecedented heterocyclic scaffolds with unique biological profiles.[14][15]

References

Experimental protocol for the esterification of 6-Cyanonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 6-Cyanonicotinic Acid Esters

Introduction: The Significance of this compound Esters

This compound is a substituted pyridine carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a wide range of pharmacologically active compounds and functional materials. The strategic esterification of the carboxylic acid group allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, or provides a handle for subsequent chemical transformations.

This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the experimental protocols for the esterification of this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, compare common synthetic strategies, and offer practical, field-tested protocols to ensure reliable and reproducible outcomes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 70165-31-0[1][2]
Molecular Formula C₇H₄N₂O₂[1][2]
Molecular Weight 148.12 g/mol [1][2]
Melting Point 190-194 °C[1][2]
Appearance Off-white to yellow solid/powder[1]
Solubility Soluble in alcohol[1][2][3]
pKa 2.81 ± 0.10 (Predicted)[1][3]

Safety Profile:

This compound is classified as harmful and an irritant.[1] Adherence to standard laboratory safety protocols is essential.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]

Strategic Approaches to Esterification

The choice of esterification method depends on several factors, including the scale of the reaction, the reactivity of the alcohol, the desired purity of the product, and economic considerations. Three primary strategies are evaluated here for their applicability to this compound.

Fischer-Speier Esterification

This classic method involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6] It is an equilibrium-driven process, and strategies must be employed to shift the equilibrium towards the product ester.[6]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7]

  • Advantages: Cost-effective reagents, simple procedure, and suitable for large-scale synthesis.[6]

  • Causality of Experimental Choices: An excess of the alcohol is typically used as the solvent to drive the reaction forward according to Le Châtelier's principle.[6][8] Alternatively, water can be removed as it is formed using a Dean-Stark apparatus, particularly with higher-boiling alcohols.[6]

  • Potential Issues: The strong acidic conditions and elevated temperatures can lead to side reactions, such as decarboxylation of the nicotinic acid ring.[9] Furthermore, the pyridine nitrogen will be protonated by the strong acid, which deactivates it towards N-alkylation, a common side reaction with some substrates.[9]

Acyl Chloride-Mediated Esterification

For less reactive alcohols or when milder conditions are desired for the final ester formation step, a two-step approach via an acyl chloride intermediate is highly effective. The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] This intermediate then readily reacts with the alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the ester.

  • Mechanism: Reagents like SOCl₂ convert the carboxylic acid into an acyl chloride.[12] The resulting acyl chloride has a highly electrophilic carbonyl carbon, which is rapidly attacked by the alcohol nucleophile to form the ester, releasing HCl as a byproduct.

  • Advantages: High yields, rapid reaction of the acyl chloride with the alcohol, and circumvents the equilibrium limitations of Fischer esterification.

  • Causality of Experimental Choices: Oxalyl chloride with a catalytic amount of DMF is often preferred in laboratory settings as it is a milder reagent and the byproducts (CO, CO₂, HCl) are gaseous.[11] The inclusion of a base is crucial to neutralize the HCl generated, preventing potential side reactions.

  • Potential Issues: The reagents for forming acyl chlorides are hazardous and moisture-sensitive. Careful control of stoichiometry is needed to avoid side reactions.

Coupling Agent-Mediated Esterification

This approach utilizes coupling reagents, such as carbodiimides (e.g., N,N'-Dicyclohexylcarbodiimide, DCC), to activate the carboxylic acid in situ, facilitating its reaction with an alcohol under mild conditions.[13] These reactions are often catalyzed by a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).[13]

  • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate, which then rapidly reacts with the alcohol.

  • Advantages: Very mild reaction conditions (often room temperature), high yields, and broad substrate scope, including acid-sensitive alcohols.[13]

  • Causality of Experimental Choices: The use of a catalyst like DMAP is critical for efficient esterification, especially with sterically hindered alcohols.[13] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the intermediates.

  • Potential Issues: The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and must be removed by filtration.[13] The reagents are also more expensive than those used in Fischer esterification.

Table 2: Comparison of Esterification Strategies for this compound

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol (excess), H₂SO₄ or TsOHRefluxLow cost, simple, scalable.[6]Equilibrium-limited, requires high temperatures, potential for side reactions.[9]
Acyl Chloride Path SOCl₂ or (COCl)₂, Alcohol, Base0 °C to RTHigh reactivity, not equilibrium-limited.[11]Harsh/toxic reagents, moisture-sensitive, multi-step.
Coupling Agent Path DCC, DMAP, AlcoholRTMild conditions, high yields, broad scope.[13]Expensive reagents, stoichiometric urea byproduct requires removal.[13]

Visualizing the Mechanisms

Caption: Mechanism of Fischer-Speier Esterification.

DCC_DMAP_Esterification Acid This compound O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester Product Ester Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester DMAP_regen DMAP (Regenerated) Ester->DMAP_regen - H⁺

Caption: Catalytic cycle for DCC/DMAP-mediated esterification.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific alcohol used and the desired scale.

Protocol 1: Fischer Esterification (Methyl 6-Cyanonicotinate)

This protocol is adapted from general Fischer esterification procedures and methods used for structurally similar nicotinic acids.[6][9]

Materials and Reagents:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (approx. 15-20 mL per gram of acid).

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq, or approx. 1 mL per gram of acid) dropwise.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C for methanol). Maintain reflux for 4-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material is polar and should have a low Rf, while the product ester will be less polar with a higher Rf.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Neutralization: Carefully neutralize the acidic residue by slowly adding ice-cold saturated NaHCO₃ solution until effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Caution: This is an exothermic reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 6-cyanonicotinate.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Fischer_Workflow cluster_Setup 1. Reaction Setup & Reflux cluster_Workup 2. Workup & Isolation cluster_Purify 3. Purification Start Suspend Acid in MeOH Add_H2SO4 Add H₂SO₄ at 0 °C Start->Add_H2SO4 Reflux Heat to Reflux (4-18h) Add_H2SO4->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT, Evaporate MeOH Monitor->Cool Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine, Dry (Na₂SO₄) Extract->Wash_Dry Isolate Filter & Evaporate Solvent Wash_Dry->Isolate Crude Crude Product Isolate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure Ester Purify->Final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-cyanonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable intermediate in medicinal chemistry, can be approached through several pathways. The optimal choice depends on available starting materials, scale, and desired purity. Common strategies involve the cyanation of a 6-halonicotinic acid or the oxidation and subsequent transformation of pyridine derivatives.

Common Synthetic Routes:
  • Cyanation of 6-Halonicotinic Acids: This is a prevalent method involving the nucleophilic substitution of a halogen (typically chloro or bromo) at the 6-position of the nicotinic acid ring with a cyanide source.

  • Oxidation of 2-Methyl-5-substituted Pyridines: This approach involves multiple steps, often starting with the oxidation of a methyl group, followed by further functional group manipulations to introduce the cyano and carboxylic acid moieties.

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Route 1: Cyanation of 6-Halonicotinic Acid cluster_1 Route 2: From 2-Methyl-5-ethylpyridine (MEP) A 6-Halonicotinic Acid (e.g., 6-Chloro or 6-Bromo) D Reaction & Workup A->D B Cyanating Agent (e.g., KCN, NaCN, Zn(CN)2) B->D C Catalyst (e.g., Pd or Cu based) C->D E This compound D->E F 2-Methyl-5-ethylpyridine (MEP) G Ammoxidation F->G V-Ti Catalyst H 2-Methyl-5-cyanopyridine G->H I Oxidation/Hydrolysis H->I J This compound I->J Cyanation_Protocol start Start dissolve Dissolve 6-halonicotinic acid in anhydrous solvent start->dissolve add_reagents Add cyanide source (and optional catalyst) dissolve->add_reagents heat Heat reaction mixture (100-150°C) add_reagents->heat monitor Monitor reaction progress (TLC/HPLC) heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Pour into water/ice cool->quench acidify Acidify to pH 3-4 (precipitate product) quench->acidify filter Filter and wash solid acidify->filter dry Dry under vacuum filter->dry purify Recrystallize dry->purify end End purify->end

Common side reactions in the synthesis of 6-Cyanonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-cyanonicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these valuable compounds, providing in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance your experimental success.

Navigating Synthesis Challenges: A Proactive Approach

The synthesis of this compound derivatives, while conceptually straightforward, is often plagued by competing side reactions that can significantly impact yield and purity. This guide is structured to help you anticipate and mitigate these issues through a deep understanding of the underlying chemistry.

Troubleshooting Guide & FAQs

Section 1: Issues in the Cyanation Step (e.g., Sandmeyer Reaction)

A common route to this compound involves the Sandmeyer reaction, starting from 6-aminonicotinic acid. While effective, this reaction is sensitive to reaction conditions and can lead to several byproducts.

Q1: I'm observing a low yield of my desired this compound and the formation of a significant amount of 6-hydroxynicotinic acid (a phenol byproduct). What is causing this, and how can I prevent it?

A1:

What's Happening (The "Why"): The formation of 6-hydroxynicotinic acid is a classic side reaction in the Sandmeyer reaction.[1] It arises from the reaction of the diazonium salt intermediate with water. The diazonium ion is highly reactive and, if not efficiently captured by the cyanide nucleophile, will react with the aqueous solvent, especially at elevated temperatures, to produce the corresponding phenol.[2] The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway, where an aryl radical is generated.[3] This radical can then react with various species in the reaction mixture, including water.

Troubleshooting & Solutions:

  • Temperature Control is Critical: Maintain a low temperature (typically 0-5 °C) during the diazotization step (formation of the diazonium salt) and the subsequent cyanation.[4] This minimizes the decomposition of the diazonium salt and its reaction with water.

  • Ensure Complete Diazotization: Before adding the copper(I) cyanide, ensure that the diazotization is complete. You can test for the presence of unreacted nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates excess nitrous acid).[1]

  • Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low temperature and control the reaction rate. Similarly, add the diazonium salt solution slowly to the copper(I) cyanide solution.

  • Use of a Co-solvent: In some cases, using a co-solvent system can improve the solubility of the diazonium salt and enhance its reaction with the cyanide source, thereby reducing the competing hydrolysis.

Recommended Protocol: Minimized Phenol Formation in Sandmeyer Cyanation

  • Diazotization:

    • Dissolve 6-aminonicotinic acid in an appropriate aqueous acid (e.g., HCl, H₂SO₄) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

    • Confirm the presence of excess nitrous acid with starch-iodide paper.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent (e.g., aqueous KCN or NaCN solution), also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture.

    • The phenolic byproduct can be removed during work-up by extraction with a basic aqueous solution (e.g., NaOH), which will deprotonate the phenol, making it water-soluble.[2]

Q2: My reaction mixture is turning dark, and I'm isolating biaryl compounds as byproducts. What is the cause?

A2:

What's Happening (The "Why"): The formation of biaryl byproducts is another indication of a radical-mediated process in the Sandmeyer reaction.[3] The aryl radical intermediate can dimerize to form these biaryl compounds. This side reaction is more likely to occur if the concentration of the aryl radical is high and the trapping by the cyanide nucleophile is inefficient.

Troubleshooting & Solutions:

  • Catalyst Concentration: Ensure an adequate concentration of the copper(I) catalyst is present to facilitate the efficient transfer of the cyanide group to the aryl radical.

  • Control Radical Concentration: Avoid conditions that might lead to a high concentration of radicals, such as exposure to strong light or high temperatures.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and promote the desired reaction pathway.

Section 2: Controlling Nitrile Group Hydrolysis

The nitrile group of this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding amide (6-carbamoylnicotinic acid) or complete hydrolysis to the dicarboxylic acid.[5]

Q1: During my work-up or subsequent reaction steps, I'm finding that my this compound is converting to 6-carbamoylnicotinic acid. How can I prevent this partial hydrolysis?

A1:

What's Happening (The "Why"): Nitrile hydrolysis proceeds in two stages: first to the amide and then to the carboxylic acid.[6][7] The amide is an intermediate in this process.[6] Milder acidic or basic conditions, or shorter reaction times, can sometimes lead to the isolation of the amide as the major product.[5] The presence of water and a catalyst (acid or base) is necessary for this reaction to occur.

Troubleshooting & Solutions:

  • pH Control: During work-up and purification, maintain a neutral or slightly acidic pH to minimize both acid- and base-catalyzed hydrolysis. Avoid prolonged exposure to strong acids or bases.

  • Temperature: Perform work-up and purification steps at lower temperatures to reduce the rate of hydrolysis.

  • Anhydrous Conditions: If subsequent reactions require anhydrous conditions, ensure that all solvents and reagents are thoroughly dried.

  • Mild Hydrolysis Conditions (if amide is desired): If the amide is the desired product, you can use milder hydrolysis conditions, such as hydrogen peroxide in the presence of a base.[8]

Q2: My final product is a mixture of this compound and the dicarboxylic acid (pyridine-2,5-dicarboxylic acid). How can I avoid complete hydrolysis?

A2:

What's Happening (The "Why"): Vigorous acidic or basic conditions, especially at elevated temperatures and for prolonged periods, will drive the hydrolysis of the nitrile all the way to the carboxylic acid.[5]

Troubleshooting & Solutions:

  • Reaction Time and Temperature: If the synthesis involves steps that use strong acids or bases, carefully control the reaction time and temperature to prevent over-hydrolysis. Monitor the reaction closely by TLC or HPLC.

  • Purification Strategy: If a mixture is obtained, separation can be challenging due to the similar polarities of the compounds. Purification of nicotinamide from nicotinic acid has been achieved by recrystallization from specific solvent systems or by forming a salt of the nicotinic acid to alter its solubility.[9][10] A similar strategy might be applicable here.

Section 3: Preventing Unwanted Decarboxylation

The carboxylic acid group on the nicotinic acid backbone can be susceptible to decarboxylation under certain conditions, leading to the formation of 2-cyanopyridine.

Q1: I'm observing the formation of 2-cyanopyridine in my reaction, indicating loss of the carboxylic acid group. What conditions favor this side reaction?

A1:

What's Happening (The "Why"): Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide.[1] This reaction is often promoted by heat and can be catalyzed by acids or bases.[11] The stability of the resulting carbanion or radical intermediate plays a role in the ease of decarboxylation.

Troubleshooting & Solutions:

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up. High heat is a common driver of decarboxylation.

  • pH Management: While acidic or basic conditions are often necessary for other transformations, prolonged exposure to harsh pH at elevated temperatures should be avoided.

  • Choice of Catalyst: In some cases, the choice of metal catalyst can influence the propensity for decarboxylation.

Visualizing Reaction Pathways and Troubleshooting

To better understand the interplay between the desired synthesis and potential side reactions, the following diagrams illustrate the key pathways.

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions 6-Aminonicotinic_Acid 6-Aminonicotinic_Acid Diazonium_Salt Diazonium_Salt 6-Aminonicotinic_Acid->Diazonium_Salt NaNO₂, H⁺ 0-5 °C 6-Cyanonicotinic_Acid 6-Cyanonicotinic_Acid Diazonium_Salt->6-Cyanonicotinic_Acid CuCN 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic_Acid Diazonium_Salt->6-Hydroxynicotinic_Acid H₂O, Δ Biaryl_Byproduct Biaryl_Byproduct Diazonium_Salt->Biaryl_Byproduct Dimerization 6-Carbamoylnicotinic_Acid 6-Carbamoylnicotinic_Acid 6-Cyanonicotinic_Acid->6-Carbamoylnicotinic_Acid Mild H₂O, H⁺/OH⁻ 2-Cyanopyridine 2-Cyanopyridine 6-Cyanonicotinic_Acid->2-Cyanopyridine Δ, (-CO₂) Pyridine-2,5-dicarboxylic_Acid Pyridine-2,5-dicarboxylic_Acid 6-Carbamoylnicotinic_Acid->Pyridine-2,5-dicarboxylic_Acid Strong H₂O, H⁺/OH⁻, Δ Troubleshooting_Flowchart Start Low Yield or Impure Product Identify_Byproduct Identify Major Byproduct(s) (e.g., via NMR, LC-MS) Start->Identify_Byproduct Phenol 6-Hydroxynicotinic Acid? Identify_Byproduct->Phenol Hydrolysis Amide or Dicarboxylic Acid? Identify_Byproduct->Hydrolysis Decarboxylation 2-Cyanopyridine? Identify_Byproduct->Decarboxylation Phenol_Yes Lower diazotization/cyanation temp. Ensure slow reagent addition. Optimize catalyst concentration. Phenol->Phenol_Yes Yes Hydrolysis_Yes Control pH and temperature during work-up and subsequent steps. Use anhydrous conditions if needed. Hydrolysis->Hydrolysis_Yes Yes Decarboxylation_Yes Avoid excessive heat. Use milder reaction conditions. Decarboxylation->Decarboxylation_Yes Yes

References

Technical Support Center: Purification of Crude 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 6-cyanonicotinic acid via recrystallization. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical purification step. Here, we move beyond simple instructions to explain the underlying principles, helping you troubleshoot effectively and adapt the methodology to your specific experimental context.

The Science of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at a low temperature.[3][4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[3][4]

The structural characteristics of this compound—a rigid aromatic ring, a polar carboxylic acid group, and a polar nitrile group—are key to its crystallization behavior. These features suggest that polar solvents will be the most effective for recrystallization.[5][6]

Recrystallization Workflow for this compound

The following diagram outlines the logical flow of the recrystallization process.

G cluster_0 Preparation & Dissolution cluster_1 Impurity Removal cluster_2 Crystallization & Isolation cluster_3 Final Product A 1. Select Solvent B 2. Dissolve Crude Product in Minimum Hot Solvent A->B Heat to boiling C 3. Hot Filtration (Optional) B->C D Remove Insoluble Impurities C->D If needed E 4. Slow Cooling C->E If not needed D->E F 5. Ice Bath Cooling E->F Induce further crystallization G 6. Vacuum Filtration F->G H Collect Crystals G->H I Mother Liquor (Soluble Impurities) G->I J 7. Wash with Cold Solvent H->J K 8. Dry Crystals J->K L Pure this compound K->L

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: I've cooled my solution, but no crystals have formed. What went wrong?

Answer: This is a very common issue, typically stemming from one of two causes:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[7] You may have added too much hot solvent, meaning the solution is not saturated enough for crystals to form upon cooling.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. A rotary evaporator is ideal for this.[7] Then, attempt the cooling process again.

  • Supersaturation: The solution may be supersaturated, a state where it holds more dissolved solute than it theoretically should.[7] Crystal growth requires a nucleation point to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]

    • Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template, initiating crystallization.[2][8]

Question 2: An oil has formed at the bottom of my flask instead of solid crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when its solubility is so high that it separates as a liquid phase.[9] This is often due to a high concentration of impurities or an inappropriate solvent choice where the solvent's boiling point is higher than the compound's melting point.[7]

  • Immediate Action: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to prevent immediate re-oiling.[7]

  • Promote Crystallization:

    • Ensure very slow cooling. Let the flask cool to room temperature on a surface that doesn't draw heat away too quickly (e.g., a cork ring, not the benchtop).[7] Rapid cooling encourages oil formation.

    • Try scratching the flask or seeding the solution once it has cooled slightly.

    • If using a mixed-solvent system, you may have added the anti-solvent too quickly. Re-dissolve and add the anti-solvent dropwise at the boiling point until the first sign of turbidity appears, then allow it to cool slowly.

Question 3: My final product is still colored/impure, and the melting point is broad. What happened?

Answer: This indicates that impurities were not effectively removed. The cause is likely one of the following:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice as it forms.[2] The slower the crystals grow, the more selective the crystallization process is.

    • Solution: Repeat the recrystallization, ensuring the solution cools slowly to room temperature before moving it to an ice bath.

  • Incorrect Solvent Choice: The solvent may be dissolving the impurities along with your product, leading to their co-crystallization.

    • Solution: Re-evaluate your solvent choice. The ideal solvent should keep impurities dissolved even when the solution is cold.[3] You may need to perform a new solvent screen (see Experimental Protocols).

  • Insufficient Washing: Failure to wash the filtered crystals with fresh, cold solvent can leave behind residual mother liquor, which is rich in impurities.

    • Solution: After filtering, wash the crystal cake with a small amount of ice-cold recrystallization solvent to displace the mother liquor.

Question 4: My product crystallized in the funnel during hot filtration. How can I prevent this?

Answer: This happens when the solution cools prematurely in the funnel stem or on the filter paper, causing the desired product to crash out.

  • Prevention:

    • Use a Stemless Funnel: This minimizes the surface area where cooling and crystallization can occur.[10]

    • Pre-heat Everything: Heat the filtration flask (containing a small amount of boiling solvent to create a vapor atmosphere) and the funnel before starting the filtration. This keeps the apparatus hot.[10]

    • Work Quickly: Perform the filtration in batches, keeping the main solution hot. Add just enough hot solvent to the crude solution to dissolve the this compound, but not so much that it won't crystallize upon cooling.

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for this compound? A: The best solvent will exhibit high solubility for this compound when hot and low solubility when cold.[1] Given the compound's polar nature (carboxylic acid, nitrile), polar solvents are a good starting point.[6] Published literature indicates it is soluble in alcohol, and some synthetic procedures use water for recrystallization.[11][12][13] A small-scale solvent screen is the most reliable method for selection (see protocol below).

Q: What are the likely impurities in my crude this compound? A: Impurities depend on the synthetic route. A common synthesis involves the reaction of nicotinic acid N-oxide with sodium cyanide.[11][12] Therefore, potential impurities include unreacted starting materials, triethylamine hydrochloride (a salt byproduct), and other side-products from the cyanation reaction.

Q: What is a reasonable expected yield for recrystallization? A: A single recrystallization can result in yields from 70-90%, but this is highly dependent on the initial purity of the crude material and the choice of solvent. Some product will always be lost as it remains dissolved in the cold mother liquor.[9] Maximizing yield involves using the absolute minimum amount of hot solvent necessary for complete dissolution.[1]

Q: How can I obtain larger, higher-purity crystals? A: Crystal size and purity are directly related to the rate of cooling.[2] For larger and more perfect crystals, allow the solution to cool as slowly as possible. Insulating the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) will promote slow crystal growth and enhance purity by excluding impurities from the crystal lattice.

Data & Protocols

Solvent Selection Table for this compound

This table provides a starting point for solvent screening, based on the polar nature of the target molecule.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water 100HighA known recrystallization solvent for this compound.[11] The high boiling point allows for a large solubility differential. Good for removing non-polar impurities.
Ethanol 78HighThis compound is known to be soluble in alcohol.[12][13] An ethanol/water mixture is a common solvent pair for polar compounds.[10]
Methanol 65HighSimilar to ethanol, but more volatile. May show higher solubility at room temperature, potentially reducing yield.
Isopropanol 82MediumA good alternative to ethanol, with a slightly higher boiling point.
Ethyl Acetate 77MediumMay be a good choice, but a solvent pair (e.g., with hexanes) might be necessary if solubility is too high when cold.[14]
Toluene 111LowUnlikely to be a good single solvent due to low polarity. Could potentially be used as an anti-solvent with a more polar solvent.
Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (from the table above) dropwise at room temperature, swirling after each drop, until you have added ~0.5 mL. Note the solubility at room temperature. An ideal solvent will show poor solubility.[1][4]

  • For tubes where the compound was insoluble at room temperature, gently heat the mixture in a water or sand bath to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that required a small amount of hot solvent to dissolve the compound and produced a large quantity of crystals upon cooling.

Protocol 2: Full-Scale Recrystallization from Water

  • Place your crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

  • Add a stir bar and approximately 50 mL of deionized water.

  • Heat the suspension on a hot plate with stirring. Bring the mixture to a gentle boil.

  • Continue adding small portions of hot deionized water until all the solid has just dissolved. Crucially, use the minimum amount of hot solvent necessary. [1]

  • If insoluble impurities are present, perform a hot filtration (see Troubleshooting Question 4).

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold deionized water.

  • Quickly pour the cold crystal slurry into the funnel with the vacuum applied.

  • Wash the collected crystals with two small portions of ice-cold deionized water to rinse away the impurity-laden mother liquor.

  • Allow the crystals to dry on the filter under vacuum for 15-20 minutes.

  • Transfer the purified crystals to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the melting point (190-194°C[12]).

References

Technical Support Center: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution on 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Substrate

6-Cyanonicotinic acid is a highly functionalized pyridine derivative. Its reactivity in nucleophilic aromatic substitution (SNAr) is governed by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen and the cyano group are strong electron-withdrawing groups (EWGs), which activate the ring towards nucleophilic attack.[1][2][3][4] This guide provides in-depth troubleshooting and optimization strategies for researchers performing SNAr reactions on this substrate.

The key to a successful SNAr reaction lies in understanding the interplay between the substrate's activation, the nucleophile's strength, the leaving group's ability, and the reaction conditions. The substitution is most favorable at the C-2 and C-4 (or C-6) positions of the pyridine ring because the nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[1][5]

Mechanism of SNAr on this compound

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The presence of electron-withdrawing groups, like the cyano group at the C-6 position, is crucial for stabilizing this intermediate.[6] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the optimization of SNAr reactions on this compound.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

Answer: Low conversion is a common hurdle. A systematic approach is required to identify the bottleneck.

Troubleshooting Workflow for Low Conversion

Low_Conversion_Troubleshooting start Problem: Low Conversion check_activation Is the leaving group (LG) appropriate? (e.g., F, Cl) start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes solution_lg Solution: Switch to a better LG (F > Cl > Br > I). check_activation->solution_lg No check_base Is the base appropriate and sufficient? check_nucleophile->check_base Yes solution_nuc Solution: - Use a stronger nucleophile. - Generate alkoxide/thiolate in situ. check_nucleophile->solution_nuc No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes solution_base Solution: - Use a stronger, non-nucleophilic base (e.g., NaH, K2CO3). - Use stoichiometric excess. check_base->solution_base No solution_conditions Solution: - Increase temperature. - Switch to polar aprotic solvent (DMSO, DMF). check_conditions->solution_conditions No end Reaction Optimized check_conditions->end Yes solution_lg->end solution_nuc->end solution_base->end solution_conditions->end

Caption: Decision tree for troubleshooting low reaction conversion.

Detailed Analysis:
  • Leaving Group Ability: For SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[1] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This polarization is often more critical than the C-X bond strength.[1]

  • Nucleophile Strength: The reaction requires a potent nucleophile. If you are using a neutral nucleophile like an alcohol or thiol, it must be deprotonated to its more reactive conjugate base (alkoxide or thiolate). The choice of base is critical; it should be strong enough to deprotonate the nucleophile but not so strong that it causes unwanted side reactions.

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and NMP are highly effective for SNAr reactions.[1] They solvate the cation of the nucleophile salt, leaving the anionic nucleophile "bare" and more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[7]

  • Temperature: Many SNAr reactions require elevated temperatures (e.g., 80-150°C) to overcome the activation energy barrier, especially with less reactive leaving groups like chlorine or bromine.[2]

Q2: I am observing significant side products. What are the likely culprits and how can I mitigate them?

Answer: The functional groups on this compound—the nitrile and the carboxylic acid—can lead to specific side reactions under SNAr conditions, which are often basic and involve heating.

Common Side Reactions and Solutions
Observed Side Product Potential Cause Proposed Solution
6-Amido-nicotinic acid Hydrolysis of the nitrile group. [8][9][10]- Use anhydrous solvents and reagents.- Minimize reaction time.- Employ milder bases (e.g., K₂CO₃ instead of NaOH).- Run the reaction under an inert atmosphere (N₂ or Ar).
Decarboxylated product Loss of CO₂ from the carboxylic acid group at high temperatures. [11][12]- Keep the reaction temperature as low as possible while maintaining a reasonable rate.- Consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-substitution.
Products from reaction at the carboxylic acid The nucleophile attacks the carboxylic acid, especially if it's activated (e.g., as an acid chloride). - Ensure the carboxylic acid is deprotonated to the less reactive carboxylate form by using a sufficient amount of base. At least two equivalents of base are needed: one for the nucleophile (if acidic) and one for the carboxylic acid.

In-depth on Nitrile Hydrolysis: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, often accelerated by heat.[8][13] In a basic SNAr reaction, hydroxide ions (if present from aqueous workup or as the base) can attack the electrophilic carbon of the nitrile.[8][10] To avoid this, ensure strictly anhydrous conditions and consider using non-hydroxide bases like potassium carbonate or sodium hydride.

In-depth on Decarboxylation: Nicotinic acids can undergo decarboxylation at elevated temperatures, often above 200°C, sometimes facilitated by metal catalysts.[12][14][15] While typical SNAr conditions might not reach these extremes, localized heating or prolonged reaction times at high temperatures can promote this side reaction. If decarboxylation is a persistent issue, esterification of the carboxylic acid prior to the SNAr reaction is a robust strategy.

Q3: How do I choose the right base for my reaction?

Answer: The base plays a dual role: it deprotonates the pro-nucleophile (e.g., an alcohol) and the carboxylic acid. The ideal base should be strong enough for these tasks without promoting side reactions.

Base Typical Use Case Advantages Disadvantages
K₂CO₃ / Cs₂CO₃ General purpose, with alcohols, thiols, and amines.Inexpensive, moderately strong, low nucleophilicity.Can have low solubility in some organic solvents.
NaH For weakly acidic nucleophiles (e.g., some alcohols).Very strong, non-nucleophilic base.Highly reactive with water/protic solvents; requires careful handling.
Et₃N / DIPEA With amine nucleophiles.Organic soluble, good for scavenging generated acid (e.g., HCl).May not be strong enough to deprotonate alcohols or thiols effectively.
NaOH / KOH Used with caution.Strong, inexpensive.Highly nucleophilic (OH⁻); can lead to hydrolysis of the nitrile or displacement of the leaving group.

The choice of base can be critical for the success of the reaction.[16] For instance, in some cases, an inorganic base system in a solvent like pyridine has been shown to increase chemical yields.[17]

Experimental Protocols & Methodologies

General Protocol for a Test SNAr Reaction with an Alcohol Nucleophile

This protocol provides a starting point for optimization. Assume the leaving group is chlorine at the 6-position.

Materials:

  • 6-Chloronicotinic acid

  • Alcohol nucleophile (R-OH)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Reagent Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 eq).

  • Addition of Base and Nucleophile: Add anhydrous K₂CO₃ (2.5 eq) and the alcohol nucleophile (1.2 eq).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO to achieve a concentration of ~0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 100-120°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material. Typical reaction times can range from 4 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with 1N HCl to pH ~3-4. This protonates the product's carboxylic acid, making it less water-soluble.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

Removal of impurities from 6-Cyanonicotinic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 6-Cyanonicotinic Acid

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound from complex reaction mixtures. This guide provides troubleshooting FAQs, detailed protocols, and the scientific rationale behind each purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a this compound synthesis, and where do they come from?

A1: Understanding the origin of impurities is the first step toward devising an effective purification strategy. Impurities are typically unreacted starting materials, intermediates, or byproducts of side reactions. The exact profile depends on your synthetic route, but common culprits are listed below.

The synthesis of nicotinic acid derivatives often involves the oxidation or ammoxidation of substituted picolines (methylpyridines).[1][2][3] A primary side reaction to anticipate is the hydrolysis of the nitrile group, which can occur under either acidic or basic conditions, often promoted by residual water at elevated temperatures.[4][5]

Table 1: Common Impurities in this compound Synthesis

Impurity NameStructureLikely OriginRecommended Primary Purification Method
Starting Material Varies (e.g., 6-methylnicotinonitrile)Incomplete reaction conversion.Recrystallization, Column Chromatography
6-Carboxamidonicotinic Acid Partial hydrolysis of the nitrile group.[4]pH-Mediated Precipitation, Recrystallization
Pyridine-2,5-dicarboxylic Acid Complete hydrolysis of the nitrile group.pH-Mediated Precipitation
Colored Byproducts High molecular weight, conjugated systemsThermal degradation or side reactions.Activated Carbon Treatment & Recrystallization[6][7]
Q2: My isolated this compound is yellow or brown. How can I decolorize it?

A2: Colored impurities are typically non-polar, high-molecular-weight aromatic compounds or degradation products. The most effective method for their removal is treatment with activated carbon followed by recrystallization.

Scientific Rationale: Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb large, flat aromatic molecules responsible for the color.[6][7] The subsequent recrystallization step then separates the desired product from the carbon and any remaining soluble impurities.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Methanol or ethanol are often suitable choices.[8]

  • Dissolution: In a flask, add the crude, colored this compound to a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is fully dissolved.

  • Carbon Treatment: Remove the flask from the heat source. Cautiously add activated carbon (approx. 1-2% w/w relative to your crude product) to the hot solution. Safety Note: Adding carbon to a boiling solution can cause vigorous bumping.

  • Hot Filtration: Re-heat the mixture to reflux for 5-10 minutes. Perform a hot filtration using fluted filter paper or a heated funnel to remove the activated carbon. The goal is to keep the desired product in solution during this step.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified, colorless crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q3: TLC and NMR analysis show a more polar impurity that I suspect is the corresponding amide or diacid. How can I remove it?

A3: Water-soluble, polar impurities like 6-carboxamidonicotinic acid or pyridine-2,5-dicarboxylic acid are best removed by leveraging the pKa differences between the carboxylic acid, the pyridine nitrogen, and the impurities. A pH-mediated precipitation (or "acid-base wash") is highly effective.

Scientific Rationale: this compound is amphoteric. The pyridine nitrogen is weakly basic (pKa ~2-3), and the carboxylic acid is acidic (pKa ~4-5). By dissolving the crude mixture in a basic solution (e.g., aq. NaHCO₃), you deprotonate the carboxylic acid, forming the soluble sodium salt. Critically, strongly acidic impurities (like the di-acid) will also dissolve. By carefully re-acidifying the solution, you can precipitate the this compound at its isoelectric point, leaving more soluble or more strongly acidic/basic impurities behind in the aqueous layer.[9]

  • Dissolution: Dissolve the crude product in a dilute aqueous base, such as 5% sodium bicarbonate or sodium carbonate solution, until the pH is ~8-9. Use just enough volume to fully dissolve the material.

  • Filtration (Optional): If any non-basic or non-acidic impurities are present, they will not dissolve. Filter the basic solution to remove this insoluble material.

  • Precipitation: While stirring vigorously, slowly add a dilute acid (e.g., 1N HCl) dropwise to the clear solution. Monitor the pH. You will see a precipitate form. Continue adding acid until the pH of the slurry is approximately 3.[9]

  • Digestion: Continue stirring the slurry at this pH for 30-60 minutes. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the purified solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Q4: I've tried recrystallization and acid-base washing, but my product is still not pure enough. What is the next step?

A4: When simple physical separation methods fail, column chromatography is the most powerful purification technique. For this compound, normal-phase silica gel chromatography is a good starting point.

Scientific Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent mixture).[10] this compound, with its polar carboxylic acid and cyano groups, will adsorb strongly to the polar silica gel. By using a polar mobile phase, you can elute the compound from the column. Impurities with different polarities will travel through the column at different rates, enabling separation.

  • Stationary Phase: Prepare a column packed with silica gel in a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Mobile Phase Selection: A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent and a polar solvent, with a small amount of acid. For example:

    • Dichloromethane : Methanol (e.g., 98:2 to 90:10 gradient)

    • Ethyl Acetate : Hexane with 0.5-1% Acetic Acid

    • Rationale for Acetic Acid: The addition of a small amount of acid to the mobile phase protonates the carboxylic acid group, reducing its interaction with the silica and preventing significant "tailing" or streaking on the column, which leads to better separation.

  • Elution and Collection: Run the mobile phase through the column, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Visual Workflow and Data Summary

The following diagram outlines a general decision-making workflow for purifying crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_path1 Decolorization Path cluster_path2 Polar Impurity Path cluster_path3 General/Complex Path start Crude this compound assess Visual Inspection & TLC Analysis start->assess carbon Protocol 1: Activated Carbon Treatment assess->carbon  Product Discolored? ph_adjust Protocol 2: pH-Mediated Precipitation assess->ph_adjust  Polar (Amide/Diacid) Impurities? recryst Standard Recrystallization assess->recryst  Non-polar Impurities Present? carbon->recryst  Follow with Recrystallization ph_adjust->recryst  Further Polish Needed? chrom Protocol 3: Column Chromatography ph_adjust->chrom  Purity Still Insufficient? recryst->chrom  Purity Still Insufficient? end_node Pure Product recryst->end_node  Purity >98%? chrom->end_node

Caption: Decision tree for selecting a purification strategy.

References

Work-up procedure for reactions involving 6-Cyanonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Cyanonicotinic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up and purification of reactions involving this versatile pyridine derivative. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve challenges in your own research.

Part 1: General Handling, Safety, and Physicochemical Properties

Before beginning any reaction, a thorough understanding of your starting material is critical. This compound is a trifunctional molecule, and its properties dictate how it and its derivatives will behave during reaction and purification.

FAQ 1: What are the key physical and safety properties of this compound?

Understanding the physical properties is the first step in designing a successful work-up. For instance, its acidity (pKa) and solubility will determine the effectiveness of acid-base extractions.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
Molecular Formula C₇H₄N₂O₂[1][2][3]
Molecular Weight 148.12 g/mol [1][2]
Appearance Clear Yellow Oil / Solid[1]
Melting Point 190-194 °C[1][4]
pKa 2.81 ± 0.10 (Predicted)[1]
Solubility Soluble in alcohol.[1][4]
Storage Inert atmosphere, Room Temperature. Keep container tightly closed.[1][5]

Safety & Handling: this compound is classified as harmful and an irritant.[1] Always handle this compound in a well-ventilated area or chemical fume hood.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] In case of contact, wash skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[5]

Part 2: Troubleshooting Esterification Reactions

Esterification of the carboxylic acid is a common transformation. The two primary methods are Fischer esterification (acid-catalyzed) and coupling agent-mediated esterification.

Question 1: My Fischer esterification of this compound with methanol is showing low yield. What are the common causes and how can I improve the work-up?

Answer: Low yields in Fischer esterifications are typically due to two main issues: an incomplete forward reaction or hydrolysis of the ester product during work-up.

Causality and Troubleshooting:

  • Incomplete Reaction: Fischer esterification is an equilibrium-driven process. To push it towards the product, you must either use a large excess of the alcohol (which often serves as the solvent) or remove the water byproduct, for example, with a Dean-Stark apparatus. Ensure your acid catalyst (e.g., concentrated H₂SO₄) is active and used in sufficient quantity.[6] Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Product Hydrolysis during Work-up: This is the most common pitfall. The acidic conditions that catalyze the ester formation will also catalyze the reverse reaction (hydrolysis) if water is present. The work-up procedure is therefore critical to preserving your product. The key is to neutralize the acid catalyst at a low temperature before significant hydrolysis can occur.[6]

Optimized Work-up Protocol for Fischer Esterification:

  • Cooling: Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath to 0 °C.

  • Concentration: If a large excess of alcohol was used as the solvent, remove the bulk of it under reduced pressure.

  • Dilution: Dissolve the residue in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization (Critical Step): Transfer the organic solution to a separatory funnel and wash it carefully with an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Add the bicarbonate solution slowly to control the CO₂ evolution. Vent the funnel frequently.[7] Continue washing until the aqueous layer is no longer acidic (check with pH paper).

  • Washing: Wash the organic layer with water (1x) and then with brine (1x) to remove residual salts and water.[8]

  • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.[9]

Workflow Diagram: Fischer Esterification Work-up

G cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up rxn Crude Reaction (Ester, H₂O, H₂SO₄, excess ROH) cool 1. Cool to 0°C rxn->cool dilute 2. Dilute with EtOAc cool->dilute wash_bicarb 3. Wash with cold sat. NaHCO₃ (Removes H₂SO₄, unreacted acid) dilute->wash_bicarb wash_water 4. Wash with H₂O wash_bicarb->wash_water wash_brine 5. Wash with Brine wash_water->wash_brine dry 6. Dry (Na₂SO₄) wash_brine->dry evap 7. Evaporate Solvent dry->evap crude_product Crude Ester Product evap->crude_product G cluster_washes Wash Sequence start Crude Reaction Mixture Desired Amide (Neutral) Unreacted Acid (Acidic) Unreacted Amine (Basic) EDC-Urea (Basic) HOBt (Acidic) wash1 Wash 1: Dilute HCl Organic Layer Aqueous Layer start->wash1 wash2 Wash 2: Sat. NaHCO₃ Organic Layer Aqueous Layer wash1:f0->wash2:here Contains: Amide, Acid, HOBt removed1 Removes: Unreacted Amine, EDC-Urea wash1:f1->removed1 wash3 Wash 3: Brine Organic Layer Aqueous Layer wash2:f0->wash3:here Contains: Amide removed2 Removes: Unreacted Acid, HOBt wash2:f1->removed2 final Final Organic Layer Desired Amide wash3:f0->final removed3 Removes: Residual Salts wash3:f1->removed3 G start Crude Reaction Mixture (Product-Borate Complex, BH₃•THF) cool 1. Cool to 0°C start->cool quench 2. SLOWLY add MeOH (Destroys excess BH₃) cool->quench stir 3. Stir 30 min (Forms B(OMe)₃) quench->stir acidify 4. Add 1M HCl (Forms Boric Acid) stir->acidify extract 5. Evaporate organics, adjust pH, extract product acidify->extract product Purified Alcohol Product extract->product

References

Preventing byproduct formation in 6-Cyanonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-cyanonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and ensure the success of your synthetic routes. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve current issues but also to anticipate and prevent future complications.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common byproducts in reactions involving this compound?

    • How can I prevent the hydrolysis of the nitrile group when reacting with the carboxylic acid?

    • What conditions favor the decarboxylation of this compound?

    • Is intramolecular cyclization a concern with this molecule?

  • Troubleshooting Guides

    • Issue 1: Unwanted Formation of 6-Carbamoylnicotinic Acid

    • Issue 2: Unintentional Hydrolysis to Pyridine-2,5-dicarboxylic Acid

    • Issue 3: Undesired Decarboxylation to 2-Cyanopyridine

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The most frequently encountered byproducts arise from the reactivity of the two functional groups: the cyano group and the carboxylic acid. The primary byproducts are:

  • 6-Carbamoylnicotinic acid: Formed from the partial hydrolysis of the cyano group.

  • Pyridine-2,5-dicarboxylic acid: Results from the complete hydrolysis of the cyano group.

  • 2-Cyanopyridine: The product of decarboxylation, typically at elevated temperatures.

Q2: How can I prevent the hydrolysis of the nitrile group when reacting at the carboxylic acid center?

A2: To prevent hydrolysis of the nitrile, it is crucial to work under anhydrous conditions. When performing reactions such as esterification or amide coupling at the carboxylic acid, ensure that all solvents and reagents are thoroughly dried. Avoid using strong aqueous acids or bases for extended periods. If a base is required, consider non-nucleophilic organic bases in anhydrous solvents.

Q3: What conditions favor the decarboxylation of this compound?

A3: Decarboxylation is primarily promoted by high temperatures.[1] Prolonged heating of nicotinic acid derivatives, especially in the presence of catalysts like lime or under harsh acidic or basic conditions, can lead to the loss of carbon dioxide. To avoid this, it is recommended to conduct reactions at the lowest effective temperature and for the minimum time necessary.

Q4: Is intramolecular cyclization a concern with this molecule?

A4: While the proximity of the carboxylic acid and cyano groups could theoretically lead to intramolecular cyclization to form a cyclic imide-like structure, this is not a commonly reported byproduct under standard reaction conditions. Such a reaction would likely require specific activating agents and conditions that favor cyclization. For most applications, it is a lower-probability side reaction compared to hydrolysis or decarboxylation.

Troubleshooting Guides

Issue 1: Unwanted Formation of 6-Carbamoylnicotinic Acid

The Problem: You are attempting to hydrolyze this compound to pyridine-2,5-dicarboxylic acid, but the reaction stalls at the intermediate amide, 6-carbamoylnicotinic acid.

The Cause: This issue arises from incomplete hydrolysis of the nitrile group. The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2] Insufficiently harsh reaction conditions (e.g., low temperature, insufficient reaction time, or weak acid/base) may not be enough to drive the second hydrolysis step from the amide to the carboxylic acid.

Troubleshooting & Prevention:

  • Increase Reaction Temperature and Time: Amide hydrolysis is often slower than nitrile hydration. Increasing the reaction temperature and extending the reaction time can promote the conversion of the amide to the carboxylic acid.

  • Stronger Acidic or Basic Conditions: Employing a more concentrated acid or base can accelerate the hydrolysis of the amide.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the intermediate amide.

dot

Caption: Hydrolysis pathway of this compound.

Issue 2: Unintentional Hydrolysis to Pyridine-2,5-dicarboxylic Acid

The Problem: During a reaction intended to modify the carboxylic acid group (e.g., esterification), you observe the formation of pyridine-2,5-dicarboxylic acid as a significant byproduct.

The Cause: This occurs when the reaction conditions are too harsh and lead to the hydrolysis of the cyano group. This is particularly common in reactions that use aqueous reagents or are heated for extended periods in the presence of water. The industrial synthesis of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid) often involves the oxidation of precursors, but hydrolysis of the corresponding nitrile is also a viable route.[3][4]

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider using molecular sieves to remove any trace amounts of water.

  • Avoid Strong Aqueous Acids/Bases: If an acid or base is needed, opt for non-aqueous alternatives. For example, in an esterification, use a catalytic amount of a strong acid like sulfuric acid in an excess of the corresponding alcohol, rather than an aqueous acid solution.

  • Control Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the likelihood of this side reaction.

Experimental Protocol: Fischer Esterification of this compound under Anhydrous Conditions

  • Preparation: Dry all glassware in an oven at 120 °C overnight. Allow to cool in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Reagent Addition: Add anhydrous methanol (20 equivalents) as the solvent and reagent.

  • Catalyst: Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Issue 3: Undesired Decarboxylation to 2-Cyanopyridine

The Problem: Your reaction yields a significant amount of 2-cyanopyridine, and you observe gas evolution during the process.

The Cause: This is a classic case of thermal decarboxylation. The carboxylic acid group is lost as carbon dioxide, leaving the cyanopyridine core. This is more likely to occur at temperatures exceeding the compound's decomposition temperature or with prolonged heating.[1]

Troubleshooting & Prevention:

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. Explore alternative, milder reaction conditions or catalysts that do not require high heat.

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Inert Atmosphere: While not always preventing decarboxylation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might occur at higher temperatures.

dot

Start This compound Byproduct 2-Cyanopyridine Start->Byproduct High Temperature CO2 CO2 Start->CO2

Caption: Thermal decarboxylation of this compound.

ByproductFormation ConditionPrevention Strategy
6-Carbamoylnicotinic Acid Incomplete hydrolysis of the cyano groupIncrease reaction time/temperature, use stronger acid/base
Pyridine-2,5-dicarboxylic Acid Unwanted hydrolysis of the cyano groupUse anhydrous conditions, avoid aqueous reagents
2-Cyanopyridine Thermal decarboxylationLower reaction temperature, minimize reaction time

References

Technical Support Center: Scaling Up the Synthesis of 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth support for scaling up the synthesis of 6-cyanonicotinic acid. It addresses common challenges through troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. As the demand for these therapeutics grows, the need for robust and scalable synthetic routes for key intermediates like this compound becomes critical. Scaling up any chemical synthesis from the laboratory bench to industrial production presents a unique set of challenges, from ensuring consistent yields and purity to managing reaction exotherms and ensuring operator safety. This guide provides a comprehensive overview of the primary synthetic routes, detailed protocols, and troubleshooting advice to navigate the complexities of large-scale this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary, scalable synthetic routes to this compound?

A1: The two most industrially viable routes for the synthesis of this compound are the cyanation of nicotinic acid N-oxide and the cyanation of 6-chloronicotinic acid. The choice between these routes often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

Q2: What are the major safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concern is the use of cyanide reagents, which are highly toxic.[1] Inhalation, ingestion, or skin contact can be fatal. The reaction can also be exothermic, posing a risk of thermal runaway if not properly controlled.[2] It is crucial to have robust engineering controls, such as dedicated ventilation and scrubber systems, and to ensure all personnel are highly trained in handling cyanides and emergency response procedures.[1]

Q3: How can I monitor the progress of the reaction at a large scale?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the reaction progress.[1][3] It allows for the accurate quantification of the starting material, product, and any impurities. For real-time monitoring in a production setting, process analytical technology (PAT), such as in-situ FTIR, can be implemented.

Q4: What are the typical impurities I should expect, and how can they be minimized?

A4: Common impurities can include unreacted starting materials, hydrolyzed byproducts (such as 6-carboxynicotinic acid if the nitrile is sensitive to the reaction conditions), and isomers if the regioselectivity of the cyanation is not well-controlled. Minimizing impurities involves optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reagents.[4]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for industrial-scale production involves a careful evaluation of several factors. Below is a comparative analysis of the two primary routes to this compound.

ParameterRoute 1: From Nicotinic Acid N-oxideRoute 2: From 6-Chloronicotinic Acid
Starting Material Availability Nicotinic acid N-oxide is commercially available and can be synthesized from nicotinic acid.[5]6-Chloronicotinic acid is also commercially available.
Reagents Sodium cyanide, triethylamine, trimethylchlorosilane in DMF.[2]Typically involves a metal-catalyzed cyanation (e.g., using a palladium or nickel catalyst) with a cyanide source like zinc cyanide.[6]
Reaction Conditions High temperature (around 110 °C).[2]Can often be performed under milder conditions, depending on the catalytic system.[6]
Reported Yield Lab-scale yields are reported to be modest (around 22%).[2]Generally higher yields can be achieved with optimized catalytic systems.
Safety Considerations Use of highly toxic sodium cyanide and flammable DMF.[2]Use of toxic cyanide salts and potentially pyrophoric catalysts.
Waste Stream Generates significant salt waste and requires disposal of a high-boiling point solvent.Metal-containing waste stream that requires specialized disposal.

Experimental Protocols

Route 1: Synthesis of this compound from Nicotinic Acid N-oxide

This protocol is based on a reported lab-scale synthesis and should be optimized for scale-up with appropriate safety measures in place.[2]

Materials:

  • Nicotinic acid N-oxide

  • Sodium cyanide

  • Triethylamine

  • Trimethylchlorosilane

  • Dimethylformamide (DMF)

  • Dichloromethane

  • 2N Hydrochloric acid

  • Water

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge DMF and nicotinic acid N-oxide.

  • Carefully add sodium cyanide, followed by triethylamine and trimethylchlorosilane.

  • Heat the reaction mixture to 110 °C and maintain for 10 hours, monitoring the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the majority of the DMF.

  • Dissolve the residue in 2N hydrochloric acid and extract with dichloromethane.

  • Combine the organic layers, concentrate, and recrystallize the crude product from water to yield this compound.

Route 2: Synthesis of this compound from 6-Chloronicotinic Acid (Proposed)

This is a proposed protocol based on general procedures for the cyanation of aryl halides and would require optimization.[6]

Materials:

  • 6-Chloronicotinic acid

  • Zinc cyanide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., DMF or DMAc)

Procedure:

  • To an inerted reactor, charge 6-chloronicotinic acid, zinc cyanide, and the palladium catalyst.

  • Add the solvent and heat the mixture to a temperature determined during optimization studies (typically 80-120 °C).

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The product can be isolated by precipitation upon addition of an anti-solvent or by extraction and subsequent crystallization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Reaction Conversion - Inactive catalyst (Route 2).- Insufficient reaction temperature or time.- Poor quality of reagents.- Test catalyst activity on a small scale.- Gradually increase temperature and monitor for decomposition.- Ensure all reagents meet specifications.
Formation of Impurities - Reaction temperature too high, leading to side reactions.- Presence of water leading to hydrolysis of the nitrile.- Incorrect stoichiometry.- Optimize the reaction temperature.- Use anhydrous solvents and reagents.- Carefully control the addition of all reagents.
Thermal Runaway - Inadequate heat removal during the exothermic reaction.- Too rapid addition of a key reagent.- Ensure the reactor's cooling system is adequate for the scale.- Implement controlled, slow addition of the cyanide source.[2]- Consider using a continuous flow reactor for better heat management.[7]
Difficulty in Product Isolation - Product is too soluble in the crystallization solvent.- Presence of impurities that inhibit crystallization.- Screen for alternative crystallization solvents or solvent/anti-solvent systems.- Purify the crude product by column chromatography before crystallization.

Visualization of Key Processes

Workflow for Scaling Up Cyanation Reactions

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Pilot-Scale & Safety Assessment cluster_2 Phase 3: Full-Scale Production lab_dev Route Scouting & Initial Optimization protocol_dev Develop Lab-Scale Protocol lab_dev->protocol_dev analytics_dev Develop Analytical Methods (HPLC, etc.) protocol_dev->analytics_dev safety_assess Hazard & Operability (HAZOP) Study analytics_dev->safety_assess Transfer analytical methods pilot_scale Pilot Plant Scale-Up (e.g., 1-10 kg) safety_assess->pilot_scale process_opt Process Parameter Optimization pilot_scale->process_opt full_scale Full-Scale Manufacturing process_opt->full_scale Technology Transfer qc_qa Quality Control & Quality Assurance full_scale->qc_qa

Caption: A generalized workflow for scaling up chemical synthesis.

Decision Tree for Troubleshooting Low Yield

G cluster_yes cluster_no cluster_imp_yes cluster_imp_no start Low Yield of This compound check_conversion Is the starting material fully consumed? (Check HPLC) start->check_conversion check_impurities Are there significant impurities? check_conversion->check_impurities Yes increase_time_temp Increase reaction time or temperature cautiously. check_conversion->increase_time_temp No optimize_conditions Optimize reaction conditions (e.g., lower temp, check reagent quality) check_impurities->optimize_conditions Yes check_workup Review work-up and isolation procedure for losses. check_impurities->check_workup No

References

Technical Support Center: Catalyst Selection for Reactions with 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 6-Cyanonicotinic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for various chemical transformations involving this versatile molecule. The inherent functionalities of this compound—a pyridine ring, a carboxylic acid, and a nitrile group—present unique challenges and opportunities in synthetic chemistry. This resource aims to equip you with the knowledge to make informed decisions, optimize your reaction conditions, and troubleshoot common issues.

I. Selective Hydrogenation of the Cyano Group

A common transformation for this compound in drug discovery is the selective reduction of the cyano group to a primary amine, yielding 6-(aminomethyl)nicotinic acid. The primary challenge lies in achieving this reduction without affecting the pyridine ring or the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable catalyst for the selective hydrogenation of the cyano group in this compound?

A1: For the selective hydrogenation of a cyanopyridine to its corresponding aminomethylpyridine, Raney® Nickel is a widely used and effective catalyst.[1][2] It shows good selectivity for the nitrile group reduction under controlled conditions. Rhodium on carbon (Rh/C) can also be employed for the selective generation of primary amines from nitriles.[3]

Q2: What are the typical reaction conditions for this hydrogenation?

A2: The reaction is typically carried out in a solvent like methanol or tetrahydrofuran (THF) under a hydrogen atmosphere. The pressure of hydrogen can range from atmospheric pressure to higher pressures (e.g., 5-50 atm), and the temperature is generally kept moderate (room temperature to 150°C) to maintain selectivity.[4] The use of ammonia in the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts.

Q3: Can I reduce the cyano group in the presence of the free carboxylic acid?

A3: While it is possible, the carboxylic acid group can sometimes interfere with the catalyst or the reaction. It is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the hydrogenation. This can lead to cleaner reactions and higher yields.

Troubleshooting Guide: Selective Hydrogenation
Issue Potential Cause Troubleshooting Steps
Low or no conversion Inactive catalyst.Ensure the Raney® Nickel is freshly prepared or properly activated. Raney® Nickel is often stored as a slurry and can be pyrophoric if it dries out.[2][5]
Catalyst poisoning.The pyridine nitrogen can act as a catalyst poison. Using a higher catalyst loading or additives like ammonia can sometimes mitigate this effect.
Insufficient hydrogen pressure or temperature.Gradually increase the hydrogen pressure and/or temperature, while carefully monitoring for side reactions.
Formation of secondary/tertiary amines Reaction of the primary amine product with the intermediate imine.Add ammonia to the reaction mixture. This helps to favor the formation of the primary amine. Successively supplying the cyanopyridine to the reaction system can also suppress side reactions.[4]
Reduction of the pyridine ring Reaction conditions are too harsh.Use milder conditions: lower temperature, lower hydrogen pressure. Consider a more selective catalyst if ring reduction persists. Silica-modified Raney Ni catalysts have shown enhanced selectivity in preventing ring hydrogenation in quinolines.[6]
Reduction of the carboxylic acid Use of a non-selective reducing agent.If performing the reaction on the free acid, ensure the catalyst and conditions are selective for the nitrile. Esterification prior to hydrogenation is a good strategy to avoid this.

II. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

To utilize this compound in cross-coupling reactions, it typically needs to be converted to a derivative with a suitable leaving group, such as a halide (e.g., 6-chloro- or 6-bromonicotinic acid). The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds with these substrates.

Catalyst Selection Logic for Suzuki Coupling

Catalyst_Selection Substrate 6-Halo-nicotinic acid (or ester derivative) Catalyst_Choice Catalyst System Selection Substrate->Catalyst_Choice Aryl_Boronic_Acid Aryl Boronic Acid/ Ester Aryl_Boronic_Acid->Catalyst_Choice Pd_PPH3 Pd(PPh₃)₄ (Standard, less active for pyridines) Catalyst_Choice->Pd_PPH3 Simple Substrates Pd_dppf Pd(dppf)Cl₂ (Good for many heteroaromatics) Catalyst_Choice->Pd_dppf General Heterocycles Buchwald_Ligands Pd Precatalyst + Bulky Phosphine Ligand (e.g., SPhos, XPhos) (High activity for challenging substrates) Catalyst_Choice->Buchwald_Ligands Sterically Hindered or Electron-Deficient Substrates Reaction_Outcome Successful C-C Coupling Pd_PPH3->Reaction_Outcome Pd_dppf->Reaction_Outcome Buchwald_Ligands->Reaction_Outcome

Caption: Decision workflow for selecting a palladium catalyst system for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalysts are effective for the Suzuki coupling of 6-halonicotinic acid derivatives?

A1: Standard catalysts like Pd(PPh₃)₄ can be effective, but for nitrogen-containing heterocycles, which can be challenging substrates, more robust catalyst systems are often required.[7] Catalysts incorporating bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often highly effective for these types of couplings.[8] Pd(dppf)Cl₂ is also a commonly used and effective precatalyst for Suzuki couplings involving heteroaromatic halides.

Q2: Why are reactions with pyridine-containing molecules often problematic?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7] This is a form of catalyst poisoning. Using ligands that are more strongly coordinating to the palladium than the pyridine substrate can help to mitigate this issue.

Q3: Should I use the free carboxylic acid or an ester in a Suzuki coupling reaction?

A3: It is generally advisable to use an ester derivative of 6-halonicotinic acid. The free carboxylic acid can interfere with the basic conditions typically required for the Suzuki-Miyaura reaction, leading to lower yields or reaction failure.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or no yield Catalyst poisoning by the pyridine nitrogen or cyano group.Switch to a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9][10]
Inactive catalyst.Ensure you are using a high-purity palladium precatalyst and ligand. If using a Pd(II) source, it needs to be reduced in-situ to the active Pd(0) species.[11]
Incorrect base or solvent.The choice of base and solvent is crucial. K₂CO₃ or K₃PO₄ are common bases. Solvents like 1,4-dioxane, toluene, or DMF, often with some water, are typically used. The optimal combination can be substrate-dependent.[12]
Protodeboronation of the boronic acid The boronic acid is unstable under the reaction conditions.This is a common side reaction where the boronic acid group is replaced by a hydrogen. Using a milder base (e.g., KF) or anhydrous conditions can help.[11]
Homocoupling of the boronic acid Presence of oxygen in the reaction.Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[11]

III. Esterification of the Carboxylic Acid

Fischer-Speier esterification is a common method to convert the carboxylic acid group of this compound into an ester, which can be a necessary step for subsequent reactions or for modifying the molecule's properties.

Reaction Workflow: Fischer-Speier Esterification

Fischer_Esterification Start This compound + Alcohol (excess) Add_Catalyst Add Strong Acid Catalyst (e.g., H₂SO₄, TsOH) Start->Add_Catalyst Reflux Heat to Reflux (to drive equilibrium) Add_Catalyst->Reflux Monitor Monitor Reaction by TLC/LC-MS Reflux->Monitor Workup Work-up: 1. Neutralize with base 2. Extract with organic solvent Monitor->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product 6-Cyano-nicotinate Ester Purify->Product

Caption: General workflow for the Fischer-Speier esterification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fischer-Speier esterification?

A1: The reaction proceeds via a series of reversible steps. First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[13][14][15] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the ester.[13][15]

Q2: What are the most common side reactions during the esterification of this compound?

A2: Two potential side reactions are decarboxylation and N-methylation of the pyridine ring, especially if using a methylating agent instead of Fischer esterification.[16] Decarboxylation can occur at elevated temperatures under strongly acidic conditions.[16]

Troubleshooting Guide: Esterification
Issue Potential Cause Troubleshooting Steps
Low yield of ester Incomplete reaction due to equilibrium.Use a large excess of the alcohol to drive the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[14][17]
Hydrolysis of the ester product during workup.Neutralize the acid catalyst at low temperatures (e.g., with an ice-cold saturated aqueous NaHCO₃ solution) to prevent hydrolysis of the newly formed ester.[16]
Presence of starting material Insufficient catalyst or reaction time.Ensure the acid catalyst is active and used in a sufficient amount. Increase the reaction time and monitor progress by TLC.
Formation of 2-cyanopyridine Decarboxylation of the starting material.Reduce the reaction temperature and/or shorten the reaction time. This side reaction is more likely with prolonged heating under strong acidic conditions.[16]
Formation of N-methylated byproduct Use of strong methylating agents (e.g., dimethyl sulfate).This is less common in Fischer esterification as the pyridine nitrogen is protonated. If using methylating agents, carefully control the stoichiometry and temperature.

IV. Potential for Decarboxylation

The loss of CO₂ from the carboxylic acid group is a potential side reaction, particularly under harsh thermal or acidic/basic conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound likely to decarboxylate?

A1: While nicotinic acids are generally more stable than picolinic acids (where the carboxyl group is at the 2-position), decarboxylation can occur at elevated temperatures, especially in the presence of strong acids or bases.[18][19][20] The mechanism often involves the formation of a zwitterionic intermediate.[20]

Q2: How can I prevent decarboxylation?

A2: To prevent decarboxylation, it is crucial to use the mildest possible reaction conditions. Avoid prolonged heating at high temperatures. If a reaction requires heat, carefully optimize the temperature and reaction time to favor the desired transformation over decarboxylation.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of 6-Cyanonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the accurate quantification and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 6-Cyanonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds, and its derivatives, demand robust analytical methods to ensure quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, grounded in scientific principles and practical expertise.

Introduction: The Analytical Challenge

This compound is a polar, ionizable molecule. Its aromatic pyridine ring, electron-withdrawing nitrile group, and acidic carboxylic acid function present a unique set of challenges and opportunities for chromatographic separation. The primary analytical objectives are typically the separation of the main compound from its synthetic precursors, potential isomers (such as 2-cyanonicotinic acid or 5-cyanonicotinic acid if present), and degradation products. This guide will compare and contrast common reversed-phase HPLC approaches, offering insights into the rationale behind method development and optimization.

Comparative Analysis of HPLC Methodologies

The cornerstone of successful HPLC analysis lies in the judicious selection of the stationary and mobile phases. For polar analytes like this compound, reversed-phase chromatography is the most common and effective approach.

Stationary Phase Selection: C18 vs. Mixed-Mode Columns

The choice of the analytical column is the most critical decision in method development.[1]

  • Standard C18 Columns: A reversed-phase C18 column is a versatile and often successful starting point for the analysis of moderately polar compounds like pyridine carboxylic acids.[2] These columns separate analytes primarily based on hydrophobicity. For this compound, a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) can provide adequate retention and resolution, particularly when paired with an optimized mobile phase.

  • Mixed-Mode Columns: For complex samples containing isomers or compounds with very similar polarities, mixed-mode chromatography offers enhanced selectivity.[3][4] Columns that incorporate both reversed-phase and ion-exchange functionalities can exploit subtle differences in both the hydrophobicity and ionic character of the analytes.[4] For instance, a mixed-mode reversed-phase/cation-exchange column can provide superior resolution for isomers of pyridine carboxylic acids.[3]

Mobile Phase Optimization: The Key to Selectivity

The composition of the mobile phase, particularly its pH and organic modifier content, is a powerful tool for controlling the retention and selectivity of ionizable compounds.[5][6]

  • Organic Modifier: Acetonitrile is a common and effective organic solvent for the analysis of pyridine carboxylic acids due to its low viscosity and UV transparency.[7] Methanol is a viable alternative. The proportion of the organic modifier in the mobile phase directly influences the retention time of the analytes; a higher percentage of organic solvent will lead to shorter retention times.

  • Aqueous Phase and pH Control: Since this compound is an acidic compound, the pH of the mobile phase will significantly impact its ionization state and, consequently, its retention on a reversed-phase column.

    • Acidic pH: An acidic mobile phase (pH 2.5-3.5), typically prepared using additives like phosphoric acid or formic acid, will suppress the ionization of the carboxylic acid group.[8][9] This increases the hydrophobicity of the molecule, leading to stronger retention on a C18 column and often resulting in sharper, more symmetrical peaks. Formic acid is particularly suitable for applications where mass spectrometry (MS) detection is desired.[9]

    • Buffer Solutions: The use of a buffer, such as a phosphate or acetate buffer, helps to maintain a constant pH throughout the analysis, which is crucial for reproducible results.[5] The ionic strength of the buffer can also influence peak shape.[10]

The following table summarizes a comparison of two common HPLC approaches for the analysis of this compound and a potential derivative, 6-aminonicotinic acid. The data presented is representative and based on established methods for similar pyridine carboxylic acids.

ParameterMethod A: Standard Reversed-PhaseMethod B: Mixed-Mode
Column C18, 250 x 4.6 mm, 5 µmMixed-Mode RP/Cation-Exchange, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water20 mM Ammonium Acetate, pH 4.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-70% B over 15 min15-60% B over 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 265 nmUV at 265 nm
Analyte Representative Retention Time (min) Representative Retention Time (min)
6-Aminonicotinic Acid4.25.8
This compound8.59.1
Performance Insights Good general-purpose method with adequate resolution.Enhanced resolution and peak shape due to dual separation mechanism. Particularly effective for separating closely related derivatives.

Experimental Protocols

Herein, a detailed, self-validating protocol for a stability-indicating HPLC method for this compound is provided. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[11]

Recommended HPLC Method for Purity and Stability Analysis

This method is designed to be robust and suitable for the routine analysis of this compound in both bulk drug substance and in-process control samples.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    15 30 70
    20 30 70
    22 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 1.5

  • Theoretical Plates: Not less than 2000

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%

This protocol is designed to be self-validating through the inclusion of system suitability criteria, ensuring the reliability of the analytical results.

Visualizing the Workflow and Logic

Diagrams can aid in understanding the experimental workflow and the logical connections between different aspects of the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter 0.45 µm Filtration Dissolve->Filter Injector Autosampler Filter->Injector Pump Gradient Pump (Mobile Phase A+B) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (265 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification & Purity Integrate->Quantify

Caption: A typical workflow for the HPLC analysis of this compound.

Method_Logic Analyte This compound (Polar, Acidic) Method Reversed-Phase HPLC Analyte->Method Column Stationary Phase (e.g., C18) Method->Column MobilePhase Mobile Phase Method->MobilePhase Result Good Retention & Symmetrical Peaks Column->Result pH Acidic pH (2.5-3.5) MobilePhase->pH Organic Organic Modifier (Acetonitrile) MobilePhase->Organic pH->Result Organic->Result

References

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 6-Cyanonicotinic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-cyanonicotinic acid, a vital building block in pharmaceutical and materials science. In the absence of a publicly available, dedicated experimental spectrum for this compound, this guide offers a robust, predictive framework grounded in the analysis of structurally related compounds and established NMR principles. By comparing the expected spectral features of this compound with those of its common precursors and potential impurities, this document serves as a practical tool for reaction monitoring, quality control, and structural verification.

The Structural Landscape: Understanding Substituent Effects on the Pyridine Ring

The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyridine derivatives are exquisitely sensitive to the nature and position of substituents on the ring. The electron-withdrawing nitrogen atom significantly deshields the α-protons (C2 and C6) and carbons, causing them to resonate at a lower field compared to benzene. In this compound, the presence of two powerful electron-withdrawing groups—a nitrile (-CN) at the 6-position and a carboxylic acid (-COOH) at the 3-position—profoundly influences the electronic environment of the remaining ring protons and carbons.

This guide will systematically deconstruct these influences to build a detailed picture of the expected NMR spectra of this compound, offering a comparative analysis with key related molecules.

Predicted NMR Spectral Data for this compound

Based on established substituent chemical shift (SCS) effects on a pyridine ring, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are crucial for identifying the target molecule in a reaction mixture and distinguishing it from starting materials and byproducts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-2~9.2 - 9.4dJ ≈ 2.0Strongly deshielded by the adjacent nitrogen and the meta-directing carboxylic acid group.
H-4~8.6 - 8.8ddJ ≈ 8.0, 2.0Deshielded by the ortho- and para-directing cyano and carboxylic acid groups, respectively.
H-5~8.0 - 8.2dJ ≈ 8.0Influenced by the ortho-cyano group.
COOH>12br s-Typical chemical shift for a carboxylic acid proton, often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C-2~152 - 155Deshielded by the adjacent nitrogen atom.
C-3~130 - 133Attached to the electron-withdrawing carboxylic acid group.
C-4~140 - 143Influenced by both the cyano and carboxylic acid groups.
C-5~122 - 125Influenced by the adjacent cyano group.
C-6~145 - 148Attached to the electron-withdrawing cyano group.
-CN~115 - 118Typical chemical shift for a nitrile carbon.
-COOH~165 - 168Typical chemical shift for a carboxylic acid carbon.

Comparative NMR Analysis: Distinguishing this compound from Related Compounds

A critical aspect of product characterization is the ability to differentiate the desired product from starting materials, intermediates, and potential side products. The following section provides a comparative analysis of the NMR spectra of key compounds related to the synthesis of this compound.

6-Chloronicotinonitrile: A Common Precursor

A plausible synthetic route to this compound involves the hydrolysis of 6-chloronicotinonitrile. The ¹H NMR spectrum of 6-chloronicotinonitrile would be expected to show three aromatic protons.

Table 3: Comparison of Predicted ¹H NMR Data for this compound vs. 6-Chloronicotinonitrile

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)
This compound~9.2 - 9.4 (d)~8.6 - 8.8 (dd)~8.0 - 8.2 (d)
6-Chloronicotinonitrile~8.8 - 9.0 (d)~8.1 - 8.3 (dd)~7.6 - 7.8 (d)

The presence of the carboxylic acid group in this compound is expected to cause a significant downfield shift for all ring protons compared to 6-chloronicotinonitrile.

Nicotinic Acid: The Parent Structure

Comparing the predicted spectrum of this compound to the known spectrum of nicotinic acid highlights the influence of the cyano group.

Table 4: Comparison of Experimental ¹H NMR Data for Nicotinic Acid with Predicted Data for this compound

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)
This compound~9.2 - 9.4 (d)~8.6 - 8.8 (dd)~8.0 - 8.2 (d)-
Nicotinic Acid[1][2]~9.15 (d)~8.83 (dd)~7.6 (m)~8.3 (dt)

The replacement of H-6 in nicotinic acid with a cyano group in this compound will result in the absence of the H-6 signal and will influence the chemical shifts of the remaining protons.

Potential Impurities: 6-Hydroxynicotinic Acid

Incomplete hydrolysis of a precursor or side reactions could lead to the formation of 6-hydroxynicotinic acid. Its NMR spectrum would be distinct from the target compound.

Table 5: Comparison of Predicted ¹H NMR Data for this compound vs. 6-Hydroxynicotinic Acid

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)
This compound~9.2 - 9.4 (d)~8.6 - 8.8 (dd)~8.0 - 8.2 (d)
6-Hydroxynicotinic Acid~8.0 - 8.2 (d)~7.8 - 8.0 (dd)~6.7 - 6.9 (d)

The electron-donating nature of the hydroxyl group in 6-hydroxynicotinic acid would cause a significant upfield shift of the ring protons compared to the electron-withdrawing cyano group in this compound.

Experimental Protocol for NMR Analysis

This section provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and related compounds.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the observation of the carboxylic acid proton.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and ¹H NMR Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-14 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

3. ¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Reference the spectra. For ¹H NMR in DMSO-d₆, the residual solvent peak is at ~2.50 ppm. For ¹³C NMR, the solvent peak is at ~39.5 ppm.

Visualizing the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR-based characterization of this compound products.

NMR_Workflow Workflow for NMR Characterization of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification of Crude Product Synthesis->Purification SamplePrep Sample Preparation (DMSO-d6) Purification->SamplePrep 1H_NMR 1H NMR Acquisition SamplePrep->1H_NMR 13C_NMR 13C NMR Acquisition SamplePrep->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Optional, for complex cases) 1H_NMR->2D_NMR DataProcessing Data Processing & Referencing 1H_NMR->DataProcessing 13C_NMR->DataProcessing 2D_NMR->DataProcessing StructureVerification Structure Verification (Compare with Predictions) DataProcessing->StructureVerification PurityAnalysis Purity Assessment (Identify Impurity Signals) DataProcessing->PurityAnalysis FinalReport Final Characterization Report StructureVerification->FinalReport PurityAnalysis->FinalReport

Caption: A flowchart illustrating the key stages in the synthesis, NMR data acquisition, and structural verification of this compound.

Trustworthiness: A Self-Validating System

The protocols and predictions outlined in this guide form a self-validating system. The predicted NMR data provides a hypothesis for the structure of the synthesized molecule. The experimental acquisition, following the detailed protocol, generates the data to test this hypothesis. The comparative data for precursors and potential impurities provide the necessary context to confidently identify and assess the purity of the final product. For unequivocal assignments, especially in cases of unexpected results, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable tools.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By combining predictive analysis with a robust experimental protocol and comparative data, researchers can confidently identify their target compound, assess its purity, and distinguish it from common synthetic relatives. This approach ensures a high degree of scientific integrity and provides the necessary data for publications, patents, and regulatory submissions.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of 6-Cyanonicotinic Acid vs. 6-Halonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Substituted Nicotinic Acids

In the landscape of modern drug discovery and development, pyridine carboxylic acids are indispensable scaffolds.[1][2] Their derivatives are central to a vast array of pharmaceuticals, from antihypertensives to novel enzyme inhibitors.[1][3] Among these, 6-substituted nicotinic acids serve as critical building blocks, offering a versatile platform for molecular elaboration. The choice of substituent at the 6-position—be it a cyano group or a halogen—is not a trivial decision. It fundamentally dictates the synthetic routes available to the medicinal chemist, influencing reaction efficiency, selectivity, and the overall strategic approach to target synthesis.

This guide provides an in-depth, objective comparison of the reactivity of 6-cyanonicotinic acid against its 6-halogenated (F, Cl, Br, I) counterparts. We will move beyond a simple catalog of reactions to explore the underlying electronic principles that govern their behavior. Supported by experimental data and detailed protocols, this document is intended to empower researchers, scientists, and drug development professionals to make informed, strategic decisions when selecting the optimal building block for their synthetic campaigns.

Pillar 1: The Electronic Tug-of-War: Cyano vs. Halogen Substituents

The reactivity of the pyridine ring is a delicate balance of inductive and resonance effects. The nitrogen atom itself renders the ring electron-deficient, predisposing it to nucleophilic attack, especially at the α (2,6) and γ (4) positions. The substituent at the 6-position further modulates this electronic landscape.

  • Halogens (F, Cl, Br, I): These substituents exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. Conversely, they have a weak, electron-donating resonance effect (+R) via their lone pairs. The inductive effect dominates, making the ring more electrophilic and activating it for nucleophilic attack.

  • Cyano Group (-CN): The nitrile is a powerful electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-R). This potent combination makes the pyridine ring significantly more electron-deficient than its halo-substituted analogs, which has profound implications for its reactivity.

G cluster_0 Electronic Effects on Nicotinic Acid Scaffold Scaffold 6-Substituted Nicotinic Acid Halogen Halogen (X = F, Cl, Br, I) Scaffold->Halogen Substituent Cyano Cyano (-CN) Scaffold->Cyano Substituent Inductive Inductive Effect (-I) (Electron Withdrawing) Halogen->Inductive Strong Resonance Resonance Effect Halogen->Resonance Weak (+R, Donating) Cyano->Inductive Strong Cyano->Resonance Strong (-R, Withdrawing)

Caption: Electronic influence of halogen vs. cyano substituents.

Pillar 2: A Head-to-Head Comparison in Key Synthetic Transformations

The true utility of a building block is defined by its performance in chemical reactions. Here, we dissect the comparative reactivity of 6-cyano- and 6-halonicotinic acids in two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, allowing for the direct displacement of a leaving group by a nucleophile.[4][5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] The rate of this reaction is highly dependent on two factors: the electron-deficient nature of the ring and the ability of the substituent to act as a leaving group.

G start Aryl Halide/Cyanide + Nucleophile step1 Step 1: Nucleophilic Attack Rate-Determining Step start->step1:f0 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1:f1->intermediate step2 Step 2: Elimination Leaving Group Departs intermediate->step2:f0 end Substituted Product step2:f1->end

Caption: The SNAr addition-elimination mechanism workflow.

Reactivity Comparison:

  • 6-Halonicotinic Acids: Halides are excellent leaving groups. The reactivity trend in SNAr is often counterintuitive to that seen in SN1/SN2 reactions, with fluoride being the most reactive. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive effect of the most electronegative halogen.[5] The overall reactivity trend is F > Cl > Br > I .

  • This compound: The cyano group is a much poorer leaving group than halides. While the strongly electron-withdrawing nature of the nitrile activates the ring for attack, the high strength of the C-CN bond makes its displacement difficult, often requiring significantly harsher conditions (higher temperatures, stronger bases) than its halo counterparts.

Comparative Performance Data: Amination with Morpholine

SubstrateLeaving GroupTypical ConditionsRelative RateExpected Yield
6-Fluoronicotinic AcidFK₂CO₃, DMSO, 80 °C++++ (Fastest)>95%
6-Chloronicotinic AcidClK₂CO₃, DMSO, 120 °C+++>90%
6-Bromonicotinic AcidBrK₂CO₃, DMSO, 140 °C++70-85%
6-Iodonicotinic AcidIK₂CO₃, DMSO, >150 °C+ (Slowest)50-70%
This compoundCNNaH, NMP, >160 °CVery Slow<40%

Self-Validating Experimental Protocol: SNAr of 6-Chloronicotinic Acid with Morpholine

  • System Inertness: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-chloronicotinic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent & Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.2 M solution. Add morpholine (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir vigorously. The reaction is self-validating; progress can be monitored by TLC or LC-MS, expecting the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.

  • Work-up & Isolation: After 12 hours (or upon completion), cool the mixture to room temperature. Carefully pour the mixture into ice water and acidify with 1M HCl to pH ~4-5. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the desired 6-(morpholin-4-yl)nicotinic acid. Purity can be confirmed by ¹H NMR and mass spectrometry.

B. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation.[8] Here, the roles are reversed: 6-halonicotinic acids are exceptional substrates, while this compound is generally unreactive under standard conditions.

i. Suzuki-Miyaura Coupling

The Suzuki reaction couples an organohalide with a boronic acid or ester, forging a new C-C bond.[9][10] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-X bond, transmetalation with the boronic acid, and reductive elimination to yield the product.[11]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation (Base Assisted) pd2->tm pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product aryl_halide R¹-X (6-Halonicotinic Acid) aryl_halide->oa boronic_acid R²-B(OH)₂ boronic_acid->tm

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison: The rate-determining step is often the initial oxidative addition. The reactivity is governed by the C-X bond strength, leading to a clear trend: I > Br > Cl >> F .[12] 6-Chloronicotinic acid often requires more sophisticated, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to achieve good yields, whereas the bromo and iodo analogs react readily with standard catalysts like Pd(PPh₃)₄. This compound does not undergo oxidative addition and is thus unsuitable for this reaction.

Comparative Performance Data: Coupling with Phenylboronic Acid

SubstrateHalogenTypical Catalyst/LigandBaseTemp (°C)Yield (%)
6-Iodonicotinic AcidIPd(PPh₃)₄K₂CO₃80>95%
6-Bromonicotinic AcidBrPd(PPh₃)₄K₂CO₃9085-95%
6-Chloronicotinic AcidClPd₂(dba)₃ / SPhosK₃PO₄10070-90%
6-Fluoronicotinic AcidFUnreactive--<5%
This compound-Unreactive--0%

Self-Validating Experimental Protocol: Suzuki Coupling of 6-Bromonicotinic Acid

  • Inert Atmosphere Setup: In a Schlenk flask, combine 6-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Degassing: Seal the flask, evacuate, and backfill with argon three times. This is critical to prevent catalyst oxidation.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-Dioxane/Water. Add Pd(PPh₃)₄ (0.05 eq) under a positive flow of argon.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 6 hours. Monitor by LC-MS for consumption of the starting material.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 6-phenylnicotinic acid.

ii. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[13][14] Its mechanism is similar to the Suzuki coupling, but involves an amine instead of a boronic acid.[15]

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂-X oa->pd2 amine_assoc Amine Coordination pd2->amine_assoc pd2_amine [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ amine_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido R¹-Pd(II)L₂(NR²R³) deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product R¹-NR²R³ (Product) re->product aryl_halide R¹-X aryl_halide->oa amine HNR²R³ amine->amine_assoc

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity Comparison: The reactivity mirrors that of the Suzuki coupling, being dependent on the C-X bond energy. The trend is I > Br > Cl .[16] Again, chloroarenes require specialized, bulky, electron-rich ligands (e.g., Xantphos, RuPhos) and stronger bases (e.g., Cs₂CO₃, NaOt-Bu) for efficient coupling.[15] this compound is not a viable substrate.

iii. Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne, using a dual palladium and copper catalytic system.[17]

Reactivity Comparison: The reactivity trend remains consistent: I > Br > Cl .[18] Copper-free conditions have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[19] 6-Bromonicotinonitrile, a related substrate, is highly effective in this reaction.[20]

Pillar 3: The Unique Synthetic Value of the Cyano Group

While unsuitable for cross-coupling, the nitrile functionality of this compound offers a unique and valuable set of transformations unavailable to the halo-analogs.

  • Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first form a primary amide (6-carbamoylnicotinic acid) and, upon further heating, the dicarboxylic acid (pyridine-2,5-dicarboxylic acid). This provides a route to di-functionalized pyridines.

  • Reduction: The nitrile can be selectively reduced to a primary amine (6-(aminomethyl)nicotinic acid) using reagents like catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reductants (e.g., LiAlH₄). This introduces a flexible aminomethyl linker, a common motif in pharmaceuticals.

  • Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after acidic work-up.

  • Cycloadditions: While less common for this specific substrate, nitriles can participate as 2π components in certain cycloaddition reactions, offering pathways to complex heterocyclic systems.[21]

Summary and Strategic Recommendations

The choice between this compound and its 6-halo counterparts is entirely dependent on the desired synthetic outcome. They are not interchangeable but rather complementary tools.

Comparative Reactivity Summary

Reaction TypeThis compound6-Halonicotinic Acids (I, Br, Cl)Key Takeaway
SNAr Poor Leaving GroupExcellent Substrates (F > Cl > Br > I)Halides are superior for direct displacement.
Suzuki Coupling UnreactiveExcellent Substrates (I > Br > Cl)Halides are required for C-C bond formation.
Buchwald-Hartwig UnreactiveExcellent Substrates (I > Br > Cl)Halides are required for C-N bond formation.
Sonogashira Coupling UnreactiveExcellent Substrates (I > Br > Cl)Halides are required for C(sp²)-C(sp) bonds.
Nitrile Chemistry Versatile SubstrateUnreactiveCyano group enables unique functionalization.

Decision-Making Workflow

G start What is your desired transformation? q1 Direct displacement of the 6-substituent? start->q1 q2 Pd-catalyzed cross-coupling (C-C or C-N bond)? start->q2 q3 Introduce an amide, aminomethyl, or ketone at the 6-position? start->q3 ans1 Use 6-Halonicotinic Acid (Fluoro or Chloro preferred) q1->ans1 Yes ans2 Use 6-Halonicotinic Acid (Iodo or Bromo preferred) q2->ans2 Yes ans3 Use this compound q3->ans3 Yes end Proceed with Synthesis ans1->end ans2->end ans3->end

Caption: Strategic selection of the optimal nicotinic acid building block.

References

A Comparative Guide to the Synthetic Utility of 6-Cyanonicotinic Acid and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Two Pyridines, Distinct Synthetic Destinies

In the landscape of heterocyclic chemistry, pyridine-3-carboxylic acids are foundational building blocks for pharmaceutical and agrochemical development.[1] Among these, nicotinic acid (pyridine-3-carboxylic acid) is a well-established, versatile precursor, widely recognized as vitamin B3.[2][3] Its synthetic utility is broad, primarily centered on transformations of its carboxylic acid group.[4] In contrast, 6-cyanonicotinic acid, a functionalized analogue, offers a significantly altered and expanded synthetic potential. The introduction of a potent electron-withdrawing cyano (-CN) group at the C6 position dramatically reshapes the molecule's electronic properties and reactivity profile.

This guide provides an in-depth comparison of these two reagents, moving beyond their structural similarities to explore the profound impact of the C6 substituent on their synthetic applications. We will dissect their comparative reactivity, provide field-tested experimental protocols, and offer a logical framework for selecting the optimal reagent for specific synthetic targets.

Pillar 1: Comparative Physicochemical and Electronic Properties

The most telling difference between nicotinic acid and its 6-cyano counterpart lies in their electronic nature. The cyano group is a strong electron-withdrawing group (EWG), which exerts both inductive and resonance effects across the pyridine ring.[5][6] This fundamentally alters the acidity of the carboxylic acid and the reactivity of the pyridine ring itself.

PropertyNicotinic AcidThis compoundRationale for Difference
Molecular Weight 123.11 g/mol [2][3]148.12 g/mol [7]Addition of a cyano (-CN) group.
Melting Point 237 °C[2]190-194 °C[7][8]Differences in crystal lattice packing and intermolecular forces.
pKa (Carboxylic Acid) ~4.85[2][3]~2.81 (Predicted)[7][9]The potent electron-withdrawing cyano group stabilizes the conjugate base (nicotinate), increasing the acidity of the carboxylic proton.
Pyridine Ring Reactivity Susceptible to electrophilic substitution (slowly, at C5).[10]Highly deactivated towards electrophilic substitution; activated for nucleophilic aromatic substitution (SNAr).The cyano group strongly withdraws electron density, deactivating the ring for attack by electrophiles but making it susceptible to attack by nucleophiles.[6][11]

Pillar 2: Divergent Synthetic Applications

The electronic differences outlined above translate directly into distinct and complementary synthetic applications. The choice between these two molecules is a strategic one, dictated by the desired transformations at the carboxylic acid, the pyridine ring, or the substituent itself.

Reactions at the Carboxylic Acid: Amide and Ester Formation

Both molecules readily undergo transformations at the carboxylic acid moiety, such as esterification and amidation, which are crucial for the synthesis of a vast number of biologically active molecules.[12][13][14][15][16]

  • Nicotinic Acid: Standard peptide coupling reagents (e.g., EDC, HBTU) or conversion to the acid chloride (SOCl₂) are typically employed. The reactivity is standard for an aromatic carboxylic acid.

  • This compound: The increased acidity (lower pKa) of the carboxylic acid suggests that it is more electrophilic. This can facilitate activation and coupling, potentially allowing for the use of milder coupling conditions or shorter reaction times compared to nicotinic acid under identical conditions. The electron-withdrawing cyano group makes the carboxyl carbon a "harder" electrophile, influencing its reactivity with different nucleophiles.

Reactions on the Pyridine Ring: A Tale of Two Reactivities

The most significant divergence in utility comes from the reactivity of the pyridine ring.

  • Nicotinic Acid (Electrophilic Aromatic Substitution): The pyridine ring is already electron-deficient compared to benzene due to the electronegative nitrogen atom.[10] Electrophilic substitution (e.g., nitration, halogenation) is difficult and requires harsh conditions, typically yielding the 5-substituted product.[10]

  • This compound (Nucleophilic Aromatic Substitution - SNAr): The powerful electron-withdrawing effect of the cyano group, combined with the inherent electron deficiency of the pyridine ring, makes the ring highly susceptible to nucleophilic attack. This opens up a rich field of synthetic possibilities not accessible with nicotinic acid. Halogenated derivatives of this compound, for instance, would be excellent substrates for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (amines, alkoxides, thiols) at positions ortho or para to the cyano group.

Transformations of the Cyano Group

The cyano group in this compound is not merely an electronic placeholder; it is a versatile functional handle that can be transformed into other valuable moieties.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a primary amide (6-carbamoylnicotinic acid) or further to a dicarboxylic acid (pyridine-2,5-dicarboxylic acid).[6]

  • Reduction: The nitrile can be reduced to a primary amine (6-(aminomethyl)nicotinic acid), introducing a flexible basic side chain.[6]

  • Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles.[6]

This functional group versatility provides a synthetic pathway to a range of derivatives that are inaccessible from a nicotinic acid starting point.

Pillar 3: Experimental Protocols and Workflows

To provide a practical context, we present standardized, field-validated protocols for a common and critical transformation: amide bond formation.

Experimental Protocol 1: Synthesis of N-Benzylnicotinamide from Nicotinic Acid

Objective: To synthesize an amide derivative using a standard peptide coupling agent.

Methodology:

  • Reagent Preparation: To a solution of nicotinic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzylnicotinamide.

Experimental Protocol 2: Synthesis of N-Benzyl-6-cyanonicotinamide from this compound

Objective: To synthesize the corresponding amide from the cyano-substituted precursor, allowing for a comparative assessment of reaction efficiency.

Methodology:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. Note the potentially shorter pre-activation time due to higher acid reactivity.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The increased electrophilicity of the activated acid may lead to a faster reaction. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow the identical workup and purification procedure as described in Protocol 1.

The expected outcome is a potentially higher reaction rate and yield for Protocol 2 under identical conditions, showcasing the practical advantage of the electronic activation provided by the cyano group for this specific transformation.

Visualization of Synthetic Strategy

The decision to use nicotinic acid versus this compound is a critical step in synthetic design. The following workflow illustrates the logical process.

G start Define Synthetic Target Containing a Pyridine-3-carboxamide Core q1 Is functionalization required at C6 position? start->q1 q2 Is C6 substituent a -CN, -CONH2, -CH2NH2, or derived from -CN? q1->q2 Yes use_nicotinic Use Nicotinic Acid q1->use_nicotinic No q3 Is nucleophilic aromatic substitution (SNAr) planned elsewhere on the ring? q2->q3 No use_cyano Use this compound q2->use_cyano Yes q3->use_cyano Yes q3->use_nicotinic No

Caption: Decision workflow for selecting the appropriate pyridinecarboxylic acid starting material.

The following diagram illustrates the electronic influence of the C6 substituent on the acidity of the carboxylic acid.

Caption: Electronic effect of the C6-cyano group on the acidity of the carboxylic acid.

Conclusion and Future Outlook

Nicotinic acid remains a workhorse in organic synthesis, valued for its simplicity and reliability in constructing core nicotinamide structures. However, this compound is not merely an alternative but a strategically superior precursor when more complex molecular architecture is desired. Its key advantages are:

  • Enhanced Carboxylic Acid Reactivity: Facilitating milder and more efficient coupling reactions.

  • Activated Pyridine Ring: Unlocking pathways for nucleophilic aromatic substitution, a reaction class unavailable to nicotinic acid.

  • Versatile Functional Handle: The cyano group itself serves as a gateway to amides, amines, and other heterocyclic systems.

For researchers and drug development professionals, understanding the distinct reactivities of these two building blocks is paramount. The choice is not one of convenience but of strategic intent. While nicotinic acid is ideal for straightforward derivatization, this compound provides a powerful platform for the rapid assembly of highly functionalized and complex molecular targets. As the demand for novel chemical entities grows, the strategic application of functionalized building blocks like this compound will continue to be a cornerstone of innovative synthesis.

References

Validation of a Synthetic Route to a Target Molecule using 6-Cyanonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of target molecules is paramount. The chosen synthetic route can significantly impact project timelines, cost, and the overall feasibility of bringing a new therapeutic to market. This guide provides an in-depth technical comparison of a synthetic strategy for producing 2,5-disubstituted pyridines, a common scaffold in bioactive molecules, utilizing 6-cyanonicotinic acid as a key starting material. We will objectively compare this route's performance with a well-established alternative, supported by experimental data, to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.

Introduction: The Strategic Importance of Route Selection

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, the development of efficient methods for its functionalization is a continuous area of research. The validation of a synthetic route goes beyond simply achieving the desired product; it involves a holistic assessment of factors such as overall yield, step economy, scalability, cost-effectiveness, and safety.[1] The choice of starting materials is a critical decision point in this process. This compound, with its inherent functionality, presents an intriguing starting point for the synthesis of 2,5-disubstituted pyridines. This guide will dissect a potential synthetic pathway leveraging this starting material and contrast it with a more conventional approach.

The this compound Route: A Strategic Approach to 2,5-Disubstituted Pyridines

The proposed synthetic route utilizing this compound hinges on a sequence of well-established yet strategically combined chemical transformations. The core concept involves the introduction of a substituent at the 2-position via Sonogashira coupling, followed by a decarboxylation step to unveil the desired 5-substituted pyridine. This strategy offers the potential for a convergent and modular synthesis.

Proposed Synthetic Workflow

The logical flow of the proposed synthesis is outlined below. This multi-step process is designed to build complexity in a controlled manner, starting from the commercially available this compound.

G A This compound B 6-Chloronicotinic Acid A->B Chlorination (e.g., SOCl2) C 6-Chloro-N-methoxy-N-methylnicotinamide B->C Amide Coupling (Weinreb Amine, Coupling Agent) D 2-Chloro-5-alkynylpyridine C->D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) E Target Molecule (2,5-Disubstituted Pyridine) D->E Decarbonylative Cross-Coupling or Further Functionalization G A 2-Amino-3-bromopyridine B Target Molecule (2-Amino-3-alkynylpyridine) A->B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) C Further Functionalization B->C e.g., N-functionalization G Start Choice of Synthetic Route Q1 Is the primary goal high yield and a well-established protocol? Start->Q1 Route_B Choose 2-Amino-3-bromopyridine Route Q1->Route_B Yes Q2 Is modularity and late-stage diversification a key requirement? Q1->Q2 No Route_A Consider this compound Route Justify_A Justification: - Potential for novel analogues - Exploration of new chemical space Route_A->Justify_A Q2->Route_B No Q2->Route_A Yes

References

A Spectroscopic Showdown: Differentiating 6-Cyanonicotinic Acid from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the precise identification and characterization of molecular isomers are paramount. Subtle differences in the arrangement of functional groups can drastically alter a compound's physicochemical properties, biological activity, and therapeutic efficacy. This guide provides a comprehensive spectroscopic comparison of 6-cyanonicotinic acid and its structural isomers: 2-cyanonicotinic acid, 4-cyanonicotinic acid, and 5-cyanonicotinic acid. By leveraging a multi-technique spectroscopic approach—including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—we will elucidate the distinct spectral fingerprints that enable the unambiguous differentiation of these closely related compounds.

The Critical Role of Isomer Differentiation

This compound and its isomers are heterocyclic compounds that incorporate both a carboxylic acid and a cyano group on a pyridine ring. These functional groups impart a rich chemical reactivity and potential for diverse applications, from serving as building blocks in medicinal chemistry to their use in the synthesis of novel materials. The position of the cyano group relative to the carboxylic acid and the ring nitrogen dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, each isomer exhibits unique spectroscopic characteristics that can be harnessed for its definitive identification.

Spectroscopic Comparison at a Glance

The following sections will delve into the theoretical underpinnings and experimental data for each spectroscopic technique. To facilitate a rapid comparison, the key distinguishing features are summarized below.

Spectroscopic TechniqueKey Differentiating Features
¹H NMR Chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substituent positions.
¹³C NMR The chemical shifts of the carbonyl carbon, cyano carbon, and the pyridine ring carbons vary significantly among the isomers.
IR & Raman The vibrational frequencies of the C≡N, C=O, and C-O bonds, as well as the ring breathing modes, provide distinct fingerprints for each isomer.
Mass Spectrometry While all isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, offering clues to their structure.
UV-Vis Spectroscopy The position and intensity of the absorption maxima (λmax) are influenced by the electronic transitions within the pyridine ring, which are affected by the substituent positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1] For the cyanonicotinic acid isomers, both ¹H and ¹³C NMR offer clear and predictable differences.

¹H NMR Spectroscopy: The Proton Fingerprint

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is particularly informative for distinguishing between the cyanonicotinic acid isomers. The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the cyano group. The protons alpha to the nitrogen atom are the most deshielded and appear at the highest chemical shifts.[1]

Expected ¹H NMR Spectral Characteristics:

IsomerExpected Aromatic Proton Signals and Coupling Patterns
This compound Three distinct aromatic protons. The proton between the two electron-withdrawing groups (cyano and carboxylic acid) will be significantly downfield.
2-Cyanonicotinic acid Three aromatic protons with characteristic ortho, meta, and para couplings. The proton adjacent to the carboxylic acid will show a distinct chemical shift.
4-Cyanonicotinic acid Two distinct aromatic protons, appearing as doublets, due to the plane of symmetry.
5-Cyanonicotinic acid Three aromatic protons, with chemical shifts and coupling constants reflecting the meta-positioning of the functional groups.

Note: The exact chemical shifts will be dependent on the solvent used.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their electronic environment. The carbonyl carbon of the carboxylic acid and the carbon of the cyano group will have characteristic chemical shifts that differ between the isomers. The chemical shifts of the pyridine ring carbons are also diagnostic.[2]

Expected ¹³C NMR Chemical Shift Ranges:

Carbon TypeExpected Chemical Shift Range (ppm)
Carbonyl (COOH)165-175
Pyridine Ring120-155
Cyano (C≡N)115-125

The precise chemical shifts for each carbon in the different isomers will vary due to the different substitution patterns. For instance, the carbon atom situated between the cyano and carboxylic acid groups in this compound would be expected to have a unique chemical shift compared to the carbons in the other isomers.

Vibrational Spectroscopy: IR and Raman Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a molecular "fingerprint" based on the vibrational modes of a molecule.

Infrared (IR) Spectroscopy

The IR spectra of the cyanonicotinic acid isomers will all show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (a strong band around 1700 cm⁻¹), and the C≡N stretch (a sharp, medium intensity band around 2230 cm⁻¹).[3] However, the exact positions of these bands will be subtly influenced by the electronic effects of the substituent positions and any intramolecular hydrogen bonding.

Key IR Absorption Bands:

Functional GroupApproximate Wavenumber (cm⁻¹)Expected Variations Among Isomers
O-H (Carboxylic Acid)3300-2500 (broad)The broadness and position can be affected by hydrogen bonding, which may differ between isomers.
C-H (Aromatic)3100-3000Subtle shifts depending on the electronic environment of the protons.
C≡N (Nitrile)2240-2220The position can shift slightly based on conjugation and inductive effects from the other substituents.
C=O (Carboxylic Acid)1730-1700The frequency is sensitive to electronic effects; electron-withdrawing groups in close proximity can increase the frequency.
C-O (Carboxylic Acid)1320-1210Coupled with other vibrations, providing a fingerprint region that is unique to each isomer.
Pyridine Ring Vibrations1600-1400A series of bands that are characteristic of the substitution pattern on the pyridine ring.
Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak.[4] The symmetric breathing modes of the pyridine ring are also often prominent in Raman spectra and are highly sensitive to the substitution pattern.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. All four cyanonicotinic acid isomers have the same molecular formula (C₇H₄N₂O₂) and therefore the same nominal molecular mass of 148 g/mol .

While the molecular ion peak (M⁺) will be the same for all isomers, the fragmentation patterns upon electron ionization (EI) can differ. The fragmentation is influenced by the stability of the resulting fragment ions. The position of the cyano and carboxylic acid groups will direct the fragmentation pathways. For example, the loss of CO₂ (44 Da) or HCN (27 Da) are plausible fragmentation pathways, and the relative abundance of the resulting fragment ions may vary between the isomers.

Hypothetical Fragmentation Pathways:

Caption: Potential fragmentation pathways for cyanonicotinic acid isomers in mass spectrometry.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring and the attached chromophoric groups (cyano and carboxylic acid) will give rise to characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule, which is directly influenced by the positions of the substituents.

Generally, pyridine derivatives exhibit π → π* and n → π* transitions. The conjugation of the cyano and carboxylic acid groups with the pyridine ring will affect the energy of these transitions. It is expected that the different isomers will display distinct λmax values and molar absorptivities, allowing for their differentiation and quantification.[5][6]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition Prep1 Dissolve 5-10 mg of the cyanonicotinic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Prep2 Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required. Prep1->Prep2 Prep3 Transfer the solution to a 5 mm NMR tube. Prep2->Prep3 Acq1 Acquire ¹H NMR spectrum using a 400 MHz or higher spectrometer. Prep3->Acq1 Acq2 Acquire ¹³C NMR spectrum with proton decoupling. Acq1->Acq2 Acq3 Optimize acquisition parameters (e.g., number of scans, relaxation delay) for good signal-to-noise ratio. Acq2->Acq3

Caption: Workflow for NMR spectroscopic analysis.

IR and Raman Spectroscopy

cluster_ir FTIR Spectroscopy (ATR) cluster_raman FT-Raman Spectroscopy IR1 Place a small amount of the solid sample directly on the ATR crystal. IR2 Record the spectrum in the range of 4000-400 cm⁻¹. IR1->IR2 IR3 Perform background correction. IR2->IR3 Raman1 Place the solid sample in a glass capillary or on a suitable holder. Raman2 Excite the sample with a laser (e.g., 785 nm or 1064 nm). Raman1->Raman2 Raman3 Collect the scattered radiation and record the spectrum. Raman2->Raman3

Caption: General protocols for IR and Raman spectroscopic analysis.

Mass Spectrometry (LC-MS)

cluster_prep_ms Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry MS_Prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). LC1 Inject the sample onto a C18 reverse-phase column. MS_Prep1->LC1 LC2 Elute with a gradient of water and acetonitrile containing a small amount of formic acid. LC1->LC2 MS1 Analyze the eluent using an electrospray ionization (ESI) source in positive or negative ion mode. LC2->MS1 MS2 Acquire full scan mass spectra and tandem mass spectra (MS/MS) for fragmentation analysis. MS1->MS2

Caption: A typical workflow for LC-MS analysis.[7][8][9][10]

UV-Vis Spectroscopy

cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition UV_Prep1 Prepare a series of standard solutions of the isomer in a suitable solvent (e.g., ethanol, water). UV_Prep2 Prepare a solution of the unknown sample in the same solvent. UV_Prep1->UV_Prep2 UV_Acq1 Record the absorbance spectrum from 200-400 nm using a quartz cuvette. UV_Prep2->UV_Acq1 UV_Acq2 Use the solvent as a blank. UV_Acq1->UV_Acq2 UV_Acq3 Determine the λmax and absorbance values. UV_Acq2->UV_Acq3

Caption: Protocol for quantitative UV-Vis spectroscopic analysis.[11][12][13]

Conclusion

The spectroscopic characterization of this compound and its isomers is a clear demonstration of how a multi-technique approach can provide unambiguous structural elucidation. While each technique offers valuable insights, their combined power allows for a comprehensive and confident differentiation of these closely related molecules. For researchers in drug development and materials science, a thorough understanding of these spectroscopic differences is crucial for ensuring the identity, purity, and quality of their compounds, ultimately leading to more robust and reliable scientific outcomes.

References

A Senior Application Scientist's Guide to LC-MS Methods for the Analysis of 6-Cyanonicotinic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise characterization of reaction mixtures is paramount. 6-Cyanonicotinic acid is a versatile building block in organic synthesis, and understanding its transformation is key to optimizing reaction conditions and identifying novel compounds. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of potential reaction products of this compound, grounded in scientific principles and practical expertise.

The Chemical Landscape: Potential Reaction Products of this compound

This compound possesses two reactive functional groups: a nitrile and a carboxylic acid. This duality allows for a range of chemical transformations, leading to a variety of potential products. The primary reaction pathways to consider are hydrolysis of the nitrile group, amide formation at the carboxylic acid, and decarboxylation.

Reaction_Pathways 6-Cyanonicotinic_acid This compound 6-Carbamoylnicotinic_acid 6-Carbamoylnicotinic Acid 6-Cyanonicotinic_acid->6-Carbamoylnicotinic_acid Partial Hydrolysis 6-Cyanonicotinamide 6-Cyanonicotinamide 6-Cyanonicotinic_acid->6-Cyanonicotinamide Amide Formation Pyridine-2,5-dicarboxylic_acid Pyridine-2,5-dicarboxylic Acid 6-Carbamoylnicotinic_acid->Pyridine-2,5-dicarboxylic_acid Full Hydrolysis Nicotinic_acid Nicotinic Acid Pyridine-2,5-dicarboxylic_acid->Nicotinic_acid Decarboxylation

Caption: Potential reaction pathways of this compound.

A critical first step in developing an analytical method is to anticipate the potential products. The primary transformations of this compound include:

  • Hydrolysis: The nitrile group can undergo partial hydrolysis to form 6-carbamoylnicotinic acid or complete hydrolysis to yield pyridine-2,5-dicarboxylic acid . The reaction conditions, particularly pH and temperature, will dictate the extent of hydrolysis.

  • Amide Formation: The carboxylic acid moiety can react with an amine in the presence of a coupling agent to form an amide, such as 6-cyanonicotinamide if ammonia is used. A variety of amides are possible depending on the amine reactant.[1][2]

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, often under thermal stress or acidic conditions.[3][4] Pyridine-2,5-dicarboxylic acid, a potential hydrolysis product, could decarboxylate to nicotinic acid .

A Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology is dictated by the physicochemical properties of the analytes. The potential reaction products of this compound span a range of polarities, necessitating a careful selection of chromatographic and mass spectrometric conditions.

Liquid Chromatography: The Art of Separation

The success of any LC-MS analysis hinges on the effective chromatographic separation of the target analytes from the starting material and other matrix components. For the diverse products of this compound, two main chromatographic techniques are particularly relevant: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP) Liquid Chromatography

Reversed-phase chromatography is the workhorse of small molecule analysis. It separates compounds based on their hydrophobicity, with more non-polar compounds being retained longer on the non-polar stationary phase.

  • Principle of Separation: In RP-LC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol). Hydrophobic analytes partition into the stationary phase and are eluted as the proportion of organic solvent in the mobile phase increases.

  • Suitability for this compound Products: RP-LC is well-suited for the separation of this compound itself and its less polar derivatives, such as 6-cyanonicotinamide. The retention of the more polar hydrolysis products, like pyridine-2,5-dicarboxylic acid, can be challenging and may require the use of ion-pairing agents or highly aqueous mobile phases, which can sometimes compromise MS sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[5][6]

  • Principle of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

  • Suitability for this compound Products: HILIC is the preferred method for the analysis of the highly polar hydrolysis products, such as 6-carbamoylnicotinic acid and pyridine-2,5-dicarboxylic acid. These compounds will exhibit strong retention and good peak shapes under HILIC conditions, leading to improved sensitivity and resolution.[7]

FeatureReversed-Phase (RP) LCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Zwitterionic)
Mobile Phase Polar (High aqueous content)Less polar (High organic content)
Elution Increasing organic contentIncreasing aqueous content
Analyte Suitability Non-polar to moderately polar compoundsHighly polar and hydrophilic compounds
Pros Robust, widely applicable, good for less polar analytesExcellent retention of polar analytes, MS-friendly mobile phases
Cons Poor retention of very polar compoundsCan have longer equilibration times, sensitive to sample solvent
Mass Spectrometry: The Power of Detection

Mass spectrometry provides the sensitivity and specificity required for the confident identification and quantification of reaction products.

Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar and semi-polar small molecules and is highly suitable for the compounds of interest. ESI can be operated in either positive or negative ion mode.

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, analytes are detected as their protonated molecules. This mode is generally effective for compounds containing basic nitrogen atoms, such as the pyridine ring in this compound and its derivatives.

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, analytes are detected as their deprotonated molecules. This mode is particularly sensitive for acidic compounds, making it the preferred choice for the carboxylic acid-containing analytes, especially the dicarboxylic acid product.

MS Analysis Modes

  • Full Scan: In this mode, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing a full mass spectrum of the eluting compounds. This is useful for initial identification of unknown products.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity, the mass spectrometer can be set to monitor only the m/z of the target analytes.

  • Tandem Mass Spectrometry (MS/MS): For the highest level of specificity and for quantification, tandem mass spectrometry is employed. In this technique, the parent ion of the analyte is selected, fragmented, and a specific fragment ion is monitored. This is often referred to as Multiple Reaction Monitoring (MRM).

CompoundFormulaExact Mass[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (Positive Mode)
This compoundC₇H₄N₂O₂148.0273149.0346147.0200131, 104, 78
6-Carbamoylnicotinic acidC₇H₆N₂O₃166.0378167.0451165.0305149, 122, 94
Pyridine-2,5-dicarboxylic acidC₇H₅NO₄167.0219168.0292166.0146150, 124, 78
6-CyanonicotinamideC₇H₅N₃O147.0433148.0506146.0360131, 104, 78
Nicotinic acidC₆H₅NO₂123.0320124.0393122.0247106, 78, 52

Experimental Protocols

The following protocols provide a starting point for the development of robust LC-MS methods for the analysis of this compound reaction products.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection Reaction_Mixture Reaction Mixture Dilution Dilution with Mobile Phase Reaction_Mixture->Dilution Centrifugation Centrifugation/Filtration Dilution->Centrifugation LC_Column LC Column (RP or HILIC) Centrifugation->LC_Column Injection Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI_Source ESI Source (Positive/Negative) Gradient_Elution->ESI_Source Mass_Analyzer Mass Analyzer (Full Scan/MRM) ESI_Source->Mass_Analyzer Data_Analysis Data Analysis (Quantification & Identification) Mass_Analyzer->Data_Analysis Data Acquisition

Caption: A generalized workflow for LC-MS analysis.

Protocol 1: Reversed-Phase LC-MS/MS for this compound and Less Polar Products

This method is optimized for the separation and quantification of this compound and its less polar derivatives like 6-cyanonicotinamide.

  • Reagents and Materials:

    • This compound and other reference standards

    • LC-MS grade acetonitrile, methanol, and water

    • Formic acid (≥98%)

    • A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of each standard in methanol.

    • Prepare a working standard mixture by diluting the stock solutions in 50:50 acetonitrile:water.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture 1:100 (or as appropriate) with 50:50 acetonitrile:water.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions:

      • This compound: 149.0 → 131.0

      • 6-Cyanonicotinamide: 148.0 → 131.0

Protocol 2: HILIC-MS/MS for Highly Polar Hydrolysis Products

This method is designed for the analysis of polar compounds such as pyridine-2,5-dicarboxylic acid.

  • Reagents and Materials:

    • Pyridine-2,5-dicarboxylic acid and other polar reference standards

    • LC-MS grade acetonitrile and water

    • Ammonium formate

    • Formic acid (≥98%)

    • A HILIC column (e.g., amide or zwitterionic, 100 x 2.1 mm, 1.7 µm)

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of each standard in water.

    • Prepare a working standard mixture by diluting the stock solutions in 90:10 acetonitrile:water.

  • Sample Preparation:

    • Dilute an aliquot of the reaction mixture 1:100 (or as appropriate) with 90:10 acetonitrile:water.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial.

  • LC Conditions:

    • Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in 95:5 acetonitrile:water

    • Mobile Phase B: 10 mM ammonium formate and 0.1% formic acid in 50:50 acetonitrile:water

    • Gradient: 0% B for 1 minute, then to 100% B over 6 minutes, hold at 100% B for 2 minutes, return to 0% B and equilibrate for 4 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • MRM Transitions:

      • Pyridine-2,5-dicarboxylic acid: 166.0 → 122.0

      • 6-Carbamoylnicotinic acid: 165.0 → 121.0

Conclusion and Recommendations

The successful analysis of this compound reaction products by LC-MS is a multi-faceted challenge that requires a thoughtful approach to both chromatography and mass spectrometry. For a comprehensive analysis of a reaction mixture containing a range of polarities, a dual-methodology approach is often the most robust strategy.

  • For routine monitoring of the disappearance of the starting material and the formation of less polar products, a reversed-phase LC-MS method is efficient and reliable.

  • When the formation of highly polar hydrolysis products is of interest, a HILIC-based method is indispensable for achieving the necessary retention and sensitivity.

By understanding the underlying principles of these techniques and tailoring the experimental parameters to the specific analytes of interest, researchers can gain valuable insights into the reaction dynamics of this compound, accelerating their research and development efforts.

References

The First Line of Defense: Purification and Preliminary Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Cyanonicotinic Acid Derivatives

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is merely the first step. The subsequent, and arguably more critical, phase is the rigorous assessment of purity. This is particularly true for this compound derivatives, a class of compounds with significant potential in medicinal chemistry. The presence of impurities, even in trace amounts, can drastically alter the compound's biological activity, toxicity, and pharmacokinetic properties, leading to misleading experimental results and potential safety concerns.

This guide provides an in-depth comparison of the essential analytical techniques for evaluating the purity of synthesized this compound derivatives. We will delve into the underlying principles of each method, offer detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate strategy for your research needs.

Before delving into sophisticated analytical techniques, it is paramount to purify the crude synthetic product. Recrystallization is a fundamental and highly effective method for purifying nonvolatile organic solids.[1][2][3] This technique leverages the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor.[1][4]

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the this compound derivative sparingly at room temperature but readily at its boiling point.[1] It should also be unreactive with the compound and have a relatively low boiling point for easy removal.[1]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, a hot gravity filtration should be performed to remove them.[4][5]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.[1][5]

Following purification, a rapid and qualitative assessment of purity can be performed using Thin-Layer Chromatography (TLC) . TLC is an invaluable tool for monitoring the progress of a reaction and for a preliminary check of product purity.[6][7][8][9] A pure compound should ideally appear as a single spot on the TLC plate.[8]

Quantitative Purity Determination: A Multi-faceted Approach

While TLC provides a good initial indication, quantitative and more definitive purity assessment requires a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[10] For this compound derivatives, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.[10][11]

Proposed RP-HPLC Method:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water; B: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 260 nm
Injection Vol. 10 µL

Experimental Protocol:

  • Standard Preparation: Prepare a standard solution of a known high-purity reference standard of the this compound derivative in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the same diluent to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. The retention time of the main peak in the sample should match that of the reference standard.[10]

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Reference Standard Solution HPLC_System Inject into HPLC System Prep_Standard->HPLC_System Prep_Sample Prepare Synthesized Sample Solution Prep_Sample->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation

Caption: A streamlined workflow for the purity assessment of this compound derivatives using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also serve as a powerful method for purity determination.[12][13] ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The purity of the sample can be calculated by comparing the integral of a well-resolved signal from the compound of interest to the integral of the signal from the internal standard.

Workflow for NMR Purity Assessment

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample_Prep Dissolve Sample in Deuterated Solvent with Internal Standard NMR_Acquisition Acquire 1H NMR Spectrum Sample_Prep->NMR_Acquisition Integration Integrate Signals of Sample and Standard NMR_Acquisition->Integration Purity_Calc Calculate Purity Based on Integrals Integration->Purity_Calc

Caption: A schematic representation of the workflow for determining the purity of a compound using quantitative NMR.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound.[14][15] It is an essential tool for confirming the identity of the synthesized product and for detecting impurities with different molecular weights.[16][17] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition.[16]

Experimental Protocol for MS:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

  • Data Analysis: The presence of the expected molecular ion peak confirms the identity of the product. The presence of other significant peaks may indicate impurities.[15]

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (typically carbon, hydrogen, and nitrogen) in a compound.[18] This data is used to determine the empirical formula of the synthesized compound.[18][19][20][21][22] A close correlation between the experimentally determined elemental composition and the calculated values for the desired molecular formula is a strong indicator of purity.

Comparative Analysis of Purity Assessment Techniques

TechniquePrincipleStrengthsLimitations
HPLC Differential partitioning of analytes between a stationary and a mobile phase.[10]High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[10]Requires a reference standard for quantification, may not detect impurities that do not have a chromophore.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[13]Provides detailed structural information, can be used for quantification without a specific reference standard (qNMR), detects a wide range of impurities.Lower sensitivity compared to MS, requires a relatively larger sample amount.
MS Measurement of the mass-to-charge ratio of ions.[14]Extremely high sensitivity, provides molecular weight information, can be coupled with chromatography for enhanced separation.[16][23]May not distinguish between isomers, quantification can be challenging without an isotopically labeled standard.
Elemental Analysis Combustion of the sample and quantification of the resulting gases.[18]Provides the elemental composition and helps in confirming the empirical formula.[18][21]Does not provide information about the nature of the impurities, requires a highly pure sample for accurate results.

Conclusion

The purity assessment of synthesized this compound derivatives is a critical process that necessitates a multi-technique approach. While preliminary purification by recrystallization and a quick check by TLC are essential first steps, a comprehensive evaluation relies on the synergistic use of HPLC, NMR, MS, and elemental analysis. HPLC provides robust quantitative data on purity, NMR confirms the structure and can quantify impurities, MS verifies the molecular weight and detects trace impurities, and elemental analysis validates the empirical formula. By judiciously applying these techniques, researchers can ensure the quality and reliability of their synthesized compounds, which is fundamental for the integrity of subsequent biological and pharmacological studies.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for 6-Cyanonicotinic Acid Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and specialty chemicals, 6-cyanonicotinic acid stands as a versatile pyridine-based building block. Its strategic functional groups—a nitrile and a carboxylic acid—offer multiple avenues for transformation into high-value downstream products. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of catalytic strategies for the three primary transformations of this compound: hydrogenation, hydrolysis, and decarboxylation. Drawing upon established principles in catalysis, we will explore the nuances of different catalytic systems, present detailed experimental protocols, and offer a framework for rational catalyst selection.

Introduction: The Chemical Potential of this compound

This compound is a trifunctional molecule featuring a pyridine ring, a cyano group at the C6 position, and a carboxylic acid at the C3 position. Each functional group presents a handle for distinct chemical modifications, leading to a variety of important synthons. The primary catalytic pathways are:

  • Hydrogenation of the Nitrile: Reduction of the cyano group to a primary amine yields 6-(aminomethyl)nicotinic acid, a precursor for pharmacologically active compounds.

  • Hydrolysis of the Nitrile: Conversion of the cyano group into a carboxylic acid produces pyridine-2,5-dicarboxylic acid (Isocinchomeronic Acid), a key intermediate in the synthesis of polymers and metal-organic frameworks.

  • Decarboxylation: Removal of the C3-carboxylic acid group affords 2-cyanopyridine, a widely used intermediate in the agrochemical and pharmaceutical industries.

The selection of an optimal catalyst is paramount to maximizing yield and selectivity while minimizing by-product formation and operational costs. This guide will benchmark the primary catalytic routes for each of these transformations.

G cluster_0 Key Transformations cluster_1 Hydrogenation cluster_2 Hydrolysis cluster_3 Decarboxylation 6CNA This compound Product_H2 6-(Aminomethyl)nicotinic Acid 6CNA->Product_H2 + H2 / Catalyst Product_H2O Pyridine-2,5-dicarboxylic Acid 6CNA->Product_H2O + H2O / Catalyst Product_CO2 2-Cyanopyridine 6CNA->Product_CO2 - CO2 / Catalyst

Caption: Primary catalytic transformation pathways for this compound.

Transformation I: Hydrogenation of the Cyano Group

The selective reduction of the cyano group in this compound to a primary amine is a crucial step for synthesizing various pharmaceutical intermediates. The primary challenge lies in achieving high selectivity for the amine without reducing the pyridine ring. The most common catalysts for this transformation are heterogeneous catalysts based on nickel, palladium, and rhodium.

Comparative Analysis of Hydrogenation Catalysts

The choice between these catalysts involves a trade-off between cost, activity, selectivity, and resistance to poisoning.

Catalyst SystemTypical ConditionsProsCons
Raney® Nickel 50-150 °C, 20-100 bar H₂, Alcoholic solvent (e.g., Methanol, Ethanol), often with NH₃Cost-effective, high activity for aliphatic nitriles.[1]Can require higher temperatures and pressures; potential for ring hydrogenation; pyrophoric nature requires careful handling.[2]
Palladium on Carbon (Pd/C) 25-100 °C, 1-50 bar H₂, Acidic or neutral media (e.g., Acetic Acid, Methanol)High activity under milder conditions; good functional group tolerance.[3][4]Higher cost than nickel; can be sensitive to sulfur or nitrogen poisoning; risk of debenzylation if applicable.
Rhodium-based (e.g., Rh/C, Rh₂O₃) 25-80 °C, 5-20 bar H₂, Polar solvents (e.g., TFE, Methanol)Highly active for pyridine ring hydrogenation, but can be selective for other groups under controlled conditions.[5][6]High cost; selectivity can be difficult to control between nitrile and ring reduction.

Expert Insight: For the hydrogenation of this compound, Raney Nickel is often the first choice in an industrial setting due to its low cost. The addition of ammonia to the reaction medium is a field-proven technique to suppress the formation of secondary and tertiary amines by inhibiting the intermediate imine from reacting with the product amine. However, for lab-scale synthesis where milder conditions are preferred, Pd/C in an acidic medium like acetic acid can provide excellent yields and selectivity.[7]

Experimental Protocol: Hydrogenation using Raney® Nickel

This protocol describes a self-validating system for the selective hydrogenation of the nitrile group. The workup procedure is designed to remove the catalyst and isolate the amino acid product.

Objective: To synthesize 6-(aminomethyl)nicotinic acid with >90% yield.

Materials:

  • This compound (1.0 eq)

  • Raney® Nickel (approx. 20% w/w of substrate, aqueous slurry)[1]

  • Anhydrous Methanol

  • Ammonia solution (7N in Methanol)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add this compound and anhydrous methanol (approx. 10 mL per gram of substrate).

  • Ammonia Addition: Add ammonia solution (7N in Methanol) to constitute ~10% of the total solvent volume. Causality: Ammonia saturates Lewis acid sites on the catalyst surface and prevents the formation of secondary amine byproducts.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the Raney® Nickel slurry. Safety: Activated Raney Nickel is pyrophoric and must be handled under a solvent or inert gas to prevent ignition upon contact with air.[1]

  • Hydrogenation: Seal the vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 bar with H₂.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by observing hydrogen uptake.

  • Catalyst Removal: After cooling to room temperature and venting the H₂, purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the nickel catalyst. Wash the filter cake with methanol. Trustworthiness: This filtration step is critical for ensuring the final product is free of heterogeneous catalyst particles.

  • Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude 6-(aminomethyl)nicotinic acid. The product can be further purified by recrystallization.

Transformation II: Hydrolysis of the Cyano Group

The hydrolysis of the nitrile in this compound to a carboxylic acid function yields pyridine-2,5-dicarboxylic acid (isocinchomeronic acid). This transformation can be achieved through chemical catalysis (acid or base) or biocatalysis.

Comparative Analysis of Hydrolysis Catalysts
Catalyst SystemTypical ConditionsProsCons
Base-Catalyzed (e.g., NaOH, KOH) 80-120 °C, Aqueous solutionSimple, inexpensive reagents; generally high conversion.[8][9]Harsh conditions; potential for side reactions; requires stoichiometric amounts of base and subsequent neutralization, generating salt waste.
Acid-Catalyzed (e.g., H₂SO₄, HCl) 100-150 °C, Aqueous solutionEffective for complete hydrolysis to the carboxylic acid.Very harsh conditions; high temperatures and corrosive reagents required; significant waste generation.
Biocatalytic (Nitrilase Enzyme) 30-50 °C, pH 7-8, Aqueous bufferExtremely high selectivity; mild, environmentally benign conditions; no salt waste from neutralization.[10][11]Enzymes can be expensive; may suffer from substrate/product inhibition; requires development of a specific biocatalyst.

Expert Insight: While chemical hydrolysis is straightforward, biocatalysis using a nitrilase enzyme represents a superior green chemistry approach. Nitrilases catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often with 100% selectivity under ambient conditions. For substrates like cyanopyridines, whole-cell biocatalysts are often employed to protect the enzyme and simplify its application.

Experimental Protocol: Biocatalytic Hydrolysis using a Nitrilase

This protocol provides a framework for a whole-cell biocatalytic transformation. The process is self-validating as the reaction is monitored by HPLC for substrate conversion and product formation, ensuring complete and selective transformation.

Objective: To achieve >99% conversion of this compound to pyridine-2,5-dicarboxylic acid.

Materials:

  • This compound (substrate)

  • Whole-cell biocatalyst expressing a suitable nitrilase (e.g., recombinant E. coli or Rhodococcus sp.)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Hydrochloric acid (HCl) for pH adjustment and product precipitation

Procedure:

  • Biocatalyst Preparation: Cultivate the microbial cells expressing the nitrilase. Harvest the cells by centrifugation and wash with phosphate buffer to obtain a wet cell paste.

  • Reaction Setup: In a temperature-controlled vessel, suspend the wet cell paste in the phosphate buffer (e.g., 50 g/L).

  • Substrate Addition: Add this compound to the cell suspension to a final concentration of 50-100 mM. Causality: Substrate concentration must be optimized to maximize productivity without causing significant substrate or product inhibition of the enzyme.

  • Biotransformation: Maintain the reaction at 35 °C with gentle agitation for 12-24 hours. Monitor the disappearance of the substrate and the formation of the product by HPLC.

  • Reaction Termination & Cell Removal: Once the reaction is complete, terminate it by centrifuging the mixture to pellet the cells.

  • Product Isolation: Decant the supernatant containing the product (as its potassium salt). Cool the supernatant in an ice bath and acidify to pH 2-3 with HCl.[12][13]

  • Purification: The precipitated pyridine-2,5-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

G cluster_workflow General Catalyst Screening Workflow A Define Transformation (e.g., Hydrogenation) B Select Catalyst Candidates (e.g., Raney Ni, Pd/C, Rh/C) A->B C Parallel Small-Scale Reactions (Varying T, P, Solvent) B->C D Reaction Monitoring (e.g., HPLC, GC, TLC) C->D E Identify Lead Catalyst & Conditions D->E Analyze Yield & Selectivity Data F Scale-Up & Optimization E->F G Final Protocol Definition F->G

Caption: A generalized workflow for benchmarking and selecting an optimal catalyst.

Transformation III: Decarboxylation

The decarboxylation of this compound to produce 2-cyanopyridine involves the removal of the carboxylic acid group. This reaction typically requires elevated temperatures and is often facilitated by a metal catalyst, most commonly copper-based.

Comparative Analysis of Decarboxylation Methods
MethodCatalyst/MediumTypical ConditionsProsCons
Thermal (Catalyzed) Copper powder, Copper(I) oxide, or Copper salts150-250 °C, High-boiling solvent (e.g., Quinoline)Effective for many aromatic carboxylic acids.High temperatures; often requires stoichiometric or high loadings of copper; product purification can be challenging.
Non-Catalytic High-Temperature Liquid Water180-250 °C, High PressureAvoids metal catalyst contamination; "green" solvent.[14]Requires specialized high-pressure equipment; very high temperatures and pressures.
Photocatalytic Organic or Metal-based photocatalystsRoom temperature, Visible lightExtremely mild conditions; high functional group tolerance.Often requires specific substrate activation (e.g., as redox-active esters); may not be efficient for all aromatic acids.

Expert Insight: The classic method for decarboxylating nicotinic acid derivatives involves heating with a copper catalyst. A simple and effective lab-scale demonstration uses basic copper carbonate. The reaction proceeds by forming a copper carboxylate salt, which then decomposes at high temperature, releasing CO₂ and forming an aryl-copper intermediate that is subsequently protonated to give the final product. While effective, the high temperatures can lead to byproduct formation, and catalyst removal is essential.

Experimental Protocol: Copper-Catalyzed Decarboxylation

This protocol is adapted from established procedures for the decarboxylation of nicotinic acid.

Objective: To synthesize 2-cyanopyridine via decarboxylation.

Materials:

  • This compound (1.0 eq)

  • Basic Copper(II) Carbonate (CuCO₃·Cu(OH)₂) (0.25 eq)

  • Sand (optional, as a heat transfer medium)

Procedure:

  • Preparation: In a mortar and pestle, thoroughly grind together this compound and basic copper(II) carbonate to create a homogeneous powder mixture. Causality: Intimate mixing is crucial for efficient catalysis and uniform heat distribution.

  • Apparatus Setup: Place the powder mixture in a round-bottom flask suitable for distillation. A small amount of sand can be added to aid in even heating. Set up a simple distillation apparatus.

  • Decarboxylation: Heat the flask strongly using a heating mantle or sand bath. The solid mixture will melt and begin to decompose, evolving CO₂ gas. The 2-cyanopyridine product will distill over. The reaction temperature will be high, likely >200 °C.

  • Product Collection: Collect the distilled liquid product in a receiving flask. The crude product will be an oil.

  • Purification: The crude 2-cyanopyridine can be purified by fractional distillation under reduced pressure to yield the pure product.

Conclusion

The catalytic transformation of this compound is a rich field offering multiple pathways to valuable chemical intermediates.

  • For hydrogenation , Raney Nickel offers a cost-effective industrial solution, while Pd/C provides a milder lab-scale alternative.

  • For hydrolysis , biocatalytic methods using nitrilases are emerging as a highly selective and sustainable alternative to harsh chemical hydrolysis.

  • For decarboxylation , traditional copper-catalyzed thermal methods remain effective, though newer technologies like photocatalysis may offer milder routes in the future.

The optimal catalyst is ultimately determined by the specific requirements of the synthesis, including scale, cost, purity requirements, and environmental considerations. The protocols and comparative data presented in this guide provide a robust framework for researchers to make informed decisions and efficiently benchmark catalyst performance for their specific applications.

References

Biological activity comparison of compounds derived from 6-Cyanonicotinic acid versus other precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Basic Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Among its many isomers and derivatives, nicotinic acid (Vitamin B3) and its analogues have long been a focal point of drug discovery, yielding compounds with a wide array of biological activities.[1] However, the strategic functionalization of this scaffold is paramount to unlocking next-generation potency and specificity. This guide focuses on a particularly versatile and powerful precursor: 6-cyanonicotinic acid .

The central thesis of this guide is that the introduction of a cyano group at the 6-position of the nicotinic acid scaffold provides a unique chemical handle that fundamentally enhances the biological potential of its downstream derivatives. We will objectively compare compounds derived from this precursor against those from other common starting materials, such as unsubstituted nicotinic acid and 6-aminonicotinic acid.[2] This analysis is grounded in experimental data, detailed protocols, and an exploration of the structure-activity relationships (SAR) that underscore the advantages conferred by the cyano moiety.

The this compound Advantage: A Chemist's Perspective

The utility of this compound as a precursor stems from the unique electronic and reactive properties of its cyano group. This functionality is more than a simple substituent; it is a strategic tool for molecular design.

Causality Behind the Choice:

  • Electron-Withdrawing Nature: The cyano group is a potent electron-withdrawing group. This property modulates the electron density of the entire pyridine ring, influencing the pKa of the ring nitrogen and the reactivity of other positions. This electronic perturbation can be critical for enhancing binding affinity to biological targets.

  • Versatile Chemical Handle: The cyano group is a synthetic chameleon. It can be readily hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings (e.g., tetrazoles), allowing for extensive and diverse derivatization.

  • Hydrogen Bonding Potential: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[3] This provides an additional point of contact with a target protein that is absent in unsubstituted nicotinic acid.

These intrinsic properties make this compound an exceptionally valuable starting point for building libraries of compounds with diverse and potent biological activities.

Caption: Key structural and chemical features of this compound.

Comparative Biological Activity Analysis

While direct, side-by-side studies are infrequent, a cross-literature analysis reveals compelling trends suggesting that cyanopyridine derivatives often exhibit superior potency compared to their non-cyano counterparts.

Antimicrobial Activity

The search for novel antimicrobials is critical in an era of rising resistance. Pyridine derivatives have shown significant promise, and the inclusion of a cyano group often correlates with enhanced activity.[4] The mechanism frequently involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]

Comparative Data for Antimicrobial Compounds

Compound/Derivative ClassPrecursorOrganism(s)MIC (µg/mL)Reference DrugMIC (µg/mL)Source
N-amino-5-cyano-6-pyridone (3d)Cyanopyridine-basedE. coli3.91Ciprofloxacin0.45 (IC50)[5]
N-amino-5-cyano-6-pyridone (3e)Cyanopyridine-basedE. coli3.91Ciprofloxacin0.45 (IC50)[5]
Acylhydrazone of Nicotinic Acid (13)Nicotinic AcidS. epidermidis1.95--[6]
Acylhydrazone of Nicotinic Acid (13)Nicotinic AcidS. aureus (MRSA)7.81--[6]
1,3,4-Oxadiazoline (25)Nicotinic AcidB. subtilis7.81--[6]
1,3,4-Oxadiazoline (25)Nicotinic AcidS. aureus (MRSA)15.62--[6]

Expert Insights: The data highlights that cyanopyridine derivatives demonstrate potent antibacterial activity, particularly against Gram-negative bacteria like E. coli, with MIC values in the low microgram-per-milliliter range.[5] While derivatives from unsubstituted nicotinic acid also show excellent activity, especially against Gram-positive bacteria, the cyanopyridine scaffold appears particularly promising for targeting key bacterial enzymes.[6] The structure-activity relationship suggests that the cyano group, combined with other substituents, can be tuned to achieve potent and specific antimicrobial effects.

Anticancer Activity

Nicotinic acid derivatives have been extensively explored as anticancer agents, often targeting signaling pathways involved in cell proliferation and angiogenesis, such as VEGFR-2.[7][8] The incorporation of a cyano group can enhance cytotoxicity, potentially by improving target engagement or altering the molecule's pharmacokinetic properties.

Comparative Data for Anticancer Compounds

Compound/Derivative ClassPrecursorCell Line(s)IC50 (µM)Reference DrugIC50 (µM)Source
Nicotinamide Derivative (5c)Nicotinic AcidHCT-15 (Colon)< 0.068 (VEGFR-2)Sorafenib-[7]
Nicotinamide Derivative (8)Nicotinic AcidHCT-116 (Colon)5.4Sorafenib9.3[8]
Nicotinamide Derivative (8)Nicotinic AcidHepG2 (Liver)7.1Sorafenib7.4[8]
Cyanopyrimidine (2)CyanopyrimidineSKOV-3 (Ovarian)78.79 (µg/mL)Doxorubicin-[9]
Cyanopyrimidine (4b)CyanopyrimidineSKOV-3 (Ovarian)76.19 (µg/mL)Doxorubicin-[9]

Expert Insights: The data indicates that derivatives from both nicotinic acid and cyanopyrimidine precursors can achieve potent anticancer activity, with some compounds showing superior efficacy to standard drugs like sorafenib.[8] Notably, nicotinic acid derivatives have been successfully optimized to be potent VEGFR-2 inhibitors with nanomolar efficacy.[7] While the provided data for cyanopyrimidines is in µg/mL and targets different cell lines, it still demonstrates significant cytotoxic potential.[9] The key takeaway is that the pyridine scaffold is highly adaptable for anticancer drug design, and the cyano group offers an additional vector for optimization to improve potency and selectivity.

Experimental Validation: Self-Validating Protocols

Trustworthy data is the bedrock of comparative analysis. The following protocols for determining Minimum Inhibitory Concentration (MIC) and cytotoxic IC50 are standard, robust, and designed to be self-validating through the rigorous use of controls.

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Causality Behind the Method: The broth microdilution method is a gold standard because it is quantitative, reproducible, and allows for the simultaneous testing of multiple compounds and concentrations. It directly measures the interaction between the compound and the microbe in a liquid growth medium, providing a clear endpoint (visible growth).

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized compounds in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution (appropriately diluted in MHB) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only and serves as a sterility control. Well 11 (broth + inoculum, no compound) serves as the growth control.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_result Result A Prepare Compound Stock Solution C Dispense Broth into 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacteria B->E D Perform 2-Fold Serial Dilutions (Compound) C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Read Plate Visually for Turbidity F->G H Determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Anticancer Activity via MTT Assay (IC50 Determination)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality Behind the Method: The MTT assay is widely used for its simplicity, high throughput, and reliability. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G start Start A Seed Cancer Cells in 96-well Plate start->A end_node Determine IC50 B Incubate 24h (Cell Attachment) A->B C Treat Cells with Compound Dilutions B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Plot Dose-Response Curve H->I I->end_node

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The evidence presented in this guide strongly supports the utility of This compound as a superior precursor for the synthesis of biologically active compounds. The cyano group is not merely a substituent but a strategic element that enhances synthetic versatility and provides additional points for crucial molecular interactions, often leading to improved potency in antimicrobial and anticancer applications.

While derivatives of standard nicotinic acid remain valuable, the data trends suggest that the exploration of the this compound chemical space is a highly promising avenue for drug discovery. Future research should focus on direct, head-to-head comparative studies of isosteric compounds derived from different nicotinic acid precursors under standardized assay conditions. Such studies will provide more definitive quantitative comparisons and further elucidate the precise structure-activity relationships that can be exploited to design the next generation of pyridine-based therapeutics.

References

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Cyanonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: The Cardinal Rule of Cyanide Waste

All materials contaminated with 6-Cyanonicotinic acid must be treated as acute hazardous waste . Under no circumstances should this material or its containers be disposed of in standard laboratory trash or flushed down the drain. The primary hazard stems from its cyanide group, which can release highly toxic hydrogen cyanide (HCN) gas if it comes into contact with acids.

This guide provides a detailed protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As Senior Application Scientists, we recognize that true laboratory safety is built on a foundation of understanding not just what to do, but why you are doing it.

Understanding the Hazard: Why this compound Demands Respect

This compound is an organic compound featuring both a carboxylic acid group and a nitrile (cyanide) group attached to a pyridine ring. This unique structure confers a dual hazard profile that dictates its handling and disposal procedures.

  • Acute Toxicity (The Cyanide Threat): The cyanide ion (CN⁻) is a potent and rapid-acting poison. It functions by inhibiting cellular respiration, effectively preventing the body's tissues from using oxygen.[1] The most critical and immediate danger in a laboratory setting is the reaction of the cyanide group with an acid, which liberates flammable and extremely toxic hydrogen cyanide (HCN) gas.[1][2][3] Even contact with atmospheric moisture can release HCN from some inorganic cyanide salts.[1]

  • Irritant Properties: Like many nicotinic acid derivatives, this compound is classified as an irritant. It can cause serious irritation to the eyes and skin upon contact and may cause respiratory irritation if inhaled as a dust.

Therefore, every step of the disposal process is designed to mitigate these two primary risks: preventing cyanide exposure and avoiding the generation of HCN gas.

Pre-Disposal Operations: Safety First

Proper disposal begins long before the waste container is full. It starts with safe handling during your research.

Engineering Controls and Work Practices
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with a warning sign for cyanide compounds.[4]

  • Chemical Fume Hood: All handling, weighing, and solution preparation must occur inside a certified chemical fume hood to protect against inhalation of dust or potential release of HCN gas.[1][4][5][6]

  • No Acids Nearby: Strictly prohibit the presence of acids in the immediate work area where this compound is being handled or stored, unless required by the experimental protocol.[1][4][5]

  • Work Practices: Never work alone when handling cyanides.[1][5][6] Perform work during normal business hours when support staff is available. Purchase and use the smallest feasible quantity of the chemical.[2]

Personal Protective Equipment (PPE)

A robust PPE protocol is your last and most critical line of defense. The following must be worn at all times when handling this compound and its waste.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin absorption, which is a key route of cyanide exposure.[2] Double-gloving is highly recommended.[1][4]
Eye Protection Chemical splash goggles and a full-face shield.To protect against splashes of solutions and dust, preventing severe eye irritation.[2][4]
Lab Coat Standard lab coat, fully buttoned.To protect skin and personal clothing from contamination.
Apparel Long pants and closed-toe shoes.To ensure no skin is exposed.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to waste management, from the point of generation to final pickup.

DisposalWorkflow cluster_Generation At the Bench cluster_Containment Waste Accumulation Area cluster_Final Final Disposal gen Waste Generation (Solid & Liquid) segregate Immediate Segregation (Isolate from Acids) gen->segregate Crucial First Step solid_waste Solid Waste Container (Labeled 'Cyanide Waste, Solid') segregate->solid_waste Gloves, Tips, Paper liquid_waste Liquid Waste Container (Labeled 'Cyanide Waste, Liquid') segregate->liquid_waste Solutions, Rinsates tag Create Hazardous Waste Tag (Specify 'this compound') solid_waste->tag liquid_waste->tag pickup Request Waste Pickup (Via EHS) tag->pickup Final Step

Caption: Workflow for this compound Waste Disposal.

Waste Segregation: The Non-Negotiable Step

This is the most critical control point in the entire process.

  • Separate Waste Streams: Cyanide-containing wastes must be collected in dedicated containers, separate from all other chemical waste streams.[4][5][6]

  • Isolate Solids and Liquids: Collect solid waste (contaminated gloves, weigh paper, paper towels, etc.) and liquid waste in separate, dedicated containers.[4]

  • NO ACIDS: The cardinal rule bears repeating. Ensure the cyanide waste container is never in a location where it could accidentally be mixed with acidic waste. This segregation prevents the generation of lethal HCN gas.[1]

Waste Containment and Labeling
  • Container Selection: Use robust, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) is a suitable choice. Containers must have a secure, tightly-fitting lid.

  • Labeling: All waste containers must be clearly and accurately labeled as soon as the first item of waste is added. The label must include:

    • The words "Hazardous Waste "

    • The words "Cyanide Waste " and "No Acids "[1]

    • The full chemical name: "This compound "

    • An indication of the state (Solid or Liquid)

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a ventilated cabinet and away from incompatible materials.[6] Do not store large quantities; request pickup regularly.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A clear, pre-defined emergency plan is essential.

Spill Response

The appropriate response depends on the location and scale of the spill.

  • Small Spill (Inside a Chemical Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, first decontaminate the surface with a pH 10 buffer solution.[4] This alkaline condition prevents HCN formation.

    • Follow up by cleaning the area with a freshly prepared 10% bleach solution (sodium hypochlorite).[4] The bleach oxidizes the cyanide to the much less toxic cyanate ion. This reaction must be done at a pH > 10 to prevent the formation of toxic cyanogen chloride gas.[1][7]

    • Collect all cleanup materials (wipes, absorbent pads) and place them in the solid cyanide hazardous waste container.[1][4]

  • Large Spill or Any Spill Outside a Fume Hood:

    • EVACUATE the area immediately.[4]

    • Alert others to evacuate the laboratory.

    • If safe to do so, close the laboratory doors to contain any potential vapors.

    • Call your institution's emergency number or 911 from a safe location.[4]

    • Inform the emergency responders that the spill involves a cyanide compound.

Personnel Exposure

Exposure to cyanide is a critical medical emergency requiring immediate action.[6]

  • Remove from Exposure: Immediately move the affected person to fresh air.[8]

  • Call for Medical Help: Call 911 and inform them of a cyanide exposure.[4]

  • Decontaminate:

    • If on skin, remove all contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[4]

    • If in eyes, flush with an eyewash station for at least 15 minutes.[4]

  • Provide SDS: Give the Safety Data Sheet (SDS) for this compound to the emergency medical personnel.

Final Disposal: The Role of EHS

For research laboratories, the final disposal method is straightforward: collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Waste Pickup: Once your waste container is full, complete a hazardous waste tag and request a pickup according to your institution's procedures.[4]

  • Ultimate Destruction: The EHS-approved contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common ultimate disposal method for cyanide waste is high-temperature incineration.[9][10] Chemical oxidation (such as alkaline chlorination) is also a widely used method to destroy cyanide in industrial wastewater before discharge.[7][9][11]

By adhering to these rigorous procedures, you fulfill your professional responsibility to maintain a safe laboratory environment, protect your colleagues, and ensure that hazardous materials are managed in an environmentally sound manner.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.